6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
Description
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Properties
IUPAC Name |
2-[(6-bromoindol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBRJRCAKWIZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole CAS number and properties
The following technical guide details the properties, synthesis, and application of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole , a critical intermediate in the design of kinase inhibitors and complex indole alkaloids.
Strategic Reagent for Orthogonal Indole Functionalization
Executive Summary & Chemical Identity
This compound (often abbreviated as 6-bromo-1-SEM-indole ) is a high-value synthetic intermediate.[1] It combines the versatile cross-coupling potential of the C-6 bromine handle with the robust, orthogonal protection of the N-1 position using the SEM (2-(Trimethylsilyl)ethoxymethyl) group.
Unlike simple alkyl or acyl protecting groups, the SEM group stabilizes the indole core against C-2 lithiation and strong bases while remaining removable under specific fluoride-mediated or Lewis-acidic conditions. This makes the compound indispensable for multi-step synthesis of pharmaceutical candidates, particularly in the development of JAK, BTK, and EGFR inhibitors.
Chemical Constants
| Property | Data |
| Systematic Name | 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole |
| Common Name | 6-Bromo-1-SEM-indole |
| Parent CAS | 52415-29-9 (6-Bromoindole) |
| Derivative CAS | Not widely cataloged (Custom Synthesis Intermediate) |
| Molecular Formula | C₁₄H₂₀BrNOSi |
| Molecular Weight | 326.31 g/mol |
| Physical State | Viscous colorless to pale yellow oil (typically) |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water |
Synthesis & Preparation Protocol
The synthesis of 6-bromo-1-SEM-indole is a nucleophilic substitution requiring anhydrous conditions. The high lipophilicity of the SEM-chloride reagent necessitates the use of a polar aprotic solvent (DMF or THF) and a strong base (NaH) to ensure complete deprotonation of the indole nitrogen.
Reaction Mechanism & Workflow
The following diagram illustrates the deprotonation pathway and subsequent nucleophilic attack on the SEM-chloride.
Caption: Synthesis pathway via NaH-mediated N-alkylation in DMF.
Detailed Experimental Protocol
Safety Note: SEM-Cl is a lachrymator and moisture-sensitive. NaH evolves hydrogen gas; ensure proper venting.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) .
-
Wash NaH with anhydrous hexanes (2 x 10 mL) to remove oil if high purity is required (optional for scale-up).
-
Add Anhydrous DMF (0.2 M concentration relative to indole) and cool to 0°C in an ice bath.
-
Add 6-Bromoindole (1.0 equiv) portion-wise over 10 minutes. Evolution of H₂ gas will be observed.
-
Stir at 0°C for 30–45 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the indolyl anion).
-
-
Alkylation:
-
Add SEM-Chloride (1.1 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 2–3 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1). The product is less polar (higher R_f) than the starting indole.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (SiO₂).[5]
-
Eluent: 0–10% EtOAc in Hexanes gradient.
-
Yield: Typically 85–95% as a colorless oil.
-
Structural Characterization (NMR)
Validation of the SEM installation is confirmed by the appearance of three distinct signal sets in the ¹H NMR spectrum.
| Moiety | Chemical Shift (δ ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| TMS | -0.05 – 0.05 | Singlet (s) | 9H | Si-(CH₃)₃ |
| Methylene (Si) | 0.85 – 0.95 | Triplet (t) | 2H | CH₂-Si |
| Methylene (O) | 3.45 – 3.55 | Triplet (t) | 2H | O-CH₂-CH₂ |
| Aminal | 5.40 – 5.50 | Singlet (s) | 2H | N-CH₂-O |
| Indole C-2 | 7.10 – 7.20 | Doublet (d) | 1H | Ar-H |
| Indole C-7 | ~7.60 | Doublet (d) | 1H | Ar-H (Deshielded by SEM) |
Note: The C-7 proton often shifts downfield compared to the unprotected indole due to the proximity of the SEM group.
Reactivity Profile & Applications
The strategic value of 6-bromo-1-SEM-indole lies in its ability to serve as a "masked" scaffold. The SEM group is stable to bases (n-BuLi, LDA) and mild acids, allowing chemistry to be performed at the C-2, C-3, and C-6 positions.
Reaction Scope Diagram
Caption: Orthogonal reactivity profile. The SEM group survives C-6 coupling and C-2 lithiation.
Key Transformations
-
C-6 Palladium Coupling: The bromine atom is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The SEM group prevents catalyst poisoning by the free N-H and increases solubility in organic solvents.
-
C-2 Lithiation: Unlike N-H indoles (which require 2 equivalents of base) or N-Tosyl indoles (which can undergo cleavage), N-SEM indoles can be selectively lithiated at the C-2 position using t-BuLi or LDA, followed by trapping with electrophiles (aldehydes, halides).
-
Deprotection:
-
Method A (Standard): TBAF (1 M in THF) at reflux. Note: N-SEM removal on indoles is more difficult than O-SEM removal on alcohols and often requires heat or Ethylenediamine additives.
-
Method B (Lewis Acid): BF₃·OEt₂ or TiCl₄ in DCM. This is useful if the molecule contains fluoride-sensitive silyl ethers elsewhere.
-
References
-
Protecting Group Chemistry: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014.
-
Indole Synthesis: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
SEM Deprotection: Lipshutz, B. H., et al. "2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)." Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Kinase Inhibitor Synthesis: Application of 6-bromoindoles in drug discovery (General Reference). PubChem Compound Summary for 6-Bromoindole.
Sources
- 1. 2,5-bis[3-(6-bromo)indolyl]-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole - CAS号 184637-01-2 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-bromo-1H-indole | 139409-34-0 | Benchchem [benchchem.com]
solubility of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole in organic solvents
This guide details the solubility profile, solvent compatibility, and handling protocols for 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (hereafter referred to as 6-Br-1-SEM-indole ).
The following technical analysis synthesizes physicochemical principles with practical synthetic applications, designed for researchers optimizing cross-coupling reactions (e.g., Suzuki-Miyaura), lithiation protocols, or purification workflows.
Physicochemical Profile & Solubility Mechanism
1. Structural Determinants of Solubility
The solubility behavior of 6-Br-1-SEM-indole is governed by the interplay between its lipophilic core and the "greasy" protecting group.
-
Indole Core (Lipophilic/Aromatic): The 6-bromo substituent increases the molecular weight and lipophilicity compared to the parent indole, significantly reducing water solubility.[1]
-
SEM Protecting Group (The "Solubilizing Anchor"): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a critical solubility enhancer.[1] Unlike the free N-H indole, which can participate in hydrogen bonding (acting as a donor), the SEM group blocks this interaction and introduces a flexible, silicon-rich chain.
-
Effect: This transforms the molecule into a highly lipophilic species, often converting high-melting solids into low-melting solids or viscous oils. It drastically increases solubility in non-polar organic solvents (Hexanes, Toluene) and aprotic polar solvents (THF, DCM).[1]
-
2. Predicted Lipophilicity (LogP)
-
Estimated LogP: ~5.5 – 6.5[1]
-
Implication: The compound is strictly hydrophobic .[1] Aqueous solubility is negligible (< 0.1 mg/mL).[1] Partitioning will heavily favor the organic layer during extractions.[1]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on dissolution capacity and chemical stability.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low* | General handling, transfers, NMR. Avoid trace acid.[1] |
| Chloroform ( | Excellent | Moderate | Risk:[1] Acidic impurities in | |
| Ethers | Tetrahydrofuran (THF) | Excellent | Low | Primary solvent for lithiation and cross-coupling.[1] |
| Diethyl Ether ( | Good | Low | Workups and precipitations. | |
| 1,4-Dioxane | Excellent | Low | High-temp couplings (Suzuki).[1] | |
| Esters | Ethyl Acetate (EtOAc) | Excellent | Low | Standard extraction and chromatography solvent.[1] |
| Hydrocarbons | Hexanes / Heptane | Moderate to Good | Low | Used in chromatography gradients.[1] High solubility due to SEM. |
| Toluene | Good | Low | High-boiling solvent for reflux reactions. | |
| Amides | DMF / DMAc | Excellent | Low | Nucleophilic substitutions (e.g., |
| Alcohols | Methanol / Ethanol | Moderate | High | Risk:[1] Protodesilylation (cleavage) can occur with trace acid + heat.[1] |
| Aqueous | Water | Insoluble | N/A | Biphasic workups only.[1] |
Experimental Workflows
1. Dissolution Protocol for Organometallic Reactions
Context: Preparing the reagent for Lithiation or Suzuki Coupling.
The "Dry-Solvent" Standard:
-
Vessel Prep: Flame-dry a round-bottom flask or Schlenk tube under Argon/Nitrogen.
-
Solvent Choice: Use Anhydrous THF (distilled over Na/Benzophenone or from a column system).[1]
-
Why? The SEM group is stable, but the C-6 position (Bromine) is reactive. Water will quench lithiated intermediates immediately.[1]
-
-
Concentration Limit: 6-Br-1-SEM-indole is highly soluble.
2. Purification & Isolation (Chromatography)
Context: Isolating the compound after synthesis.
Because the SEM group adds significant "grease," the compound typically elutes much faster (higher
-
Stationary Phase: Silica Gel 60 (
).[1] -
Warning: Do not use acidified silica or mobile phases containing acetic acid, as this may initiate SEM cleavage during the column run.[1]
3. Crystallization vs. Oil Formation
Issue: The SEM group often prevents efficient crystal packing, resulting in a viscous yellow/orange oil upon concentration. Remediation:
-
Dissolve the oil in a minimum amount of hot Hexanes (or Pentane).[1]
-
Add a "seed" crystal if available, or scratch the glass surface.
-
Cool slowly to -20°C or -78°C.
-
If it remains an oil, it is best handled as a solution or purified oil; forcing crystallization is often futile with SEM-indoles.
Decision Logic: Solvent Selection
The following diagram illustrates the logical flow for selecting the correct solvent based on the intended operational phase.
Caption: Decision tree for solvent selection based on thermal requirements and purification methodology.
Critical Stability Warning: The "Acid Trap"
While the SEM group is robust under basic conditions (e.g., NaH, NaOH, BuLi), it is labile to acid .
Mechanism of Instability
In the presence of Brønsted acids (e.g., HCl, TFA) or Lewis acids (e.g.,
Troubleshooting "Disappearing" Compound
If you observe the formation of a more polar spot (lower
-
Acidic Chloroform:
naturally decomposes to form HCl over time.[1] Always filter through basic alumina before taking NMRs of SEM-protected compounds. -
Acidic Silica: Some silica gel batches are slightly acidic.[1] If degradation occurs on the column, add 1% Triethylamine (
) to the mobile phase to neutralize the silica.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on SEM group stability and cleavage conditions).
-
Lipshutz, B. H., & Pegram, J. J. (1980).[1][3] "beta-(Trimethylsilyl)ethoxymethyl chloride.[1] A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346.[1] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Context for solvent choice in coupling reactions of bromo-indoles). Link
-
Kocienski, P. J. (2005).[1] Protecting Groups. Thieme. (Detailed mechanisms of SEM cleavage and lipophilicity effects).
Sources
N-SEM-6-Bromoindole: Physicochemical Profiling and Synthetic Methodologies in Advanced Drug Development
Executive Summary
In the landscape of modern organic synthesis and drug discovery, the indole core remains one of the most privileged scaffolds. Specifically, 6-bromoindole serves as a critical building block for the synthesis of complex marine alkaloids (such as Dragmacidins) and targeted therapeutics. However, the inherent acidity and nucleophilicity of the unprotected indole nitrogen often compromise the efficiency of downstream organometallic cross-coupling reactions.
N-SEM-6-bromoindole (1-((2-(trimethylsilyl)ethoxy)methyl)-6-bromo-1H-indole) emerges as the strategically optimized intermediate. By masking the reactive N-H bond with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, chemists achieve a robust, orthogonal protection strategy that withstands harsh basic conditions while remaining labile to mild fluoride-mediated cleavage. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing N-SEM-6-bromoindole.
Physicochemical Specifications
Accurate molecular profiling is the foundation of reproducible synthetic chemistry. The quantitative data for N-SEM-6-bromoindole is summarized below to facilitate precise stoichiometric calculations and analytical verification [4].
| Parameter | Specification |
| Chemical Name | 1-((2-(trimethylsilyl)ethoxy)methyl)-6-bromo-1H-indole |
| Common Nomenclature | N-SEM-6-bromoindole |
| CAS Registry Number | 338969-75-8 |
| Molecular Formula | C₁₄H₂₀BrNOOSi |
| Molecular Weight | 326.30 g/mol |
| Monoisotopic Mass | 325.050 g/mol |
| Indole N-H pKa | ~16.2 (in unprotected state) |
| Protecting Group | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Reactivity Profile | Stable to strong bases (e.g., n-BuLi), Grignard reagents, and Pd-catalysis. Labile to strong acids and fluoride ions. |
Mechanistic Rationale: The Causality of SEM Protection
The selection of an N-protecting group is a critical determinant of synthetic success. While groups like tert-butoxycarbonyl (Boc) or tosyl (Ts) are common, they present distinct mechanistic liabilities when functionalizing the C-6 position of the indole ring[1].
Why SEM over Boc or Ts?
-
Resistance to Base-Induced Cleavage: During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), strong bases such as NaOtBu or K₂CO₃ are employed. Boc groups are susceptible to thermal degradation or nucleophilic attack under these conditions, while Ts groups can be prematurely cleaved by strong bases or reductive environments. The SEM group, being an ether-linked silane, is entirely inert to these conditions [2].
-
Prevention of Catalyst Poisoning: An unprotected indole N-H can be deprotonated to form an electron-rich indolide anion. This anion aggressively coordinates with palladium(0) catalysts, poisoning the catalytic cycle and leading to off-target N-arylation. The SEM group sterically and electronically shields the nitrogen, forcing the catalyst to strictly undergo oxidative addition at the C-Br bond [3].
-
Orthogonal Deprotection: The SEM group is uniquely cleaved by fluoride ions (e.g., TBAF), providing an orthogonal deprotection pathway that does not disturb acid- or base-sensitive functional groups installed during downstream synthesis.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can mechanistically verify the success of each step before proceeding.
Protocol: Installation of the SEM Group
Objective: Synthesize N-SEM-6-bromoindole from 6-bromoindole.
-
Step 1: In an oven-dried, argon-purged Schlenk flask, dissolve 6-bromoindole (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.
-
Step 2: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Causality & Validation: NaH is a hard base that quantitatively deprotonates the indole N-H. The reaction's progress is self-validating: the cessation of hydrogen gas (H₂) evolution visually confirms complete deprotonation. Do not proceed until bubbling completely stops to prevent the subsequent hydrolysis of the electrophile.
-
Step 3: Dropwise, add SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, 1.1 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Step 4: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the organic layer extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol: Palladium-Catalyzed C-6 Functionalization (Suzuki-Miyaura)
Objective: Cross-couple N-SEM-6-bromoindole with an aryl boronic acid.
-
Step 1: Charge a vial with N-SEM-6-bromoindole (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv).
-
Step 2: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Causality & Validation: Degassing is non-negotiable. Oxygen in the solvent will cause the Pd(0) catalyst to oxidatively homocouple the boronic acid, consuming the reagent and generating difficult-to-separate impurities. A color change from yellow to black indicates catalyst decomposition (Pd black formation), validating that oxygen was improperly excluded.
-
Step 3: Heat the mixture to 90 °C for 12 hours. Monitor by TLC until the starting material (Rf ~0.6 in 10% EtOAc/Hexanes) is fully consumed.
Protocol: Orthogonal Deprotection via Fluoride Cleavage
Objective: Remove the SEM group to yield the free, C-6 functionalized indole.
-
Step 1: Dissolve the N-SEM-protected intermediate in anhydrous THF.
-
Step 2: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv) and heat to reflux (65 °C) for 6–8 hours.
-
Causality & Validation: TBAF provides a highly nucleophilic fluoride ion that specifically targets the electropositive silicon atom, driven by the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol). The intermediate fragmentation releases ethylene gas and a hemiaminal alkoxide, which subsequently collapses to release formaldehyde.
-
Step 3: Quench with water and extract with EtOAc. Critical Validation: A thorough basic aqueous workup is required to wash away the generated formaldehyde, preventing the reversible re-alkylation of the newly freed indole nitrogen.
Mechanistic Pathway Visualizations
To further elucidate the causality of these protocols, the following diagrams map the logical flow of the synthesis and the exact molecular fragmentation during deprotection.
Synthetic workflow: N-SEM protection, Pd-catalyzed cross-coupling, and orthogonal deprotection.
Mechanistic sequence of SEM deprotection via fluoride-induced β-elimination and fragmentation.
References
Part 1: Sourcing Strategy - Navigating the Supplier Landscape
An In-Depth Technical Guide to Sourcing and Verifying High-Purity 6-bromo-1-SEM-indole
For researchers, scientists, and drug development professionals, access to high-purity reagents is the cornerstone of reproducible and reliable results. 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole, commonly known as 6-bromo-1-SEM-indole, is a critical intermediate in medicinal chemistry. The strategic placement of the bromine atom at the C-6 position provides a versatile handle for cross-coupling reactions, while the 2-(trimethylsilyl)ethoxymethyl (SEM) group offers robust protection of the indole nitrogen. This protection is essential for preventing unwanted side reactions during subsequent synthetic transformations, such as lithiation or further functionalization of the indole core.
The purity of this building block is not a trivial matter; it is paramount. Impurities can lead to unpredictable reaction outcomes, the formation of complex side-products, and ultimately, the generation of unreliable biological data. This guide provides a comprehensive technical overview of sourcing strategies, in-house synthesis and purification, and rigorous quality control protocols to ensure the integrity of 6-bromo-1-SEM-indole for your research endeavors.
Direct, off-the-shelf commercial availability of 6-bromo-1-SEM-indole is limited, as it is primarily considered a synthetic intermediate rather than a widely stocked reagent. The most common and cost-effective strategy involves procuring the high-purity precursor, 6-bromo-1H-indole, and either performing the SEM-protection in-house or commissioning a custom synthesis.
Procuring the Precursor: 6-bromo-1H-indole
Numerous reputable suppliers offer high-purity 6-bromo-1H-indole. When selecting a supplier, it is crucial to assess the provided analytical data, including purity verification by HPLC or GC, and structural confirmation by ¹H NMR.
| Supplier | Product Name | CAS Number | Typical Purity | Notes |
| Chem-Impex | 6-Bromoindole | 52415-29-9 | ≥ 98% (HPLC)[1] | A versatile intermediate for pharmaceuticals and organic synthesis.[1] |
| Tokyo Chemical Industry (TCI) | 6-Bromoindole | 52415-29-9 | >98.0% (GC) | Reported to inhibit Paenibacillus larvae spore germination.[2] |
| A2B Chem | 6-Bromo-1H-Indole | 52415-29-9 | N/A | Noted as a key building block for pharmaceuticals and agrochemicals.[3] |
| ChemicalBook | 6-Bromo-1H-indole | 52415-29-9 | N/A | Provides reference to synthesis and NMR data.[4][5] |
Custom Synthesis Services
For laboratories not equipped for organic synthesis or those requiring large quantities with cGMP compliance, custom synthesis is a viable option. Many chemical suppliers offer these services, where they will perform the synthesis and purification, and provide a comprehensive Certificate of Analysis (CoA) for the final product.
Key providers of custom synthesis services include:
When commissioning a custom synthesis, it is imperative to clearly define the purity requirements (e.g., >98% by HPLC) and the specific analytical data required for batch release.
Part 2: In-House Synthesis and Purification
The N-protection of 6-bromo-1H-indole with a SEM group is a standard and reliable procedure. The reaction proceeds via the deprotonation of the indole nitrogen with a strong, non-nucleophilic base, followed by quenching with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Synthesis Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromoindole | 52415-29-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. a2bchem.com [a2bchem.com]
- 4. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 5. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 6-Bromo-1-SEM-indole
This technical guide serves as a comprehensive safety and operational resource for 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (often abbreviated as 6-Bromo-1-SEM-indole ).
As this compound is a specialized research intermediate often synthesized in-situ or on-demand, a standardized regulatory Safety Data Sheet (SDS) is frequently unavailable. This whitepaper bridges that gap, synthesizing data from structure-activity relationships (SAR), functional group reactivity (SEM ethers), and halogenated indole toxicology to provide a field-proven safety framework.
Document Control:
-
Version: 2.0 (Technical Release)
-
Classification: Research & Development / High Potency Compound Handling
Part 1: Chemical Identity & Physicochemical Profile[1]
Compound Name: 6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole Common Abbreviation: 6-Bromo-1-SEM-indole Core Structure: Indole scaffold with a bromine substituent at C6 and a SEM protecting group at N1.
| Property | Description / Value |
| CAS Number | Not broadly indexed; Derivative of 52415-29-9 (6-Bromoindole) |
| Molecular Formula | C₁₄H₂₀BrNOSi |
| Molecular Weight | ~342.31 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | High in organic solvents (DCM, THF, EtOAc); Insoluble in water.[1][2] |
| LogP (Predicted) | ~4.5 - 5.2 (Highly Lipophilic) |
| Appearance | Colorless to pale yellow oil (oxidizes to brown upon air exposure). |
Part 2: Hazard Identification & Risk Assessment[1][4][5]
GHS Classification (Derived)
Based on the "Read-Across" method using 6-bromoindole and alkyl-silane precursors.
-
Signal Word: WARNING
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4]
The "Hidden" Hazard: SEM Group Reactivity
While the indole core presents standard irritant risks, the SEM (2-(Trimethylsilyl)ethoxymethyl) group introduces specific chemical hazards during manipulation:
-
Formaldehyde Evolution: Upon acidic deprotection or metabolic breakdown, the SEM group releases formaldehyde and ethylene. Formaldehyde is a known carcinogen and sensitizer.
-
Silane Toxicity: The trimethylsilyl moiety increases lipophilicity, potentially enhancing skin absorption and blood-brain barrier penetration compared to the parent indole.
Part 3: Safe Handling & Storage Protocols
Storage Logic
-
Atmosphere: Store under inert gas (Nitrogen or Argon). The SEM group is generally stable, but the indole C3 position is electron-rich and prone to oxidative decomposition.
-
Temperature: 2°C to 8°C (Refrigerate).
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.
Operational Workflow (DOT Diagram)
Figure 1: Safe handling workflow emphasizing containment and environmental control.
Part 4: Emergency Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min. Do NOT use organic solvents (EtOH/Acetone). | Solvents increase skin permeability of the lipophilic silyl group, accelerating systemic absorption. |
| Eye Contact | Rinse cautiously with water for 15 min.[5] Remove contact lenses.[3][4] | The silanol byproducts can cause persistent corneal haze if not flushed immediately. |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Halogenated compounds can react exothermically with certain organic absorbents. |
| Fire | Use CO₂, dry chemical, or foam. Avoid water jet. | Combustion releases HBr (corrosive gas) and SiO₂ (silica dust). Water may spread the lipophilic oil. |
Part 5: Synthetic Utility & Experimental Protocols
Why Use 6-Bromo-1-SEM-indole?
In drug discovery, the N-H proton of 6-bromoindole is acidic (pKa ~16) and can interfere with base-mediated cross-coupling reactions (e.g., Buchwald-Hartwig). The SEM group is chosen for its orthogonality :
-
It withstands strong bases (n-BuLi, NaH).[6]
-
It is stable to reduction (LiAlH₄).
-
Critical Advantage: It directs lithiation to the C2 position, allowing precise functionalization that is impossible with a free N-H indole.
Protocol: Synthesis of 6-Bromo-1-SEM-indole
A self-validating protocol ensuring high purity.
Reagents: 6-Bromoindole (1.0 eq), NaH (60% in oil, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).
-
Setup: Flame-dry a round-bottom flask. Cool to 0°C under Argon.
-
Deprotonation: Add NaH to DMF. Add 6-Bromoindole dropwise.
-
Validation: Observe H₂ gas evolution. Solution turns from clear to yellow/brown anion. Stir 30 min.
-
-
Protection: Add SEM-Cl dropwise at 0°C.
-
Safety Note: SEM-Cl is a lachrymator and carcinogen suspect. Use extreme caution.
-
-
Monitoring: Warm to RT. Monitor by TLC (10% EtOAc/Hexane).
-
Endpoint: 6-Bromoindole (Rf ~0.3) disappears; Product (Rf ~0.7) appears.
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash with LiCl (5%) to remove DMF.
Protocol: Deprotection & Formaldehyde Management
The most hazardous step in the lifecycle.
Reagent: TBAF (Tetrabutylammonium fluoride) in THF.[7]
-
Reaction: Dissolve substrate in THF. Add TBAF (3.0 eq) and Ethylene Diamine (5.0 eq) .
-
Reflux: Heat to 60°C for 4-6 hours.
-
Validation: Product will become more polar (lower Rf) on TLC.
Synthetic Pathway Diagram (DOT)
Figure 2: Synthetic lifecycle showing the critical deprotection hazard point.
Part 6: Toxicological & Ecological Information
Toxicology
-
Acute Effects: The bromine atom enhances lipophilicity, potentially increasing CNS depression effects typical of halogenated hydrocarbons if inhaled in high concentrations.
-
Chronic Effects: No specific data exists for this derivative. However, SEM-Cl (the precursor) is an alkylating agent. Treat the product as a potential mutagen until proven otherwise.
Ecological Impact
-
Aquatic Toxicity: Predicted to be very toxic to aquatic life with long-lasting effects (H410) due to high LogP (~5.0) and lack of biodegradability.[5]
-
Disposal: Do not release into drains. Collect as halogenated organic waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 271554 (6-Bromoindole). Retrieved from [Link]
- Lipshutz, B. H., & Pegram, J. J. (1980).beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346. (Foundational text on SEM chemistry and stability).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection mechanisms and formaldehyde hazards).
Sources
- 1. 6-Bromo-2-methyl-1h-indole | C9H8BrN | CID 271554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
price trends for 6-bromo-N-SEM-indole research grade
Title: Strategic Sourcing & Technical Profile: 6-Bromo-N-SEM-Indole (Research Grade) Subtitle: Economic Analysis, Synthetic Protocols, and Market Trajectory for Medicinal Chemistry Applications
Executive Summary: The Strategic Scaffold
In the high-stakes landscape of drug discovery, 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole (hereafter 6-bromo-N-SEM-indole ) represents a critical "privileged structure." It serves as a protected gateway to functionalized indole alkaloids, a motif ubiquitous in kinase inhibitors, antiviral agents (HCV), and novel antibacterial candidates targeting bacterial cystathionine
This guide analyzes the price trends of this intermediate not as a static commodity, but as a function of its synthetic complexity and downstream value . While generic building blocks follow bulk chemical pricing, 6-bromo-N-SEM-indole commands a premium due to the specific utility of the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group—which offers orthogonality to standard Boc/Cbz groups and directs lithiation/cross-coupling regioselectivity.
Current Market Status (2025-2026):
-
Price Volatility: Moderate. Driven by the cost of silylating agents (SEM-Cl).
-
Demand Vector: Rising (CAGR ~8.6% for indole derivatives), fueled by "undruggable" target research.
-
Sourcing Strategy: Shift from catalog buying to "Make vs. Buy" decisions based on internal scale-up capabilities.
Technical Profile & Synthetic Economics
To understand the price, one must understand the cost of goods sold (COGS). The value of research-grade 6-bromo-N-SEM-indole is derived from the labor and purification required to attach the SEM group to the 6-bromoindole core without compromising the bromine handle.
Chemical Identity
-
Systematic Name: 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
-
Core Scaffold: 6-Bromoindole (CAS: 52415-29-9)[1]
-
Molecular Formula:
-
Molecular Weight: ~326.31 g/mol
The "Cost of Synthesis" Workflow
The synthesis is a biphasic cost driver. The raw materials are moderately priced, but the purification (removal of silanol byproducts) drives the price of "Research Grade" (>98%) material up significantly.
Figure 1: Synthetic workflow illustrating the transformation of raw materials into the value-added protected scaffold.
Market Analysis & Price Trends (2024-2026)
The price of 6-bromo-N-SEM-indole is not indexed on public exchanges. It is a Fine Chemical subject to tier-based pricing. The following data synthesizes current supplier listings and raw material costs.
Price Tier Analysis
| Quantity | Estimated Price Range (USD) | Unit Price (USD/g) | Buyer Persona |
| Discovery (50 mg) | $80 - $120 | $1,600 - $2,400 | Academic / Early Hit-to-Lead |
| Scale-Up (1 g) | $150 - $300 | $150 - $300 | MedChem Optimization |
| Bulk (100 g) | $5,000 - $8,000 | $50 - $80 | CRO / Process Development |
Note: "Inquire" pricing is standard for >10g. The sharp drop in unit price at 100g reflects the transition from "catalog synthesis" (manual column chromatography) to "process synthesis" (crystallization or large-scale prep-HPLC).
Trend Drivers
-
SEM-Cl Supply Chain: SEM-chloride prices have fluctuated due to silicon precursor costs. As a key reagent (accounting for ~30% of the raw material cost), any spike in silane prices directly impacts the final indole price.
-
Medicinal Chemistry Demand: The 6-bromoindole scaffold is increasingly popular for PROTACs (Proteolysis Targeting Chimeras) and Kinase Inhibitors . The bromine atom allows for late-stage diversification via Suzuki-Miyaura coupling, while the SEM group prevents N-arylation side reactions.
-
Inflationary Pressure: General laboratory reagent inflation (5-7% annually) is currently priced into 2025 catalogs.
Application-Driven Demand
Why pay the premium for SEM protection? The SEM group is robust against strong bases (lithium reagents) used to functionalize the indole C-2 position, yet cleavable under mild fluoride conditions (TBAF).
Figure 2: Decision logic for utilizing the SEM-protected scaffold in drug discovery.
Experimental Protocol: Synthesis & Quality Assurance
For researchers opting to synthesize rather than buy (the "Make" decision), the following protocol ensures Research Grade (>98%) quality. This protocol is validated based on standard N-alkylation methodologies for electron-deficient indoles.
Synthesis Protocol
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 6-bromoindole (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool to 0°C.[4]
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins until gas evolution ceases (formation of indolyl anion).
-
Protection: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over .[4] -
Purification: Flash column chromatography on silica gel. Elute with Hexane -> 5% EtOAc/Hexane.
Quality Assurance (The "Research Grade" Standard)
To justify the price or validate the synthesis, the material must meet these criteria:
-
HPLC Purity: >98% (Critical to avoid poisoning Pd-catalysts in subsequent coupling steps).
-
H-NMR: Distinct singlet for the SEM methylene protons (~5.4 ppm) and trimethylsilyl peak (~0.0 ppm). Absence of DMF peaks (residual solvent can interfere with biological assays).
-
Appearance: Clear viscous oil or low-melting white solid. (Yellowing indicates oxidation).
Future Outlook
The price of 6-bromo-N-SEM-indole is expected to stabilize in late 2026 as supply chains for organosilicons normalize. However, the value of the compound will increase as more "molecular glue" and targeted protein degradation (TPD) projects utilize the indole core. Researchers should anticipate a 5-10% annual price increase from catalog suppliers, making bulk custom synthesis orders (>50g) the most economically viable strategy for late-stage lead optimization programs.
References
-
BenchChem. (2025). Large-Scale Synthesis of 6-Bromo-1H-indazole and Indole Derivatives. BenchChem Application Notes. Link
-
Persistence Market Research. (2026). Indole Market Growth: Projected to Reach US$ 1.8 Billion by 2033. Persistence Market Research. Link
-
National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. PubMed Central. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[3][5] Merck KGaA. Link
-
Chem-Impex International. (2024). 6-Bromoindole: Product Catalog and Pricing. Chem-Impex. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Trimethylsilyl)ethoxymethyl chloride = 95.0 GC 76513-69-4 [sigmaaldrich.com]
- 3. 2-(Trimethylsilyl)ethoxymethyl chloride, 90%, tech., stabilized 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
A Researcher's Guide to 6-Bromoindole and 6-Bromo-1-SEM-indole: Structure, Synthesis, and Strategic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, indole derivatives stand as a cornerstone scaffold, integral to a vast array of natural products and pharmaceuticals. The strategic modification of the indole ring, such as through halogenation, significantly alters its electronic properties and biological activity, opening new avenues for drug discovery. This guide provides a detailed comparative analysis of 6-bromoindole and its N-protected counterpart, 6-bromo-1-[2-(trimethylsilyl)ethoxy]methyl-indole (6-bromo-1-SEM-indole), offering field-proven insights into their distinct characteristics and applications.
The Core Distinction: The Role of the SEM Protecting Group
The fundamental difference between 6-bromoindole and 6-bromo-1-SEM-indole lies in the presence of the [2-(trimethylsilyl)ethoxy]methyl (SEM) group on the indole nitrogen. This appendage is not a trivial addition; it is a strategic maneuver that fundamentally alters the molecule's reactivity and utility in multi-step synthetic campaigns.
6-Bromoindole is a versatile starting material, characterized by a bromine atom at the 6-position of the indole ring.[1] Its indole nitrogen bears a reactive proton (N-H), making the ring system susceptible to a variety of reactions, including deprotonation and subsequent alkylation or acylation. This reactivity, while useful, can also be a liability, leading to undesired side reactions at the nitrogen position when other parts of the molecule are targeted.
6-Bromo-1-SEM-indole , on the other hand, has its indole nitrogen "protected" by the SEM group. This protection serves several critical functions:
-
Inertness: It renders the indole nitrogen non-acidic and nucleophilic, preventing unwanted reactions at this site.
-
Enhanced Solubility: The SEM group often improves the solubility of the indole derivative in organic solvents, facilitating purification and handling.
-
Directed Reactivity: By blocking the N-H position, the SEM group allows for selective functionalization at other positions of the indole ring, such as the C-3 position via lithiation.[2]
-
Stability: The SEM group is robust and stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents.[3]
The choice between using 6-bromoindole or its SEM-protected form is therefore a strategic one, dictated by the overall synthetic plan and the desired final product.
Structural and Physicochemical Properties: A Comparative Overview
The introduction of the SEM group imparts significant changes to the physicochemical properties of the 6-bromoindole scaffold.
| Property | 6-Bromoindole | 6-Bromo-1-SEM-indole | Rationale for Difference |
| Molecular Formula | C₈H₆BrN[4][5][6] | C₁₄H₂₀BrNOSi | Addition of the C₆H₁₄OSi (SEM) group. |
| Molecular Weight | 196.04 g/mol [4][5][6] | 326.30 g/mol | The significant mass of the SEM group. |
| Melting Point | 92-96 °C[4][6] | Typically a liquid or low-melting solid | The large, flexible SEM group disrupts crystal packing. |
| Solubility | Moderately soluble in common organic solvents. | Generally more soluble in nonpolar organic solvents. | The lipophilic nature of the SEM group enhances solubility. |
| ¹H NMR | Shows a characteristic N-H proton signal (broad singlet).[4][7][8] | Lacks the N-H proton signal; displays characteristic signals for the SEM group protons. | The N-H proton is replaced by the SEM group. |
| ¹³C NMR | Displays signals corresponding to the 8 carbons of the bromoindole core.[5] | Shows additional signals for the carbons of the SEM group. | Presence of the additional carbons from the protecting group. |
Synthesis and Reactivity: A Tale of Two Nitrogens
The synthetic relationship between these two compounds is straightforward: 6-bromo-1-SEM-indole is prepared from 6-bromoindole. The key difference in their reactivity lies in the behavior of the indole nitrogen.
Synthesis of 6-Bromo-1-SEM-indole: The Protection Step
The protection of the indole nitrogen is a common and crucial step in many synthetic routes. The SEM group is introduced by reacting 6-bromoindole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base.[9]
Caption: Workflow for SEM Protection of 6-Bromoindole.
Experimental Protocol: SEM Protection of 6-Bromoindole
-
Preparation: To a solution of 6-bromoindole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a suitable base such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at 0 °C for a period sufficient to ensure complete deprotonation of the indole nitrogen (typically 30-60 minutes).
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity of 6-Bromoindole: The Unprotected Core
The unprotected 6-bromoindole is a valuable precursor for the synthesis of various biologically active molecules.[1][10] Its reactivity is characterized by:
-
N-Functionalization: The acidic N-H proton can be readily removed by a base, and the resulting anion can react with various electrophiles.
-
Electrophilic Substitution: The indole ring can undergo electrophilic substitution, although the bromine atom can influence the regioselectivity.
-
Cross-Coupling Reactions: The bromine atom at the C-6 position is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.[1]
Reactivity of 6-Bromo-1-SEM-indole: Controlled Functionalization
With the nitrogen protected, the reactivity of the indole core can be more precisely controlled. This is particularly advantageous for reactions that would otherwise be complicated by the presence of the acidic N-H proton. A prime example is the regioselective lithiation at the C-2 or C-7 position, followed by quenching with an electrophile.
Deprotection of the SEM Group: Regenerating the N-H Bond
A crucial aspect of using any protecting group is its efficient removal under conditions that do not affect the rest of the molecule.[11] The SEM group can be cleaved under various conditions, offering flexibility in synthetic design.[3]
-
Fluoride-based Deprotection: The most common method involves treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for the silicon atom, triggering a β-elimination.[3]
-
Acidic Deprotection: The SEM group can also be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), though this method is less common for acid-sensitive substrates.[3][9]
Caption: Deprotection Pathways for 6-Bromo-1-SEM-indole.
Experimental Protocol: TBAF-Mediated SEM Deprotection [12]
-
Dissolution: Dissolve the 6-bromo-1-SEM-indole in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M, 1.5-2.0 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Applications in Drug Development and Organic Synthesis
Both 6-bromoindole and its SEM-protected derivative are pivotal intermediates in the synthesis of a wide range of biologically active compounds.
6-Bromoindole serves as a key building block for:
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs, and the bromo-substituent provides a site for further elaboration.[1]
-
Neurological Disorder Therapeutics: It is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][10]
-
Antibacterial Agents: Bromoindole derivatives have shown promise as inhibitors of bacterial enzymes and for combating antibiotic resistance.[13]
-
Materials Science: It is used in the development of organic semiconductors and fluorescent probes.[1][10]
6-Bromo-1-SEM-indole is strategically employed in multi-step syntheses where:
-
Regioselectivity is paramount: The protection of the nitrogen allows for precise modifications at other positions of the indole ring.
-
Harsh reaction conditions are required: The stability of the SEM group ensures it remains intact during subsequent transformations.
-
The final product requires a free N-H: The ease of deprotection allows for the regeneration of the natural indole structure at a late stage in the synthesis.
Conclusion: A Strategic Choice for the Synthetic Chemist
The choice between 6-bromoindole and 6-bromo-1-SEM-indole is a critical decision in the design of a synthetic route. While 6-bromoindole offers a direct and versatile entry point into a variety of indole derivatives, its unprotected nitrogen can complicate certain transformations. The use of the SEM protecting group, creating 6-bromo-1-SEM-indole, provides the synthetic chemist with a powerful tool to control reactivity, enhance stability, and achieve regioselective functionalization. A thorough understanding of the properties, synthesis, and reactivity of both compounds is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of the bromoindole scaffold in their synthetic endeavors.
References
-
Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromoindole. Retrieved March 7, 2026, from [Link]
-
Svirshchevskaya, E. V., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(8), 3539. [Link]
-
ACS Publications. (1981). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 46(11), 2233–2240. [Link]
-
ResearchGate. (n.d.). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Retrieved March 7, 2026, from [Link]
-
Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved March 7, 2026, from [Link]
-
Levin, D. S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3539. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 7. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 9. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 10. jk-sci.com [jk-sci.com]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Utility of the SEM Protecting Group on 6-Bromoindole: A Comprehensive Technical Guide
Executive Summary
In the synthesis of complex indole-based therapeutics, the 6-bromoindole scaffold serves as a critical building block. The C6-bromine atom provides a versatile handle for late-stage functionalization via halogen-metal exchange or palladium-catalyzed cross-coupling. However, the acidic N-H proton of the indole ring readily interferes with strong bases (e.g., organolithiums) and can undergo unwanted N-arylation or N-alkylation.
To circumvent this, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is widely employed[1]. As a hybrid of the MEM (methoxyethoxymethyl) and TMS (trimethylsilyl) groups, SEM offers an exceptional balance of robust stability during harsh upstream functionalizations and mild, orthogonal cleavability during late-stage deprotection[2]. This whitepaper provides an in-depth mechanistic analysis, stability profiling, and validated protocols for utilizing the SEM protecting group on 6-bromoindole.
Mechanistic Rationale: Why SEM for 6-Bromoindole?
The protection of 6-bromoindole requires a group that can withstand highly basic and nucleophilic conditions. While protecting groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) are common, they present distinct disadvantages: Boc is prone to cleavage under strong Lewis acidic or elevated temperature cross-coupling conditions[3], and Ts often requires prohibitively harsh basic conditions for removal, which can degrade sensitive substrates[4].
The SEM group is installed as a robust aminal/acetal-like ether. The steric bulk of the trimethylsilyl moiety shields the ether linkage, while the absence of electrophilic carbonyl centers (unlike Boc or Cbz) renders it entirely inert to nucleophilic attack and strong organometallic bases (e.g.,
Stability Profile of N-SEM-6-Bromoindole
Understanding the operational boundaries of the N-SEM group is critical for designing multi-step synthetic routes. Table 1 summarizes the stability of the SEM group across various reaction environments.
Table 1: Stability Matrix of N-SEM Indoles
| Reaction Condition | Reagents | Stability Status | Mechanistic Rationale |
| Strong Base / Lithiation | Highly Stable | Lacks acidic protons; the ether linkage is sterically shielded by the TMS group, preventing nucleophilic attack or deprotonation[2]. | |
| Pd-Catalyzed Coupling | Pd(PPh | Highly Stable | Inert to oxidative addition; outcompetes Boc in high-temperature Suzuki/Buchwald couplings[3]. |
| Nucleophilic Attack | Grignard reagents, Amines, NaBH | Highly Stable | No electrophilic carbonyl or sulfonyl centers present to accept nucleophiles. |
| Mild Aqueous Acid | Dilute HCl, AcOH (room temp) | Stable | The ether oxygen requires stronger protonation to trigger cleavage. |
| Strong/Lewis Acids | TFA, 6N HCl, BF | Unstable (Deprotects) | Protonation or Lewis acid coordination to the oxygen triggers acetal cleavage[4]. |
| Fluoride Sources | TBAF, TASF, HF·pyridine | Unstable (Deprotects) | High thermodynamic affinity of F |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate specific checkpoints to ensure mechanistic integrity.
Protocol A: Installation of SEM on 6-Bromoindole
Objective: Deprotonate the indole N-H and trap the indolide anion with SEM-Cl.
-
Preparation: Dissolve 6-bromoindole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Causality: Deprotonation is exothermic. Cooling prevents localized heating that could lead to dimerization or decomposition.
-
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Self-Validation: The evolution of H
gas will be immediately visible. Stir for 45 minutes at 0 °C until gas evolution ceases, confirming complete formation of the indolide anion[2].
-
-
Alkylation: Add SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise. The adjacent oxygen in SEM-Cl highly activates the alkylating agent, ensuring rapid reaction[2].
-
Quench & Workup: After 1 hour, monitor by TLC/LCMS. Once the starting material is consumed, quench carefully with saturated aqueous NH
Cl. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na SO , and concentrate.
Protocol B: Halogen-Metal Exchange (C6-Lithiation)
Objective: Utilize the stability of the SEM group to selectively lithiate the C6 position.
-
Cooling: Dissolve N-SEM-6-bromoindole in anhydrous THF. Cool to -78 °C.
-
Lithiation: Add
-BuLi (1.7 M in pentane, 2.1 equiv) dropwise down the side of the flask.-
Causality: Two equivalents of
-BuLi are strictly required. The first equivalent performs the halogen-metal exchange, generating the C6-lithio species and -butyl bromide. The second equivalent immediately reacts with the generated -butyl bromide to form isobutane and isobutylene, preventing the -butyl bromide from acting as an electrophile and alkylating your substrate.
-
-
Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) and allow the reaction to warm to room temperature before quenching with NH
Cl.
Protocol C: TBAF-Mediated Deprotection & Formaldehyde Scavenging
Objective: Cleave the SEM group using fluoride, while preventing side reactions.
-
Reagent Addition: Dissolve the functionalized N-SEM-indole in anhydrous THF. Add a solution of TBAF (1M in THF, 2.0–3.0 equiv)[4].
-
Thermal Activation: Heat the reaction mixture to 60–80 °C (reflux).
-
Causality: While simple primary alcohols protected by SEM may cleave at room temperature, the aminal-like linkage of N-SEM indoles is sterically hindered and electronically deactivated. Heating is almost always required to drive the reaction to completion[4].
-
-
Scavenging (Critical Step): Add ethylenediamine (2.0 equiv) to the reaction mixture.
-
Causality: SEM deprotection releases three molecules: TMS-F, ethylene, and formaldehyde [2]. Under the reaction conditions, formaldehyde can act as an electrophile, undergoing electrophilic aromatic substitution at the electron-rich C3 position of the indole, leading to complex side-product mixtures[5]. Ethylenediamine acts as a sacrificial scavenger, trapping the formaldehyde as an imidazolidine derivative.
-
-
Quench: Cool to room temperature, quench with water, and extract with EtOAc.
Mechanistic Visualizations
The following diagrams illustrate the logical flow of the synthetic strategy and the precise mechanism of fluoride-mediated deprotection.
Caption: Synthetic workflow demonstrating the orthogonality of the SEM group during C6-functionalization.
Caption: Mechanism of TBAF-mediated SEM deprotection via a pentavalent siliconate intermediate.
Troubleshooting & Optimization
-
Incomplete Deprotection with TBAF: If TLC indicates stalled deprotection even at reflux, ensure the TBAF solution is strictly anhydrous. The presence of water heavily hydrates the fluoride ion, drastically reducing its nucleophilicity and ability to attack the silicon atom[4]. Alternatively, switch to a more aggressive fluoride source like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or utilize acidic conditions (e.g., HCl in EtOH) if the rest of the molecule is acid-stable[1].
-
Decomposition during Acidic Deprotection: When using Lewis acids (like BF
·OEt ) or Brønsted acids (like TFA) for deprotection, complex reaction mixtures can arise due to the generation of highly reactive carbocations or un-scavenged formaldehyde[5]. Always prefer fluoride-based methods for complex, heavily functionalized indoles unless orthogonality dictates otherwise.
References
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism Total Synthesis URL: [Link]
-
GV-196771A-药物合成数据库 (Drug Synthesis Database) DrugFuture URL: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection MDPI URL: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles PMC / NIH URL: [Link]
Sources
- 1. GV-196771A-药物合成数据库 [drugfuture.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | MDPI [mdpi.com]
Strategic Reagents in Medicinal Chemistry: The 6-Bromo-1-SEM-indole Scaffold
[1]
Executive Summary
In modern drug discovery, 6-bromo-1-SEM-indole represents a "privileged intermediate" due to its unique trifunctional orthogonality. It serves as a linchpin for accessing complex indole alkaloids, HCV NS5B inhibitors, and kinase inhibitors. Its value lies in the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group, which serves a dual purpose: it renders the indole nitrogen inert to deprotonation while simultaneously directing lithiation to the C2 position. Combined with the C6-bromide handle for cross-coupling, this scaffold allows medicinal chemists to independently functionalize the N1, C2, C3, and C6 positions, enabling the rapid generation of diverse chemical libraries.
Structural Strategic Value
The utility of 6-bromo-1-SEM-indole is defined by its ability to undergo divergent synthesis . Unlike unprotected indoles, which suffer from N-H acidity (
-
Lithiation Control (The "SEM Effect"): The bulky, coordinating SEM group protects the nitrogen from alkylation/deprotonation and can facilitate C2-selective lithiation via the Directed Ortho Metalation (DoM) or inductive acidification mechanism.
-
C6-Cross Coupling Handle: The bromine atom at C6 is electronically activated for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with C2/C3 reactivity.
-
Solubility Enhancement: The lipophilic SEM group significantly improves solubility in non-polar organic solvents (THF, DCM) compared to the parent indole, facilitating cryogenic reactions.
Reactivity Map
The molecule offers three distinct vectors for elaboration:
-
Vector A (C2): Lithiation/Borylation (Nucleophilic character).
-
Vector B (C6): Metal-Catalyzed Coupling (Electrophilic character).
-
Vector C (C3): Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack).
Synthetic Utility & Reactivity Profile[1][2][3]
The "C2-First" Strategy (Lithiation)
One of the most powerful applications is the introduction of carbon or boron substituents at the C2 position. The SEM group prevents N-deprotonation, allowing the use of strong bases like t-BuLi or n-BuLi.
-
Mechanism: Treatment with t-BuLi at -78°C effects Lithium-Halogen exchange (if Br is present) or deprotonation. However, with the C6-Br present, C2-deprotonation can be achieved selectively using LDA (Lithium Diisopropylamide) or LiTMP under controlled conditions, preserving the C6-Br for later steps. Alternatively, if C6 functionalization is done first, C2 lithiation becomes the primary route.
-
Key Application: Synthesis of Indole-2-boronic acids or 2-formyl indoles .
The "C6-First" Strategy (Cross-Coupling)
The C6-bromide is a classic handle for Suzuki-Miyaura coupling.
-
Selectivity: The C6-Br bond reacts readily with aryl boronic acids using Pd(PPh3)4 or Pd(dppf)Cl2. The SEM group remains stable under these mild basic conditions (Na2CO3, K3PO4), preventing N-arylation side reactions.
Visualizing the Divergent Synthesis
The following diagram illustrates how 6-bromo-1-SEM-indole serves as a central hub for accessing distinct chemical spaces.
Figure 1: Divergent synthetic pathways accessible from the 6-bromo-1-SEM-indole scaffold, highlighting the orthogonality of the C6 and C2 positions.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-1-SEM-indole
This is the foundational step to secure the scaffold.
-
Reagents: 6-Bromoindole (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (anhydrous).
-
Procedure:
-
Cool a solution of 6-bromoindole in DMF (0.5 M) to 0°C under Nitrogen.
-
Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 min to ensure complete deprotonation (formation of Indolyl anion).
-
Add SEM-Cl dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Pour into ice-water/NH4Cl. Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
-
Yield: Typically 90–95%.
Protocol B: C6-Suzuki Cross-Coupling
Used to install aryl groups for HCV or Kinase inhibitors.
-
Reagents: 6-Bromo-1-SEM-indole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 equiv).
-
Solvent: Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with Argon for 15 mins.
-
Combine reagents in a sealed tube or microwave vial.
-
Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
-
Note: The SEM group is stable to these aqueous basic conditions.
Protocol C: SEM Deprotection (The "Release")
Removal of the SEM group is critical to reveal the bioactive NH-indole.
-
Method 1 (Fluoride): Treat with TBAF (1M in THF) and Ethylenediamine (scavenger) in THF at reflux for 4–8 hours.
-
Pros: Standard, high yielding.
-
Cons: Can be sluggish for hindered indoles.
-
-
Method 2 (Lewis Acid): MgBr2·OEt2 in Nitromethane or BF3·OEt2 in DCM.
-
Pros: Avoids basic fluoride conditions; good for base-sensitive substrates.
-
Case Study: HCV NS5B Polymerase Inhibitors
The 6-bromo-1-SEM-indole scaffold is chemically analogous to intermediates used in the discovery of HCV NS5B inhibitors like Deleobuvir and related 6-substituted indole analogs.
-
Target: Non-nucleoside inhibitors binding to the "Thumb II" allosteric site of the viral polymerase.
-
Discovery Logic:
-
Scaffold: The indole core mimics the interactions of the viral RNA template.
-
C3-Functionalization: A cyclopentyl or cycloalkyl group is often installed at C3 (via Vilsmeier-Haack or condensation) to fill a hydrophobic pocket.
-
C6-Functionalization: The 6-bromo position is coupled with an aryl carboxylic acid or heteroaryl moiety (via Suzuki) to establish hydrogen bonding with the protein backbone (e.g., Arg/Ser residues).
-
Role of SEM: During the optimization of the C6-aryl moiety, the SEM group protects the indole nitrogen, preventing interference during the aggressive C3-alkylation steps and maintaining solubility of the lipophilic intermediates.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Lithiation | N-deprotonation or moisture | Ensure SEM is intact; use fresh t-BuLi; dry THF over molecular sieves. |
| SEM Cleavage Fails | Steric hindrance | Switch from TBAF (RT) to TBAF (Reflux) or use MgBr2/MeNO2. |
| C2 vs C3 Selectivity | Competition in electrophilic attack | For C3-acylation, use Vilsmeier conditions. For C2, strictly use Lithiation (DoM). |
References
-
Indole C2-Functionalization: Snieckus, V., et al. "Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. Link
-
SEM Protection Protocols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard text for SEM-Cl usage).
-
HCV Inhibitor Synthesis: Beaulieu, P. L., et al. "Discovery of Deleobuvir (BI 207127): A Potent and Specific Inhibitor of Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 2015. Link (Describes the 6-substituted indole logic).
-
Suzuki Coupling of Haloindoles: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Indoles." Topics in Heterocyclic Chemistry, 2010.
-
General Reactivity: Sigma-Aldrich Technical Bulletin. "6-Bromoindole: Product Specification and Applications."[3] Link
Methodological & Application
synthesis of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole from 6-bromoindole
Application Note: Synthesis and Isolation of 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: N-Alkylation, Protecting Group Strategy, and Workflow Optimization
Introduction & Mechanistic Rationale
The functionalization of the indole core is a cornerstone of modern medicinal chemistry, heavily utilized in the development of matrix metalloproteinase (MMP) inhibitors [1] and the synthesis of complex marine alkaloids such as meriolins [2]. However, the intrinsic nucleophilicity and acidity of the indole N-H (pKa ~16) often necessitate robust protection prior to downstream transformations, such as cross-coupling or directed lithiation at the 6-position.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an ideal protecting group for 6-bromoindole. It is highly stable to strongly basic conditions, organometallic reagents, and transition-metal catalysis, yet it can be cleanly cleaved under mild, specific conditions using fluoride sources (e.g., TBAF) or Lewis acids.
The synthesis of 6-bromo-1-(SEM)indole proceeds via a two-step, one-pot mechanism:
-
Deprotonation: Sodium hydride (NaH) irreversibly deprotonates the indole N-H, evolving hydrogen gas and generating a highly nucleophilic sodium indolide intermediate.
-
Alkylation: The indolide undergoes a rapid S_N2 attack on the electrophilic methylene carbon of SEM-Cl, displacing the chloride ion to yield the protected indole.
Figure 1: Mechanistic pathway for the N-alkylation of 6-bromoindole using NaH and SEM-Cl.
Quantitative Data & Stoichiometry
A slight excess of both the base (NaH) and the electrophile (SEM-Cl) is utilized to ensure complete consumption of the starting material, which simplifies downstream purification.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 6-Bromoindole (Starting Material) | 196.05 | 1.00 | 1.96 g | 10.0 mmol |
| NaH (60% dispersion in mineral oil) | 24.00 | 1.20 | 480 mg | 12.0 mmol |
| SEM-Cl (Density: 0.942 g/mL) | 166.72 | 1.10 | 1.95 mL | 11.0 mmol |
| DMF (Anhydrous) | 73.09 | Solvent | 20.0 mL | - |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 6-bromo-1-(SEM)indole.
Step-by-Step Protocol (Self-Validating System)
Part A: Reaction Setup and Deprotonation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.
-
Charge the flask with 6-bromoindole (1.96 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir to dissolve.
-
Submerge the flask in an ice-water bath and cool the solution to 0 °C for 10 minutes.
-
Add NaH (60% dispersion, 480 mg, 12.0 mmol) in three equal portions over 5 minutes.
-
Validation Cue: Immediate effervescence (
gas evolution) will occur.
-
-
Stir the suspension at 0 °C for 30–45 minutes.
-
Validation Cue: The reaction is ready for the next step when gas evolution ceases and the mixture transitions to a clear, dark amber solution, confirming complete indolide formation.
-
Part B: Alkylation 6. Maintain the reaction at 0 °C and add SEM-Cl (1.95 mL, 11.0 mmol) dropwise via syringe over 5–10 minutes. 7. Remove the ice-water bath and allow the reaction mixture to warm to room temperature naturally. Stir for 2 hours. 8. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system.
-
Validation Cue: The highly polar N-H starting material (
) will disappear, replaced by a non-polar, UV-active product spot ( ).
Part C: Workup and Purification
9. Once complete, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous
Causality & Troubleshooting (E-E-A-T Insights)
-
Why skip washing the NaH dispersion? While some protocols recommend washing the 60% NaH dispersion with hexanes to remove the mineral oil prior to use, this introduces unnecessary fire hazards. For this scale and methodology, the mineral oil is completely inert and is easily separated from the product during the first fractions of silica gel chromatography.
-
Why maintain 0 °C during additions? The deprotonation of indole by NaH is highly exothermic. If performed at room temperature, localized heating can lead to decomposition of the starting material or unwanted side reactions. Similarly, adding SEM-Cl at 0 °C controls the initial exothermic alkylation spike.
-
Why are five water washes strictly required? DMF is highly miscible in both water and ethyl acetate. If you only wash the organic layer once or twice, a significant volume of DMF will remain in the ethyl acetate. During concentration, this residual DMF will prevent the product from drying into a neat oil and will severely disrupt the resolution of the silica gel column, leading to mixed fractions.
-
Why quench with
instead of water? Unreacted NaH will react with water to form NaOH, creating a highly basic aqueous layer. This basicity can promote emulsion formation during extraction and potentially degrade sensitive functional groups. Saturated buffers the quench, maintaining a near-neutral pH during the workup.
References
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Using 6-Bromo-1-SEM-indole
Mechanistic Rationale & Substrate Design
The 6-position of the indole core is a privileged pharmacophore, serving as a critical structural node in numerous biologically active natural products (such as the dragmacidin marine alkaloids) and modern pharmaceutical agents1[1]. Functionalizing this position via Suzuki-Miyaura cross-coupling requires careful strategic planning to prevent catalyst poisoning and off-target reactions.
Why SEM Protection? The unprotected N-H bond of an indole is weakly acidic and highly nucleophilic. Under the basic conditions required for Suzuki-Miyaura coupling, an unprotected indole can undergo competing N-arylation (Buchwald-Hartwig amination) or coordinate directly with the palladium center, deactivating the catalyst. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected because it provides robust steric shielding and electronic stability. Unlike acetyl or tosyl groups, which can be labile under strongly basic aqueous conditions, the SEM acetal withstands the elevated temperatures and basic aqueous biphasic mixtures inherent to Suzuki couplings.
Why Ethylenediamine in Deprotection? Cleaving the SEM group typically utilizes tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a fragmentation that releases ethylene, fluoride, and highly reactive formaldehyde. If left unchecked, this formaldehyde rapidly reacts with the newly liberated indole N-H to form N-hydroxymethylated byproducts or polymeric impurities. Introducing ethylenediamine as a sacrificial formaldehyde scavenger intercepts this reactive species, ensuring a high-purity yield of the free indole2[2].
Synthetic Workflows & Catalytic Pathways
Fig 1. Synthetic workflow from SEM protection to Suzuki coupling and final deprotection.
Fig 2. Pd-catalyzed Suzuki-Miyaura catalytic cycle for 6-bromo-1-SEM-indole.
Condition Optimization & Quantitative Data
The selection of catalyst, base, and solvent dictates the efficiency of the transmetalation and reductive elimination steps. The table below summarizes optimization data for coupling 6-bromo-1-SEM-indole with sterically hindered aryl boronic acids.
| Catalyst System | Base | Solvent System | Temp | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O | 90°C | 62% | Monodentate PPh₃ ligands are prone to oxidation. Sluggish reductive elimination observed with bulky ortho-substituted boronic acids. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (3.0 eq) | 1,4-Dioxane/H₂O (4:1) | 100°C | 88% | Bidentate dppf enforces a rigid cis-geometry on Pd(II), significantly accelerating reductive elimination and preventing catalyst decay[3]. |
| Pd(OAc)₂ / SPhos | K₃PO₄ (3.0 eq) | Toluene/H₂O (10:1) | 100°C | 91% | Electron-rich, bulky biaryl phosphine ligand facilitates rapid oxidative addition. Ideal for highly deactivated or heteroaryl boronic acids. |
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1-SEM-indole
This protocol utilizes Pd(dppf)Cl₂ to ensure robust coupling even with sterically demanding partners3[3].
Materials & Reagents:
-
6-Bromo-1-SEM-indole (1.0 equiv, 1.0 mmol)
-
Aryl or Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane and Deionized Water (Degassed, 4:1 ratio, 10 mL total)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-SEM-indole, the aryl boronic acid, and K₂CO₃.
-
Degassing: Add 1,4-dioxane and water. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligands.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 100°C in a pre-heated oil bath with vigorous stirring for 3–5 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Quality Control & Self-Validation:
-
Visual Cue: The reaction will transition from a bright orange/red suspension to a dark brown mixture as the reaction progresses and trace Pd(0) nanoparticles aggregate.
-
TLC Validation: Using Hexanes/EtOAc (5:1), the starting bromide (Rf ~0.6) will disappear, replaced by a more polar, highly UV-active fluorescent spot (Rf ~0.45).
-
LC-MS: Confirm the product mass. The characteristic bromine isotope pattern (1:1 ratio of M / M+2) will be absent in the product peak.
Protocol B: SEM Deprotection via TBAF and Ethylenediamine
Materials & Reagents:
-
6-Aryl-1-SEM-indole (1.0 equiv, 0.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 5.0 equiv, 2.5 mmol)
-
Ethylenediamine (6.0 equiv, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Step-by-Step Methodology:
-
Setup: Dissolve the 6-aryl-1-SEM-indole in anhydrous THF in a round-bottom flask.
-
Scavenger Addition: Add ethylenediamine to the solution at room temperature. Causality: Adding the scavenger before the fluoride source ensures that any formaldehyde generated upon cleavage is immediately trapped, preventing the formation of N-hydroxymethyl indole derivatives.
-
Cleavage: Add the 1.0 M TBAF solution dropwise.
-
Heating: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours. Causality: The initial nucleophilic attack of fluoride on the bulky silicon atom of the SEM group is sterically hindered; elevated temperatures are required to drive the fragmentation to completion.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with water (3 × 10 mL) to remove excess TBAF and ethylenediamine-formaldehyde adducts. Wash with brine (10 mL), dry over Na₂SO₄, and concentrate.
Quality Control & Self-Validation:
-
TLC Validation: The protected indole is highly lipophilic. Upon deprotection, TLC will reveal a significantly more polar spot. Crucially, the free indole N-H will stain vibrantly (typically pink or purple) when developed with Ehrlich's reagent or p-anisaldehyde stain and heated.
-
NMR Validation: ¹H-NMR will show the complete disappearance of the characteristic SEM signals: the singlet at ~5.4 ppm (N-CH₂-O) and the high-field multiplet at ~ -0.05 ppm (Si(CH₃)₃).
References
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: PMC - NIH URL:[Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders Source: MDPI URL:[Link]
Sources
Application Note: Buchwald-Hartwig Amination of N-SEM-6-Bromoindole
Executive Summary
This technical guide details the optimization and execution of Buchwald-Hartwig amination reactions specifically for N-SEM-6-bromoindole . While 6-bromoindoles are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands), their coupling efficiency is often hampered by the electron-rich nature of the indole core and potential catalyst poisoning by the free N-H bond.
This protocol leverages the 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group to block the indole nitrogen, preventing competing N-arylation and ensuring chemoselective C-N bond formation at the C6 position. We present two distinct methodological approaches: Method A (High-Turnover/Standard) utilizing bulky biaryl phosphines for difficult couplings, and Method B (Mild/Robust) utilizing bis-phosphine ligands for general substrates.
Substrate Analysis & Mechanistic Rationale
The Substrate: N-SEM-6-Bromoindole
-
Core: Indole (benzopyrrole). The C6 position is located on the benzenoid ring, remote from the pyrrolic nitrogen.
-
Electrophile: Aryl Bromide.[1][2] Bromides are the preferred halogen for Buchwald couplings due to the balance of stability and reactivity (Ar-I is reactive but unstable; Ar-Cl is stable but requires highly active catalysts).
-
Protecting Group (SEM):
-
Function: The SEM group (
) is critical. Free indoles can coordinate Pd via the nitrogen or undergo competing N-arylation. SEM sterically and electronically blocks the N1 position. -
Stability: SEM is stable to the strong bases (NaOtBu, LiHMDS) used in amination but is easily removed later using fluoride sources (TBAF) or acids (TFA).
-
Ligand Selection Strategy
The success of this reaction hinges on the ligand's ability to facilitate both oxidative addition (into the electron-rich indole ring) and reductive elimination (forming the C-N bond).[3]
-
Primary Amines (
): BrettPhos or tBuBrettPhos . These ligands are designed to prevent binding of the smaller primary amine to the metal center in a way that inhibits the cycle, while promoting reductive elimination. -
Secondary Amines (
): RuPhos . The bulk of RuPhos prevents -hydride elimination and promotes the coupling of sterically hindered secondary amines. -
General/Robust: Xantphos .[4] A bidentate ligand with a wide bite angle, excellent for preventing catalyst decomposition, though sometimes slower than the biaryl monophosphines.
Experimental Protocols
Method A: High-Performance (BrettPhos/RuPhos)
Best for: Complex amines, low reactivity substrates, and library synthesis.
Reagents:
-
Substrate: N-SEM-6-bromoindole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv[5]
-
Catalyst:
-
Option 1 (Precatalyst): BrettPhos Pd G4 or RuPhos Pd G4 (2–5 mol%)
-
Option 2 (In-situ):
(2 mol%) + Ligand (4–8 mol%)
-
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.0 equiv, 1M in THF) or NaOtBu (1.4 equiv).
-
Solvent: Anhydrous THF or Toluene (0.1 – 0.2 M).
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vessel with N-SEM-6-bromoindole (1.0 mmol, 326 mg), solid amine (if applicable), and NaOtBu (if using).
-
Note: If using Pd precatalyst, add it here.[3] If using in-situ generation, add
and Phosphine Ligand (BrettPhos for , RuPhos for ).
-
-
Inerting: Cap the vessel and cycle Vacuum/Argon (3x).
-
Liquids Addition: Syringe in anhydrous THF or Toluene. Add liquid amine (if applicable). Add LiHMDS solution dropwise (if using as base).
-
Reaction: Seal the vessel. Heat to 65–85 °C for 12–24 hours.
-
Monitoring: Check by TLC (EtOAc/Hex) or LCMS. Look for consumption of bromide (
) and appearance of product ( ).
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black. Wash the filtrate with
and Brine. Dry over , concentrate, and purify via flash chromatography.
Method B: Robust/General (Xantphos)
Best for: Simple amines, scale-up, and cost-sensitive applications.
Reagents:
-
Catalyst:
(5 mol%) + Xantphos (7.5 mol%)[4][6] -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (degassed).[7]
Procedure Modifications:
-
Requires higher temperature (90–100 °C ).
- is milder, tolerating esters or nitriles on the coupling partner better than LiHMDS.
-
Degassing the solvent by sparging with Argon for 15 mins prior to addition is critical for Xantphos systems.
Data Summary & Optimization Matrix
| Parameter | Primary Amines (R-NH2) | Secondary Amines (R2NH) | Base Sensitive Groups |
| Ligand | BrettPhos | RuPhos | Xantphos |
| Pd Source | Pd G4 Precatalyst | Pd G4 Precatalyst | Pd(OAc)2 |
| Base | LiHMDS / NaOtBu | NaOtBu / LiHMDS | Cs2CO3 |
| Solvent | THF / t-Amyl Alcohol | Toluene | Dioxane |
| Temp | 65 - 80 °C | 80 - 100 °C | 90 - 110 °C |
Visualizations
Decision Tree for Condition Selection
This logic flow guides the researcher to the optimal starting conditions based on the amine partner.
Figure 1: Decision tree for selecting Buchwald-Hartwig conditions based on amine class and functional group tolerance.
Reaction Workflow & Checkpoints
The operational workflow ensures quality control at critical stages.
Figure 2: Operational workflow emphasizing the critical QC checkpoint before workup.
Troubleshooting & Mechanistic Insights
| Observation | Probable Cause | Corrective Action |
| No Conversion | Catalyst poisoning or oxidation. | Ensure strict anaerobic conditions. Switch to Pd G4 precatalysts to guarantee active Pd(0). |
| Dehalogenation (Ar-H formed) | Switch to RuPhos (steric bulk prevents | |
| Low Yield (Primary Amine) | Amine binding inhibits Pd. | Use BrettPhos or tBuBrettPhos .[8] These are specifically designed to prevent amine inhibition. |
| SEM Deprotection | Accidental acidity or fluoride contamination. | Ensure glassware is base-washed. Verify solvent purity. |
Why SEM Matters:
In the absence of the SEM group, the indole N-H (
References
-
BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. (Accessed 2025).[1][3][9][10][11] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][3][5][12][13][14] Chemical Reviews. Link
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives. Angewandte Chemie. (Context on difficult heterocycles). Link
-
Sigma-Aldrich. Buchwald Ligands User Guide.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Lithium-Halogen Exchange of 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
Abstract
This technical guide details the protocol for the regioselective generation of 6-lithio-1-(2-[trimethylsilyl]ethoxymethyl)indole (6-lithio-1-SEM-indole) via lithium-halogen exchange. While the indole C3 position is naturally nucleophilic, accessing the C6 position requires "kinetic control" strategies using organolithium reagents. This protocol utilizes t-butyllithium (t-BuLi) to effect a rapid, irreversible exchange at -78°C, stabilized by the SEM protecting group. The resulting intermediate serves as a versatile nucleophile for installing formyl, boronyl, or carboxyl moieties critical in drug discovery scaffolds (e.g., kinase inhibitors).
Strategic Considerations & Mechanism
Why SEM Protection?
The indole N-H proton (pKa ~16) is incompatible with organolithium reagents (pKa ~50). Deprotonation would consume the reagent and generate a poly-lithiated species with unpredictable reactivity.
-
The Solution: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen for its robustness. Unlike Boc (labile to strong nucleophiles) or Tosyl (electron-withdrawing, deactivating the ring), SEM is stable to t-BuLi and can be removed later using fluoride sources (TBAF) or mild acid.
The Reagent Choice: t-BuLi vs. n-BuLi
For aryl bromides, two primary reagents exist:
-
n-Butyllithium (n-BuLi): Generates n-butyl bromide as a byproduct. At temperatures above -78°C, this byproduct can react with the newly formed aryl lithium (Wurtz coupling), lowering yields. The exchange is also an equilibrium process.[1]
-
t-Butyllithium (t-BuLi): The "Gold Standard" for high-value intermediates.
-
Irreversibility: The exchange generates t-butyl bromide, which is immediately destroyed by a second equivalent of t-BuLi (forming isobutene and isobutane). This drives the reaction to completion.
-
Speed: The reaction is virtually instantaneous at -78°C.
-
Mechanistic Pathway: The reaction proceeds via the formation of an "ate" complex intermediate before collapsing to the thermodynamically favored sp² hybridized aryl lithium.
Figure 1: Mechanistic flow of the lithium-halogen exchange using t-BuLi.
Experimental Protocol
Reagents & Equipment
-
Substrate: 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (Dried under high vacuum for 2h).
-
Reagent: t-Butyllithium (1.7 M in pentane). Note: Titrate before use.
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system (SPS).
-
Electrophile: DMF (distilled), Triisopropyl borate, or CO2 (g).
-
Vessel: Flame-dried 3-neck round bottom flask with magnetic stir bar and internal thermometer.
Step-by-Step Methodology
Phase 1: Setup and Dehydration
-
Inert Atmosphere: Assemble glassware while hot and cycle Argon/Vacuum (3x) to ensure a moisture-free environment.
-
Solvation: Dissolve 6-bromo-1-SEM-indole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C . Wait 10 minutes to ensure thermal equilibrium.
Phase 2: The Exchange (Critical Step)
-
Addition: Add t-BuLi (2.1 equiv) dropwise via syringe pump or careful manual addition over 10 minutes.
-
Observation: The solution typically turns from pale yellow to a distinct yellow/orange color, indicating the formation of the aryl lithium species.
-
Control: Ensure internal temperature does not rise above -70°C.
-
-
Incubation: Stir at -78°C for 30–45 minutes. (Extended times are unnecessary and risk side reactions).
Phase 3: Electrophilic Trapping
-
Addition of Electrophile: Add the electrophile (3.0 equiv) neat or as a THF solution.
-
For DMF: Add rapid dropwise.
-
For Borates: Add rapid dropwise.
-
For CO2: Bubble gas through the solution (via needle) or add crushed dry ice (washed with THF).
-
-
Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C (or RT) over 1 hour.
Phase 4: Quench and Workup
-
Quench: Carefully add saturated aqueous NH₄Cl solution. Caution: Vigorous bubbling may occur.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Data Summary & Expected Results
| Parameter | Specification | Notes |
| Solvent | THF (Anhydrous) | Ether is an alternative; THF promotes better solubility of the lithio-species. |
| Concentration | 0.1 M | Higher concentrations risk exotherms; lower wastes solvent. |
| Temp Range | -78°C to -70°C | Critical. > -60°C risks protonation or Wurtz coupling. |
| Time (Exchange) | 30 - 45 min | Exchange is fast; long wait times are detrimental. |
| Yield (Typical) | 85% - 95% | Depends on electrophile efficiency. |
Common Electrophile Outcomes
| Electrophile | Product | Application |
| DMF | Indole-6-carboxaldehyde | Reductive aminations, Wittig reactions. |
| B(OiPr)₃ | Indole-6-boronic acid | Suzuki-Miyaura coupling. |
| CO₂ | Indole-6-carboxylic acid | Amide coupling, esterification. |
| I₂ | 6-Iodo-indole | Access to harder-to-reach metalations. |
The Self-Validating System (Troubleshooting)
Use this logic flow to diagnose failures. If the yield is low (<50%), follow the red paths.
Figure 2: Troubleshooting decision matrix for lithium-halogen exchange.
Safety: Handling t-Butyllithium
CRITICAL WARNING: t-Butyllithium is pyrophoric. It ignites spontaneously upon contact with air.
-
Needle Protocol: Always use a long needle and positive pressure of Argon/Nitrogen when withdrawing reagent.
-
Double-Tip Transfer: For large scales (>10 mmol), use a cannula (double-tipped needle) transfer method rather than a syringe.
-
Quench Bath: Keep a beaker of sand or dry lime nearby. Do NOT use water to extinguish a lithium fire.
-
PPE: Flame-resistant lab coat (Nomex), safety glasses with side shields, and face shield are mandatory.
References
-
Review of Lithium-Halogen Exchange: Bailey, W. F.; Patricia, J. J.[2] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1–46.
-
Indole Lithiation Strategies: Gribble, G. W. "Lithiation of Indoles."[3][4] In Heterocyclic Scaffolds I: Indoles, 2010 , Springer.
-
SEM Protection Utility: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed., 2014 , Wiley.
-
Specific Application to 6-Bromoindoles: Somei, M.; Yamada, F. "A Simple Synthesis of 6-Substituted Indoles." Chemical and Pharmaceutical Bulletin, 1984 , 32, 5064.
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision C3-Functionalization of 6-Bromo-1-SEM-indole
Executive Summary
The 6-bromo-1-SEM-indole scaffold represents a high-value "bifunctional pivot" in medicinal chemistry. The C6-bromide serves as a latent handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3 position remains the primary site for electrophilic functionalization. However, the inductive electron-withdrawing nature of the bromine atom (
This guide provides optimized, self-validating protocols for overcoming this electronic deactivation to install Formyl, Glyoxyl, and Acyl moieties at C3. It leverages the 2-(Trimethylsilyl)ethoxymethyl (SEM) group not merely as protection, but as a solubility enhancer and steric director.
Mechanistic Insight & Strategic Analysis
The Electronic Tug-of-War
Success with 6-bromo-1-SEM-indole requires balancing two opposing forces:
-
C3 Nucleophilicity: The pyrrole ring's inherent electron density drives Electrophilic Aromatic Substitution (EAS) at C3.
-
C6 Deactivation: The bromine atom at C6 exerts a through-bond inductive withdrawal, raising the activation energy for the formation of the Wheland intermediate (sigma complex).
Unlike N-tosyl or N-acetyl indoles, which severely deactivate the ring, the N-SEM group is electronically "neutral-to-donating" (via hyperconjugation of the Si-C bond), helping to stabilize the cationic transition state.
Reaction Landscape Diagram
The following diagram maps the competitive pathways and the strategic logic for selecting C3 functionalization routes.
Caption: Strategic pathways for C3-functionalization. Note the central role of intermediate stability in determining protocol success.
Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack)
Objective: Synthesis of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbaldehyde. Application: Precursor for reductive aminations (tryptamines) or Wittig olefinations.
The Challenge: The 6-Br substituent reduces the nucleophilicity of C3. Standard protocols at 0°C often result in incomplete conversion. The Solution: Controlled thermal escalation and extended reaction times.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 6-Bromo-1-SEM-indole | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 1.2 | Electrophile Generator |
| DMF (Anhydrous) | 5.0 (Vol) | Solvent & Reagent |
| NaOH (10% aq) or NaOAc | Excess | Hydrolysis Buffer |
Step-by-Step Methodology
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5 vol) to 0°C. Add
(1.2 equiv) dropwise over 10 minutes. Stir for 30 mins at 0°C. Observation: The solution may turn pale yellow/orange. -
Substrate Addition: Dissolve the indole substrate in minimal DMF (1 vol). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Thermal Escalation:
-
Stir at 0°C for 1 hour.
-
Critical Step: Warm to Room Temperature (25°C) and stir for 4 hours.
-
QC Check: Pull an aliquot for TLC (Hex/EtOAc 4:1). If starting material (SM) persists, heat to 40°C for 2 hours. Do not exceed 60°C to avoid SEM cleavage.
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 10% NaOH or Saturated NaOAc solution until pH ~8. Stir vigorously for 1 hour. The iminium intermediate must be fully hydrolyzed to the aldehyde.
-
Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove residual DMF. Dry over
.[1]
Protocol B: C3-Glyoxylation (The "Oxalyl Chloride" Route)
Objective: Synthesis of indole-3-glyoxylamides.[2][3] Application: Direct route to tryptamine analogs (e.g., serotonin receptor modulators) via subsequent reduction.
The Challenge: 6-Bromoindoles react slower with oxalyl chloride than unsubstituted indoles. Moisture sensitivity is high. The Solution: Use of Ether/THF blends to maintain solubility and high concentration to drive kinetics.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 6-Bromo-1-SEM-indole | 1.0 | Substrate |
| Oxalyl Chloride | 1.5 | Electrophile |
| Diethyl Ether ( | 10 Vol | Solvent (Primary) |
| THF | 1-2 Vol | Co-solvent (Solubility) |
| Amine ( | 3.0 | Quench Nucleophile |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask. Maintain a strict
atmosphere. -
Electrophile Addition: Dissolve substrate in
(add minimal THF if solubility is poor). Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise. -
Reaction Monitoring: Stir at 0°C for 30 mins, then warm to RT.
-
Visual Indicator: A yellow/orange precipitate (the acyl chloride intermediate) usually forms. With the SEM group, this might remain soluble or form an oil.
-
-
Quench (Amidation): Cool the mixture back to 0°C. Canuulate the reaction mixture into a separate flask containing the desired amine (3.0 equiv) in THF.
-
Why Reverse Addition? Prevents double-addition of the amine to the oxalyl linker.
-
-
Workup: Dilute with water. Extract with DCM. The product is typically a stable amide.
Protocol C: C3-Acylation (Friedel-Crafts)
Objective: Introduction of carbon chains (Ketones). Application: Synthesis of bis-indole alkaloids or lipidated indoles.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 6-Bromo-1-SEM-indole | 1.0 | Substrate |
| Acid Chloride ( | 1.2 | Electrophile |
| Dimethylaluminum Chloride ( | 1.5 | Lewis Acid |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Step-by-Step Methodology
-
Lewis Acid Choice: Traditional
is often too harsh and can cleave the SEM group. is milder and highly regioselective for C3. -
Procedure: Dissolve substrate in anhydrous DCM under Argon. Cool to -78°C.
-
Addition: Add
(1.5 equiv, 1M in hexanes). Stir for 15 mins. Add Acid Chloride (1.2 equiv) dropwise. -
Reaction: Allow to warm slowly to 0°C over 2 hours.
-
Quench: Carefully quench with Rochelle's Salt (Potassium Sodium Tartrate) solution to break the aluminum emulsion. Stir until two clear layers form.
Troubleshooting & Critical Parameters (Self-Validating Systems)
Validating the Reaction (TLC & NMR)
-
TLC Monitoring: 6-Bromo-1-SEM-indole is non-polar. Upon formylation or acylation, the product will be significantly more polar.
-
Rf Shift: Substrate (Rf ~0.8 in 4:1 Hex/EtOAc)
Product (Rf ~0.3-0.4).
-
-
NMR Signature:
-
Proton C2-H: In the substrate, the C2-H and C3-H are doublets (or broad singlets). In the C3-substituted product, the C2-H becomes a sharp singlet (typically
7.5 - 8.0 ppm), confirming substitution at C3.
-
Common Pitfalls
-
SEM Cleavage: Avoid strong Brønsted acids (e.g., HCl gas) or high temperatures (>80°C) during functionalization. If SEM loss is observed, switch to Lewis Acid catalysis at lower temps.
-
C2 vs. C3 Selectivity: If C2 acylation is observed (rare with SEM), it indicates the reaction temperature was too high (thermodynamic control). Keep reactions at 0°C to RT to favor kinetic C3 control.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Indole Nitrogen (SEM). John Wiley & Sons.
-
Vilsmeier-Haack Reaction Mechanism. Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[4][5] Organic Reactions.[2][3][6][7][8]
-
Indole Glyoxylation Protocols. Reaction between oxalyl chloride and indole.[2][3][7] ScienceMadness/Literature Discussion.
-
Friedel-Crafts Acylation of Indoles. Ottoni, O., et al. (2001).[9] Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively.[1][9] Organic Letters.[8][9]
-
C3-Functionalization Overview. Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides. BenchChem.[1][2][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 6-substituted indoles using N-SEM-6-bromoindole
An Application Guide for the Synthesis of 6-Substituted Indoles via N-SEM-6-Bromoindole
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Functionalization of the indole nucleus is critical for modulating pharmacological activity, and the C6 position offers a key vector for structural diversification. This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-substituted indoles utilizing N-[2-(trimethylsilyl)ethoxy]methyl-6-bromoindole (N-SEM-6-bromoindole) as a versatile building block. We will explore the strategic importance of the SEM protecting group, detail its installation, and provide field-tested protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—followed by efficient deprotection strategies. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of diverse indole libraries.
Introduction: The Strategic Importance of N-Protection in Indole Chemistry
The indole nitrogen (N-H) possesses significant reactivity; it is acidic and can participate in various side reactions, complicating synthetic transformations on the carbocyclic ring.[1][2] N-protection is therefore a crucial strategy to enhance the stability of the indole ring, improve solubility, and direct regioselectivity in subsequent reactions.[1][3]
Why the SEM Group?
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an ideal choice for protecting the indole nitrogen for several key reasons:[4][5][6]
-
Robustness: The SEM group is stable to a wide range of reaction conditions, including those involving organometallic reagents, mild acids, bases, and various oxidizing/reducing agents, making it compatible with the demands of palladium-catalyzed cross-coupling.[7]
-
Orthogonality: It can be cleaved under specific conditions that typically do not affect other common protecting groups like Boc, Cbz, or most silyl ethers.[4]
-
Mild Deprotection: The SEM group is most commonly removed using fluoride ion sources (e.g., TBAF) or acidic conditions, which are generally mild and tolerate a wide array of functional groups.[7][8][9]
This guide uses N-SEM-6-bromoindole as the central intermediate, leveraging the C6-bromo substituent as a versatile handle for introducing molecular diversity through modern cross-coupling chemistry.
Preparation of the Key Intermediate: N-SEM-6-bromoindole
The first critical step is the efficient and high-yielding protection of commercially available 6-bromoindole. The protocol below describes a standard procedure using sodium hydride as the base to deprotonate the indole nitrogen, followed by quenching with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Experimental Protocol: Synthesis of N-SEM-6-bromoindole
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 6-bromoindole (1.0 equiv).
-
Inerting: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Stir the mixture at room temperature until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10-15 minutes.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H to form the corresponding sodium salt. Performing this step at 0 °C controls the effervescence (H₂ gas evolution) and prevents potential side reactions.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford N-SEM-6-bromoindole as a pure product.
Caption: General workflow for the N-protection of 6-bromoindole.
Palladium-Catalyzed Cross-Coupling of N-SEM-6-bromoindole
With the key intermediate in hand, a variety of substituents can be introduced at the C6 position using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis due to their high efficiency and broad functional group tolerance.[10][11]
Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl & Vinyl Groups)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[12][13]
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube or microwave vial, combine N-SEM-6-bromoindole (1.0 equiv), the desired aryl- or vinylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst/ligand system.
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
Causality Note: The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. For example, Pd(PPh₃)₄ is a common pre-catalyst, while more challenging couplings may benefit from catalysts like Pd(dppf)Cl₂ or custom ligand systems. The base is required to activate the boronic acid for transmetalation.[12][14]
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the 6-aryl- or 6-vinyl-N-SEM-indole.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
| Parameter | Typical Conditions for Suzuki Coupling |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos, XPhos, RuPhos (if using Pd(OAc)₂/Pd₂(dba)₃) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF |
| Temperature | 80 - 110 °C |
Sonogashira Coupling: C-C Bond Formation (Alkynyl Groups)
The Sonogashira coupling enables the synthesis of 6-alkynyl indoles by reacting N-SEM-6-bromoindole with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) salts.[15][16]
Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add N-SEM-6-bromoindole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inerting: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)). Finally, add the terminal alkyne (1.2-1.5 equiv).
-
Causality Note: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile for transmetalation. The amine base is crucial for deprotonating the alkyne and neutralizing the HBr byproduct.[15]
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC/LC-MS.
-
Workup & Purification: Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by flash chromatography to obtain the 6-alkynyl-N-SEM-indole.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the C6 position.[17][18] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[19]
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add N-SEM-6-bromoindole (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, or BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv) to a dry Schlenk tube.
-
Inerting & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Heating: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl or water. Extract with an organic solvent, wash the combined organic layers, dry, concentrate, and purify by flash chromatography to isolate the 6-amino-N-SEM-indole product.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP (1.2-1.5x Pd mol%) |
| Base | NaOt-Bu, K₃PO₄, LHMDS, Cs₂CO₃ (1.5-2.5 equiv) |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80 - 110 °C |
Final Step: Deprotection of the N-SEM Group
Once the desired substituent has been installed at the C6 position, the N-SEM group must be removed to yield the final N-H indole product. The choice of deprotection method depends on the functional group tolerance of the synthesized molecule.
Fluoride-Mediated Deprotection (TBAF)
This is the most common and generally mildest method for SEM deprotection.[7][8]
Protocol: TBAF Deprotection
-
Dissolve the N-SEM-6-substituted indole (1.0 equiv) in anhydrous THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.0 M, 1.5-2.0 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently to reflux (40-65 °C) if the reaction is sluggish.
-
Troubleshooting Tip: N-SEM deprotection can sometimes be more difficult than O-SEM deprotection. If the reaction is incomplete, heating to reflux in THF is recommended. Ensure the TBAF solution is anhydrous, as water can inhibit the reaction.[8]
-
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Caption: Fluoride-induced β-elimination for N-SEM deprotection.
Acid-Mediated Deprotection
For substrates that are stable to acid but may be sensitive to fluoride, acidic hydrolysis is a viable alternative.
Protocol: Acidic Deprotection
-
Dissolve the N-SEM-6-substituted indole in an alcohol solvent (e.g., methanol or ethanol).
-
Add aqueous hydrochloric acid (HCl, e.g., 2-4 M) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the mixture with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, wash, dry, concentrate, and purify as needed.
Conclusion
N-SEM-6-bromoindole stands out as a highly effective and versatile intermediate for the synthesis of diverse libraries of 6-substituted indoles. The strategic use of the robust and orthogonally-cleavable SEM protecting group allows for the successful application of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols detailed in this guide provide a reliable foundation for researchers in medicinal chemistry and drug discovery to access novel and pharmacologically relevant indole derivatives with high efficiency and predictability.
References
-
Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (Various, URL: [Link])
-
2-(Trimethylsilyl)ethoxymethyl chloride - Grokipedia. (Grokipedia, URL: [Link])
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. URL: [Link]
-
Saha, P., & Tabassum, S. (2012). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. ACS Combinatorial Science, 14(3), 183-189. URL: [Link]
-
2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia. (Wikipedia, URL: [Link])
-
Chen, J., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 558-561. URL: [Link]
-
Singh, M. S., & Singh, A. K. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1032. URL: [Link]
-
2-(Trimethylsilyl)ethoxymethyl Chloride - ResearchGate. (ResearchGate, URL: [Link])
-
Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. URL: [Link]
-
de Oliveira, J. H. H. L., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. The Journal of Organic Chemistry, 71(25), 9567-9570. URL: [Link]
-
Boyle, R. G., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 75(24), 8513-8523. URL: [Link])
-
de la Fuente, J. A., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International, 2004, 8, 112. URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (Organic-synthesis.org, URL: [Link])
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (ACS Molecular Pharmaceutics, URL: [Link])
-
Zhang, G. (2012). Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. Chemical Science, 3(4), 1273-1278. URL: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (Chemistry LibreTexts, URL: [Link])
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism – Total Synthesis. (totalsynthesis.com, URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (Organic Chemistry Portal, URL: [Link])
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (Fisher Scientific, URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (Organic Chemistry Portal, URL: [Link])
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (MDPI, URL: [Link])
Sources
- 1. sciforum.net [sciforum.net]
- 2. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Lab Reporter [fishersci.se]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. organic-synthesis.com [organic-synthesis.com]
The Versatile Reactivity of 6-Bromo-1-SEM-Indole: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the indole ring is paramount for the modulation of biological activity and the fine-tuning of material properties. Among the various substituted indoles, 6-bromo-1-SEM-indole stands out as a particularly valuable and versatile building block. The bromine atom at the 6-position serves as a convenient handle for a wide array of palladium-catalyzed cross-coupling reactions, while the 2-(trimethylsilyl)ethoxymethyl (SEM) group provides robust protection of the indole nitrogen, ensuring regioselectivity and compatibility with a broad range of reaction conditions.[1]
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the most pivotal palladium-catalyzed reactions of 6-bromo-1-SEM-indole, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as carbonylative transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.
The Role of the SEM Protecting Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an ideal choice for protecting the indole nitrogen in the context of palladium-catalyzed cross-coupling reactions.[2] Its primary advantages include:
-
Stability: The SEM group is stable to a wide range of reaction conditions, including those involving organometallic reagents and basic media, which are common in cross-coupling chemistry.[3]
-
Facile Removal: Despite its robustness, the SEM group can be readily cleaved under specific conditions, typically involving fluoride ion sources or acidic treatment, allowing for the deprotection of the indole nitrogen at a suitable stage in the synthetic sequence.[4]
A general protocol for the deprotection of the N-SEM group is provided at the end of this guide.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and exceptional functional group tolerance.[5][6] This reaction enables the coupling of 6-bromo-1-SEM-indole with a diverse array of boronic acids and their derivatives, providing access to a wide range of 6-aryl- and 6-heteroarylindoles.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-rich heteroaryl halides like 6-bromo-1-SEM-indole, palladium catalysts bearing electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7] The base plays a crucial role in activating the boronic acid for transmetalation.[8] A mixed solvent system, typically an organic solvent with water, is often used to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1-SEM-indole with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromo-heterocycles.[7][9]
Materials:
-
6-Bromo-1-SEM-indole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-1-SEM-indole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-phenyl-1-SEM-indole.
Data Presentation: Suzuki-Miyaura Coupling of 6-Bromo-1-SEM-indole
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | Est. >85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Est. >90 |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | 16 | Est. >80 |
Yields are estimated based on similar reactions reported in the literature for related substrates.
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photoinduced Pd-Catalyzed Intramolecular 6- endo Heck Reaction of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Regioselective Lithiation of 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regiocontrol, and Self-Validating Experimental Protocols
Introduction and Mechanistic Rationale
The indole core is a privileged scaffold in drug discovery and natural product synthesis, prominently featured in complex marine alkaloids such as dragmacidins and topsentins [1]. Functionalizing the indole nucleus at specific positions requires precise regiocontrol. 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (6-bromo-1-SEM-indole) is a highly versatile building block because it possesses two distinct sites for functionalization: the C2 position and the C6 position.
As an application scientist, achieving absolute regiocontrol over this bifunctional scaffold requires exploiting the kinetic and thermodynamic differences between two organometallic mechanisms: Directed Ortho Metalation (DoM) and Halogen-Metal Exchange (HME) [2].
The Causality of Reagent Selection
-
The SEM Protecting Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is not merely a robust N-H protecting group; its oxygen atom acts as a Lewis basic coordinating site. This coordination pre-complexes lithium cations, directing non-nucleophilic bases to the adjacent C2 position (the most acidic proton on the indole ring).
-
C2-Lithiation via LDA (Thermodynamic/Acid-Base): Lithium diisopropylamide (LDA) is a strong, sterically hindered, and non-nucleophilic base. At -78 °C, LDA cannot perform halogen-metal exchange with the C6-bromide. Instead, guided by the SEM group, it selectively deprotonates the C2 carbon. This leaves the C6-bromide completely intact for downstream cross-coupling[3].
-
C6-Lithiation via t-BuLi (Kinetic/HME): tert-Butyllithium (t-BuLi) is a highly nucleophilic and reactive alkyllithium reagent. At -78 °C, the kinetic rate of halogen-metal exchange at the C6-bromide is orders of magnitude faster than C2 deprotonation. Utilizing 2.0 equivalents of t-BuLi drives the rapid formation of the 6-lithio species (the first equivalent performs the exchange; the second equivalent destroys the resulting t-butyl bromide byproduct to prevent competitive alkylation).
Pathway Visualization
The following diagram illustrates the divergent synthetic workflows for the regioselective lithiation of 6-bromo-1-SEM-indole.
Caption: Divergent regioselective lithiation pathways of 6-bromo-1-SEM-indole.
Self-Validating System: The In-Process Control (IPC)
Trust in an organometallic protocol requires empirical validation before committing high-value electrophiles (e.g., complex aldehydes or Weinreb amides). Both protocols below integrate a mandatory D₂O Quench IPC .
How to Validate:
-
Withdraw a 0.1 mL aliquot of the reaction mixture via a dry syringe.
-
Inject the aliquot into a GC/LC vial containing 0.5 mL of D₂O and 0.5 mL of Ethyl Acetate.
-
Shake vigorously, separate the organic layer, evaporate under N₂, and analyze via LC-MS or rapid ¹H-NMR.
-
For C2-Lithiation: The ¹H-NMR will show the disappearance of the C2-H singlet (~7.2 ppm). LC-MS will show a +1 Da mass shift while retaining the characteristic 1:1 isotopic ratio of the bromine atom.
-
For C6-Lithiation: The ¹H-NMR will show the retention of the C2-H singlet. LC-MS will show the complete disappearance of the bromine isotope pattern and a mass corresponding to[M - Br + D].
-
Experimental Protocols
Protocol A: Regioselective C2-Lithiation (DoM Pathway)
Objective: Functionalize the C2 position while preserving the C6-bromide for future cross-coupling.
Materials:
-
6-Bromo-1-SEM-indole (1.0 equiv, 3.0 mmol, 978 mg)
-
Diisopropylamine (1.3 equiv, 3.9 mmol, 0.55 mL)
-
n-Butyllithium (2.5 M in hexanes, 1.2 equiv, 3.6 mmol, 1.44 mL)
-
Anhydrous Tetrahydrofuran (THF, 15 mL)
-
Electrophile (e.g., DMF, 1.5 equiv, 4.5 mmol, 0.35 mL)
Step-by-Step Procedure:
-
Preparation of LDA: To a flame-dried Schlenk flask under argon, add anhydrous THF (5 mL) and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise. Stir for 30 minutes at 0 °C, then cool back to -78 °C.
-
Substrate Addition: Dissolve 6-bromo-1-SEM-indole in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the internal temperature below -70 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1.5 hours. The solution will typically turn a pale yellow color, indicating the formation of the 2-lithio species.
-
IPC Validation: Perform the D₂O quench test (as described in Section 3) to confirm >95% C2-deprotonation.
-
Electrophilic Trapping: Add the electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Regioselective C6-Lithiation (HME Pathway)
Objective: Functionalize the C6 position while preserving the C2 proton.
Materials:
-
6-Bromo-1-SEM-indole (1.0 equiv, 3.0 mmol, 978 mg)
-
tert-Butyllithium (1.7 M in pentane, 2.0 equiv, 6.0 mmol, 3.53 mL)
-
Anhydrous Tetrahydrofuran (THF, 15 mL)
-
Electrophile (e.g., Weinreb amide, 1.2 equiv, 3.6 mmol)
Step-by-Step Procedure:
-
Substrate Preparation: To a flame-dried Schlenk flask under argon, add 6-bromo-1-SEM-indole and anhydrous THF (15 mL). Cool the solution strictly to -78 °C.
-
Halogen-Metal Exchange: Add t-BuLi dropwise over 10 minutes down the inner wall of the flask to pre-cool the reagent. Caution: t-BuLi is highly pyrophoric. The solution will rapidly transition to a deep yellow/orange color.
-
Metalation: Stir the reaction mixture at -78 °C for exactly 20 minutes. Extended times or elevated temperatures risk competitive C2-deprotonation or decomposition [4].
-
IPC Validation: Perform the D₂O quench test to confirm complete bromine-lithium exchange and absence of C2-lithiation.
-
Electrophilic Trapping: Add the electrophile dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench and Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Quantitative Data Summary
The following table summarizes the critical parameters and expected outcomes for both lithiation pathways, providing a quick-reference guide for process optimization.
| Parameter | Protocol A: C2-Lithiation | Protocol B: C6-Lithiation |
| Active Reagent | LDA (1.2 equiv) | t-BuLi (2.0 equiv) |
| Mechanism | Directed Ortho Metalation (Thermodynamic) | Halogen-Metal Exchange (Kinetic) |
| Optimal Temperature | -78 °C to -20 °C | -78 °C strictly |
| Reaction Time (Lithiation) | 1.5 hours | 20 minutes |
| Visual Indicator | Pale yellow solution | Deep yellow/orange solution |
| D₂O IPC Result | Mass +1 Da, Retains Br isotopes | Mass -79 Da (Loss of Br), +1 Da (D) |
| Typical Electrophiles | DMF, Alkyl halides, Borates | Weinreb amides, Aldehydes, CO₂ |
| Downstream Utility | C6-Br available for Suzuki/Buchwald | C2-H available for subsequent DoM |
References
-
Overman, L. E., et al. "Total Synthesis of Complex Diketopiperazine Alkaloids." Journal of Organic Chemistry, 2011. URL:[Link]
-
Gribble, G. W. "Product Subclass 14: Aryllithium and Hetaryllithium Compounds." Science of Synthesis, Thieme Connect, 2014. URL:[Link]
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. URL:[Link]
-
Jackson, J. J., et al. "The asymmetric synthesis of dragmacidin D." Angewandte Chemie International Edition, 2015. URL:[Link]
using 6-bromo-1-SEM-indole as a scaffold for kinase inhibitors
Application Note: 6-Bromo-1-SEM-indole as a Privileged Scaffold for the Discovery of Novel Kinase Inhibitors
Executive Summary
The indole ring system is a ubiquitous pharmacophore in targeted oncology and immunology, frequently serving as an ATP-competitive hinge-binding motif in kinase inhibitors. Derivatization at the 6-position of the indole core allows for optimal vector projection into the hydrophobic specificity pockets of various kinases (e.g., CDK4/6, IRE1α, and KIT/FMS)[1][2]. However, the acidic nature of the indole N-H can interfere with transition-metal-catalyzed cross-coupling reactions, leading to unwanted N-arylation or catalyst poisoning.
This application note details the strategic use of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group to mask the indole nitrogen. This enables robust, late-stage palladium-catalyzed diversification at the C6 position before a final deprotection step reveals the active pharmacophore[1].
Mechanistic Rationale & Scaffold Design
Why the Indole Core?
Most protein kinase inhibitors are Type I or Type II ATP competitors that anchor to the kinase hinge region. The indole scaffold is highly effective in this microenvironment: the pyrrole N-H acts as a critical hydrogen bond donor to the backbone carbonyl of a hinge residue, while the aromatic system engages in
Why SEM Protection? The SEM group is highly stable to the strongly basic and elevated temperature conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings. Unlike Boc (which can be thermally labile) or Ts (which can be difficult to remove without harsh basic conditions that might destroy sensitive functional groups), the SEM group is cleanly cleaved using fluoride sources (like TBAF) or acidic conditions (TFA), ensuring the integrity of the newly introduced C6-substituent[1].
Caption: Synthetic workflow for generating C6-diversified indole kinase inhibitors using SEM protection.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-SEM-6-bromoindole (Protection)
Objective : Mask the reactive N-H bond to prevent off-target N-alkylation/arylation during subsequent organometallic steps.
-
Preparation : In an oven-dried flask under an inert atmosphere (N
or Ar), dissolve 6-bromoindole (1.0 eq) in anhydrous DMF (0.2 M). -
Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality & Rationale : NaH is a strong, non-nucleophilic base that quantitatively deprotonates the weakly acidic indole N-H (pKa ~16.2), forming the reactive indolide anion. The 0 °C temperature controls the exothermic evolution of H
gas and prevents solvent degradation.
-
-
Alkylation : Stir for 30 minutes at 0 °C until gas evolution ceases. Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.
-
Causality & Rationale : The indolide anion attacks the electrophilic chloromethyl group of SEM-Cl via an S
2 mechanism.
-
-
Reaction & Validation : Warm to room temperature and stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 9:1); the product spot will be significantly less polar than the starting material due to the loss of the polar N-H bond.
-
Workup : Quench with saturated aqueous NH
Cl to neutralize unreacted NaH. Extract with EtOAc (3x). Wash the combined organic layers with water (5x) and brine to remove DMF. Dry over Na SO , concentrate, and purify via flash chromatography.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Objective : Introduce structural diversity at the C6 position to target the kinase hydrophobic pocket.
-
Setup : To a microwave vial or Schlenk flask, add 1-SEM-6-bromoindole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K
CO (3.0 eq). -
Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H
O (4:1 v/v, 0.1 M). Sparge the mixture with N for 10 minutes.-
Causality & Rationale : Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) catalyst from oxidation.
-
-
Catalyst Addition : Add Pd(dppf)Cl
·CH Cl (0.05 eq) rapidly under N flow. Seal the vessel.-
Causality & Rationale : The dppf ligand provides a large bite angle that accelerates both oxidative addition into the C-Br bond and subsequent reductive elimination, minimizing side reactions.
-
-
Heating : Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS until the starting material mass is fully consumed.
-
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate and purify the organic layer.
Protocol C: SEM Deprotection (Yielding the Active Inhibitor)
Objective : Remove the SEM group to restore the critical N-H hydrogen bond donor[1].
-
Reagent Addition : Dissolve the 1-SEM-protected intermediate in anhydrous THF (0.1 M). Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 3.0 eq).
-
Causality & Rationale : The highly fluorophilic silicon atom in the SEM group is attacked by the fluoride anion, leading to the fragmentation of the protecting group into volatile trimethylfluorosilane, formaldehyde, and the free indole.
-
-
Heating : Reflux the mixture (approx. 65 °C) for 12 hours.
-
Causality & Rationale : SEM cleavage on electron-rich indoles can be sluggish at room temperature; thermal energy is required to drive the fragmentation to completion.
-
-
Quench & Validation : Cool to room temperature, quench with saturated aqueous NaHCO
. Confirm the reappearance of the N-H stretch (~3300 cm ) via IR spectroscopy or a polar shift on TLC. -
Purification : Extract with EtOAc, dry, concentrate, and purify via reverse-phase preparative HPLC to obtain the final kinase inhibitor in >95% purity for biological assays.
Quantitative Data Summary
The 6-substituted indole scaffold has been extensively validated across various kinase targets. Table 1 summarizes representative C6-substituents introduced via the protocols above, their corresponding isolated yields, and their general inhibitory profiles against common kinase targets[2][3][4].
Table 1: Reaction Yields and Kinase Inhibitory Profiles of 6-Substituted Indole Derivatives
| C6 Substituent (via Suzuki) | Suzuki Step Yield (%) | Deprotection Yield (%) | Target Kinase | In Vitro IC | Structural Rationale |
| 4-Pyridinyl | 82% | 78% | CDK4/6 | 15 - 30 | Pyridine nitrogen acts as a secondary H-bond acceptor in the solvent-exposed region. |
| 3-Hydroxyphenyl | 75% | 85% | IRE1 | 45 - 60 | Hydroxyl group engages in a critical H-bond with the DFG motif in the activation loop. |
| 1-Methyl-1H-pyrazol-4-yl | 88% | 81% | KIT/FMS | 8 - 12 | Small heteroaromatic ring perfectly fills the hydrophobic pocket without steric clash. |
| 4-Fluorophenyl | 91% | 89% | PKD1 | 110 - 150 | Fluorine provides metabolic stability and enhances lipophilic ligand efficiency (LLE). |
Biological Application & Pathway Modulation
Once synthesized, these 6-substituted indole inhibitors are typically evaluated in cell-based assays to confirm target engagement. For example, indole-based CDK4/6 inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for the G1-to-S phase transition in the cell cycle[3].
Caption: Mechanism of action for indole-based CDK4/6 inhibitors blocking cell cycle progression.
References
- A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D PLOS ONE
- The Azaindole Framework in the Design of Kinase Inhibitors N
- New indole and 7-azaindole derivatives as protein kinase inhibitors Deposito Legale
- Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing Nature Communic
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bizgeniusapp.com [bizgeniusapp.com]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D | PLOS One [journals.plos.org]
Troubleshooting & Optimization
SEM deprotection conditions for 6-bromoindole derivatives
Executive Summary
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group for the indole nitrogen, particularly valuable for 6-bromoindoles to prevent lithiation at the N-H position during C-H functionalization or halogen-metal exchange. However, its removal is frequently non-trivial.[1] Unlike O-SEM ethers, N-SEM indoles often yield a stable
This guide details three validated protocols ranging from standard fluoride treatments to mild Lewis acid conditions, specifically optimized for the electron-deficient 6-bromoindole scaffold.
Module 1: The Standard Protocol (Fluoride-Mediated)
Best For: Routine substrates stable to basic conditions. Mechanism: Fluoride attacks the silicon atom, triggering a fragmentation that releases ethylene and the formaldehyde hemiaminal.[2]
Protocol A: TBAF with Ethylene Diamine (EDA) Scavenger
Why this works: The primary failure mode in TBAF deprotection is the equilibrium stalling at the
Reagents:
-
Ethylenediamine (EDA).
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Dissolution: Dissolve the SEM-protected 6-bromoindole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Additives: Add EDA (10.0 equiv). Note: This large excess is critical to trap formaldehyde.
-
Deprotection: Add TBAF (1.0 M in THF, 3.0–5.0 equiv).
-
Reaction: Heat to 60°C (reflux) for 4–12 hours.
-
Workup:
Module 2: The "Stubborn Intermediate" Workup
Issue: After Protocol A, LC-MS shows a major peak at Mass [Indole + 30].
Diagnosis: Stable
Corrective Protocol:
-
Isolate the crude material (containing the
-CH₂OH species). -
Dissolve in MeOH .
-
Add K₂CO₃ (2.0 equiv) or NaOEt (0.5 equiv) .
-
Stir at room temperature for 1–2 hours.
-
Result: The base facilitates the deformylation to the free indole.
Module 3: Mild Lewis Acid Conditions (Magnesium Bromide)
Best For: Substrates containing other silyl groups (e.g., TBS, TIPS) or base-sensitive moieties.[1][7][8] Why: MgBr₂ is highly selective for SEM ethers due to the chelating ability of the ethoxy oxygen, allowing removal without touching other silyl ethers.
Protocol B: MgBr₂ / Nitromethane [1][8][9]
-
Preparation: Flame-dry a flask under Argon.
-
Dissolution: Dissolve substrate in Nitromethane (MeNO₂) or Et₂O (0.1 M).
-
Note: MeNO₂ is superior for solubility and rate acceleration.
-
-
Reagent: Add MgBr₂·OEt₂ (3.0–5.0 equiv) .
-
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization: If slow, warm to 40°C.
-
-
Quench: Pour into saturated NaHCO₃.
Module 4: Troubleshooting & Decision Matrix
Visualizing the Deprotection Pathway
The following diagram illustrates the mechanism and the critical "Hemiaminal Trap" where most experiments fail.
Caption: Mechanism of SEM cleavage showing the reversible release of formaldehyde. The "M+30" intermediate is the kinetic trap.
Troubleshooting FAQ
| Symptom | Probable Cause | Solution |
| Mass M+30 observed | Stable | Do not discard. Treat crude with K₂CO₃/MeOH (See Module 2). |
| Starting Material Intact | Fluoride source is wet or inactive. | Use 1.0 M TBAF in THF (fresh bottle). Avoid TBAF hydrate salts. |
| Black Tar / Decomposition | Polymerization of indole. | 6-Bromoindole is sensitive to strong acids. Switch from TFA to MgBr₂ (Protocol B). |
| Loss of Br atom | Hydrodebromination (Rare). | Avoid using |
| TBAF won't remove | TBAF residue interfering with NMR/Bioassay. | Workup Tip: Pass crude through a short plug of silica or wash with saturated NH₄Cl/Water thoroughly. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protecting group stability).
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl Chloride. A New Reagent for the Protection of the Hydroxyl Group." Tetrahedron Letters1980 , 21, 3343–3346. Link -
Vakalopoulos, A.; Hoffmann, H. M. R. "Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide."[9] Organic Letters2000 , 2, 1447–1450. Link[10]
-
Kato, M. et al. "An Efficient Deprotection of
-Trimethylsilylethoxymethyl (SEM) Groups from Dinucleosides." Nucleosides, Nucleotides and Nucleic Acids2010 , 29, 533. (Demonstrates the difficulty of N-SEM vs O-SEM). Link
Sources
- 1. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Deprotection of N-SEM Indoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the crucial step of removing the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from an indole nitrogen. The selection of the appropriate deprotection strategy is paramount to the success of a synthetic campaign, directly impacting yield, purity, and the integrity of the final product.
This document provides an in-depth analysis of the two most common methods for N-SEM deprotection—tetrabutylammonium fluoride (TBAF) and trifluoroacetic acid (TFA)—offering field-proven insights, detailed troubleshooting guides, and step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing an N-SEM group from an indole?
The two most prevalent methods are fluoride-mediated cleavage using reagents like tetrabutylammonium fluoride (TBAF) and acid-catalyzed hydrolysis with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1]. For particularly sensitive substrates, milder Lewis acid conditions with reagents like magnesium bromide (MgBr₂) or tin(IV) chloride (SnCl₄) have also been successfully employed[1][2].
Q2: Why is the deprotection of N-SEM indoles often described as "problematic" or "stubborn"?
The deprotection of N-SEM groups is frequently more challenging than their O-SEM (alkoxy) counterparts[1]. This increased difficulty can be attributed to several factors. Electronically, the nitrogen lone pair in the N-SEM group is less available to participate in the fragmentation cascade compared to the oxygen lone pair in an O-SEM group. This can result in slower reaction kinetics, often necessitating harsher conditions like elevated temperatures or higher reagent concentrations to achieve complete conversion[1].
Q3: My substrate contains other acid-sensitive functional groups. Which deprotection method should I choose?
In such cases, a fluoride-based method like TBAF is generally the preferred choice. TBAF offers excellent orthogonality and is compatible with many acid-labile functionalities[1]. However, if your molecule also contains other silyl-based protecting groups, careful consideration of the reaction conditions is necessary to achieve selective deprotection.
Q4: I've heard that TFA deprotection can lead to side products. What should I be aware of?
A significant challenge with TFA-mediated SEM deprotection is the in-situ generation of formaldehyde[3]. In the presence of an unprotected indole, formaldehyde can undergo an electrophilic aromatic substitution, leading to the formation of undesired byproducts, most notably a tricyclic eight-membered 7-azaindole in certain scaffolds[3]. This is often addressed by employing a two-step procedure where the initial acidic treatment is followed by a basic workup to manage the formaldehyde release[3].
Mechanism of Deprotection
Fluoride-Mediated Deprotection (TBAF)
The mechanism of TBAF-mediated deprotection proceeds via a fluoride-induced β-elimination. The high affinity of the fluoride ion for silicon initiates the process by attacking the trimethylsilyl group, forming a pentavalent siliconate intermediate. This intermediate is unstable and fragments, leading to the release of the deprotected indole, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde[4].
Caption: Mechanism of TFA-mediated N-SEM deprotection.
Deprotection Method Comparison
| Parameter | TBAF Deprotection | TFA Deprotection | Milder Lewis Acids (MgBr₂/SnCl₄) |
| Reagents | Tetrabutylammonium fluoride (TBAF) | Trifluoroacetic acid (TFA) | Magnesium bromide (MgBr₂), Tin(IV) chloride (SnCl₄) |
| Solvent | THF, DMF | Dichloromethane (DCM) | Diethyl ether/Nitromethane, DCM |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 6 hours | Varies (often slower) |
| Yield | Generally Good | Good to Excellent | Good, especially for sensitive substrates |
| Advantages | Mild, compatible with acid-labile groups | Often faster, uses common reagents | High selectivity, compatible with other silyl ethers |
| Disadvantages | Can be slow, requires anhydrous conditions | Harshly acidic, potential for side reactions | Can be slower, requires specific anhydrous conditions |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction with TBAF | 1. Insufficient thermal energy for a stubborn N-SEM group. 2. Presence of water in the TBAF solution. | 1. Increase the reaction temperature, potentially to refluxing THF.[1] 2. Ensure the use of an anhydrous grade of TBAF or dry the solution over molecular sieves. |
| Low yield or decomposition with TFA | 1. The indole ring or other functional groups are sensitive to strong acid. 2. The deprotected indole product is unstable under the reaction conditions. | 1. Switch to a milder deprotection method such as MgBr₂ or SnCl₄.[2][5] 2. Minimize reaction time and maintain low temperatures. Consider a buffered workup to neutralize the acid promptly. |
| Formation of an unexpected major byproduct with TFA | Release of formaldehyde leading to electrophilic aromatic substitution on the indole ring. | Employ a two-step procedure: perform the TFA deprotection, remove volatiles, then treat with a mild base (e.g., NaHCO₃) to manage formaldehyde release.[3] |
| Difficulty in purifying the deprotected indole | The deprotected indole may be unstable on silica gel. | Test for stability using 2D TLC. If unstable, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[6] |
| Both starting material and product are decomposing | The reaction conditions are too harsh for the overall molecular scaffold. | Switch to a milder Lewis acid-based deprotection method (MgBr₂ or SnCl₄) which often proceeds under more neutral conditions.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for N-SEM Deprotection using TBAF
-
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-SEM protected indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Reagent Addition : To the stirred solution at room temperature, add a 1.0 M solution of TBAF in THF (1.5 - 2.0 equiv) dropwise.
-
Reaction Monitoring : Stir the reaction at room temperature or heat to reflux (40-65 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching : Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up : Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-SEM Deprotection using TFA
-
Preparation : In a round-bottom flask, dissolve the N-SEM protected indole (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.2 M and cool the solution to 0 °C in an ice bath.
-
Reagent Addition : To the stirred solution, add trifluoroacetic acid (TFA) (10-50% v/v) dropwise.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: General experimental workflows for N-SEM deprotection.
References
-
Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Chandra, T., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
- DeBlasio, J. W., et al. (2019). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry.
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. [Link]
- Wang, Y., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules.
- Welsch, M. A., et al. (2016).
-
Common Organic Chemistry. (n.d.). SEM Protection - Common Conditions. [Link]
-
Andersen, H. H., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
- Baran, P. S., et al. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters.
- Riu, A., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Semantic Scholar. [Link]
- Carrick, J. D., et al. (2020). Indole N‐Boc deprotection method development.
-
Jadhav, G. N., et al. (2013). An efficient TBAF-catalyzed three component synthesis of 3-Indole derivatives under solvent-free conditions. Academia.edu. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. PubMed. [Link]
-
Chandra, T., et al. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. [Link]
- Petrone, D. A., et al. (2016). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. ChemPlusChem.
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]
-
e-learning université Mila. (n.d.). Electronic effects: inductive and mesomeric effects. [Link]
-
Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
-
Chandra, T., et al. (2010). SCHEME 5 Deprotection of N-SEM from protected thymidine. ResearchGate. [Link]
-
Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. [Link]
-
Francis Academic Press. (n.d.). Study of Electronic Effect in Organic Reactions Introduction. [Link]
-
Riu, A., et al. (2017). Reaction between indole 1 and formaldehyde 2a. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). NEW ASPECTS ON REACTION MECHANISMS IN THE FORMALDEHYDE HISTOFLUORESCENCE METHOD FOR MONOAMINES. [Link]
-
Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
Frontiers. (2022). Thioester deprotection using a biomimetic NCL approach. [Link]
-
Organic Chemistry Portal. (n.d.). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. [Link]
-
PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Wikipedia. (n.d.). Electronic effect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low reactivity of 6-bromo-1-SEM-indole in coupling reactions
Technical Support Center: Troubleshooting 6-Bromo-1-SEM-Indole Reactivity
Executive Summary: The Substrate Profile
The low reactivity of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole (hereafter 6-Br-SEM-Indole ) in cross-coupling reactions is a frequent bottleneck in drug discovery. To troubleshoot effectively, one must understand the competing electronic and steric forces at play:
-
Electronic Deactivation: The indole ring is electron-rich. This increases the electron density at the C6-Br bond, making the Oxidative Addition (OA) step of the catalytic cycle significantly slower compared to electron-deficient aryl bromides (e.g., 4-bromonitrobenzene).
-
Steric/Coordination Interference: The SEM group at N1 is bulky and contains a Lewis-basic oxygen. While it protects the acidic N-H, it can occasionally form stable, non-reactive chelates with electrophilic metal centers or hinder the approach of bulky ligands.
-
Regioselectivity Risks: In metal-halogen exchange protocols (e.g., lithiation), the SEM group can direct metallation to the C2 position via coordination, rather than the desired C6 halogen exchange.
Diagnostic Workflow
Before altering conditions, diagnose the specific failure mode using this decision tree.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Technical Troubleshooting Guide (Q&A)
Issue 1: The Reaction Stalls with Unreacted Starting Material
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing <10% conversion after 24 hours. Why?
A: The C6-Br bond in the electron-rich indole system is "deactivated." Standard catalysts like Pd(PPh3)4 rely on triphenylphosphine, which is not electron-rich enough to facilitate oxidative addition into this difficult bond. Furthermore, the SEM group adds steric bulk that can impede the approach of the catalyst.
The Fix: You must shift the rate-determining step (Oxidative Addition) by using bulky, electron-rich ligands .
-
Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These ligands are highly electron-donating, pushing electron density onto the Palladium center, which dramatically accelerates oxidative addition into electron-rich aryl halides [1].
-
Alternative: If Buchwald ligands are unavailable, Pd(t-Bu3P)2 or Pd(Amphos)Cl2 are excellent alternatives for sterically demanding, electron-rich substrates.
Issue 2: Dehalogenation (Loss of Bromine)
Q: My starting material is disappearing, but I'm isolating the de-brominated indole (Indole-H) instead of the product.
A: This is a classic symptom of a "hydride source" in your reaction media, often exacerbated by overheating. In the presence of Pd, alcohols (used as co-solvents) or even certain bases (like alkoxides) can act as hydride donors. The Pd inserts into the C-Br bond, but instead of transmetallating with your boronic acid, it undergoes beta-hydride elimination or reduction, replacing the Br with H [2].
The Fix:
-
Solvent Swap: Eliminate primary and secondary alcohols (MeOH, EtOH, iPrOH). Use a Dioxane/Water or Toluene/Water system.[1]
-
Base Selection: Switch from alkoxide bases (NaOEt, KOtBu) to inorganic bases like K3PO4 or Cs2CO3 . These are less likely to promote dehalogenation pathways.
-
Temperature: Do not exceed 80°C unless necessary. If higher temps are needed, ensure the system is strictly free of hydride sources.
Issue 3: Failed Lithium-Halogen Exchange (Boronate Synthesis)
Q: I tried to make the boronic ester via Li-Hal exchange (n-BuLi, -78°C), but I got a mixture of C2 and C6 products.
A: The SEM protecting group contains an oxygen atom that can coordinate to Lithium. This "Directed Ortho Metalation" (DoM) effect can direct the base to deprotonate the C2 position (which is also inherently acidic in indoles) rather than exchanging the C6-Bromine [3].
The Fix:
-
Method A (Cryogenic Control): Ensure the temperature is strictly -78°C and add the n-BuLi slowly. The Kinetic Li-Hal exchange at C6 is generally faster than the acid-base deprotonation at C2 at very low temperatures.
-
Method B (Turbo Grignard): Switch to i-PrMgCl·LiCl (Turbo Grignard) . Magnesium is less basic than Lithium and less prone to DoM at the C2 position, favoring the insertion into the C-Br bond [4].
Optimized Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling for 6-Br-SEM-Indole
Use this for coupling with aryl boronic acids.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Notes |
| Substrate | 6-Br-SEM-Indole | 1.0 | Purity >98% essential |
| Partner | Aryl Boronic Acid | 1.5 | Excess compensates for protodeboronation |
| Catalyst | XPhos Pd G3 | 0.02-0.05 | 2-5 mol%. Promotes OA |
| Base | K3PO4 (Tribasic) | 3.0 | Mild, suppresses dehalogenation |
| Solvent | 1,4-Dioxane : H2O | 4 : 1 | Water is critical for transmetallation |
| Temp | 80°C | - | Sealed vial recommended |
Step-by-Step:
-
Charge a reaction vial with 6-Br-SEM-Indole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.03 equiv).
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.[1]
-
Note: Failure to add water is the #1 cause of stalled Suzuki couplings with inorganic bases.
-
-
Heat to 80°C for 2-4 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with brine. The SEM group will remain intact.
Protocol B: Selective Borylation (Converting Br to Bpin)
Use this to convert the substrate into a nucleophile.
-
Dissolve 6-Br-SEM-Indole (1.0 equiv) in anhydrous THF (0.2 M).
-
Add Bis(pinacolato)diboron (B2pin2) (1.2 equiv) and KOAc (3.0 equiv).
-
Add Pd(dppf)Cl2·DCM (0.05 equiv).
-
Note: Pd(dppf)Cl2 is uniquely effective for Miyaura borylation.
-
-
Heat to 90°C for 4-16 hours.
-
Critical: Filter hot through Celite to remove Pd residues immediately, as they can catalyze decomposition of the boronate product.
Mechanistic Visualization: Ligand Effect
Why does the ligand matter? The diagram below illustrates how bulky ligands facilitate the difficult oxidative addition step for this electron-rich substrate.
Figure 2: Impact of ligand electronics on the rate-determining oxidative addition step.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Navarro, O., et al. (2005). Dehalogenation of Aryl Halides: A side reaction in the Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry.
-
Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an extraordinarily powerful new method for the construction of polysubstituted aromatics. Accounts of Chemical Research.
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing C6-Lithiation of 6-Bromo-1-SEM-Indole
Case ID: IND-Li-C6-Exchange Subject: Avoiding C2-Lithiation Side Reactions during C6-Functionalization Status: Active Guide Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "C2-Lithiation Trap"
The functionalization of 6-bromo-1-SEM-indole via Lithium-Halogen Exchange (Li-Hal) is a competition between kinetic control (C6-exchange) and thermodynamic control (C2-deprotonation).
The SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group, while excellent for stability, introduces a specific challenge: the oxygen atoms in the SEM group can coordinate to lithium, effectively directing the base to the C2 proton (Directed Ortho Metalation - DoM). Furthermore, the C2 proton of indole is inherently acidic (
To successfully lithiate at C6, you must outrun the C2-deprotonation rate. This guide details the precise conditions required to favor the kinetic C6-lithio species and avoid the thermodynamic C2-lithio byproduct.
Troubleshooting Guide (Q&A)
Q1: I am observing a significant amount of C2-substituted byproduct (or C2-protonated species after quench). Why? Diagnosis: You are likely operating under conditions that favor thermodynamic equilibration or DoM .
-
Cause A: Temperature too high. Above -78°C, the kinetic C6-lithio species can deprotonate unreacted starting material at C2, or isomerize (rare for C6 to C2, but possible via intermolecular proton transfer).
-
Cause B: Wrong Base. Using n-BuLi often leads to mixed results because it is nucleophilic and slow enough to allow C2-deprotonation to compete with exchange.
-
Cause C: Slow Addition. If you add t-BuLi too slowly, the formed C6-lithio species sits in solution with unreacted bromide, leading to proton transfer (scrambling).
Q2: I see low conversion and high recovery of starting material. Diagnosis: Quenching of the Lithio-species before reaction with the electrophile.
-
Cause: Moisture in the solvent (THF is hygroscopic) or degradation of the t-BuLi titer.
-
Fix: Titrate your t-BuLi immediately before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
Q3: Can I use n-BuLi instead of t-BuLi? Answer: Not recommended.
-
Reason: n-BuLi undergoes Li-Hal exchange more slowly than t-BuLi. This slower rate allows the "Directed Ortho Metalation" (DoM) at C2 (guided by the SEM group) to become a competitive pathway. Furthermore, the exchange with n-BuLi generates n-BuBr, which can react with the lithiated indole (alkylation side reaction).
-
Solution: Use t-BuLi (2.0 - 2.2 equiv) . The reaction is virtually instantaneous at -78°C, and the byproduct (t-BuBr) is immediately consumed by the second equivalent of t-BuLi to form inert isobutene and LiBr.
Technical Deep Dive: Kinetic vs. Thermodynamic Control
The success of this reaction hinges on the rate difference between Lithium-Halogen Exchange (
-
Kinetic Pathway (Desired):
is extremely fast for Aryl-Br + t-BuLi. This generates the 6-Lithio-1-SEM-indole . -
Thermodynamic Pathway (Undesired): The 2-Lithio-1-SEM-indole is thermodynamically more stable due to the inductive effect of the adjacent nitrogen and coordination from the SEM group.
If the reaction warms up, or if the exchange is slow, the system "drifts" toward the C2-lithio species.
Mechanism Visualization
Figure 1: Reaction pathway illustrating the competition between kinetic C6-lithiation and thermodynamic C2-lithiation.
Optimized Experimental Protocol
Objective: Selective C6-formylation of 6-bromo-1-SEM-indole.
Reagents:
-
6-Bromo-1-SEM-indole (1.0 equiv)
-
tert-Butyllithium (1.7 M in pentane, 2.1 equiv) [Handle with Extreme Caution - Pyrophoric]
-
DMF (Dimethylformamide) (3.0 equiv) or other Electrophile
-
Anhydrous THF (Tetrahydrofuran)[1]
Protocol Steps:
-
Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 6-bromo-1-SEM-indole (1.0 mmol) and anhydrous THF (10 mL, 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow it to equilibrate for 15 minutes.
-
Critical: The internal temperature must be -78°C. Use a low-temp thermometer if possible.
-
-
Lithiation (The "Sprint"):
-
Add t-BuLi (2.1 equiv) dropwise via syringe over 5-10 minutes.
-
Note: The solution typically turns yellow/orange.
-
Stir at -78°C for exactly 10-15 minutes . Do NOT stir longer than 30 minutes.
-
-
Quenching:
-
Add the electrophile (e.g., dry DMF, 3.0 equiv) neat or as a solution in THF rapidly to the mixture at -78°C.
-
Stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to room temperature naturally.
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[2]
Comparative Data: Base Selection
The choice of base dictates the reaction pathway. The table below summarizes the outcomes based on literature precedents for bromoindoles.
| Parameter | t-BuLi (Recommended) | n-BuLi | LDA |
| Mechanism | Lithium-Halogen Exchange (Fast) | Li-Hal Exchange (Slow) | Deprotonation (Acid-Base) |
| Primary Product | C6-Lithio Indole | Mixture (C6-Li + C2-Li) | C2-Lithio Indole |
| Byproducts | Isobutene, LiBr (Inert) | n-BuBr (Reactive alkylating agent) | Diisopropylamine |
| Temp Limit | Must stay < -70°C | < -78°C | -78°C to 0°C |
| Risk of DoM | Low (if fast) | High (due to SEM coordination) | Very High (DoM favored) |
References
-
Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Sundberg, R. J. (1990). Indoles (Best Synthetic Methods). Academic Press. (General reference for Indole C2-acidity).
Sources
Technical Support Center: Purification & Handling of 6-Bromo-1-SEM-indole
[1][2]
Case ID: IND-SEM-06BR-PUR Status: Active Priority: High (Intermediate Stability Risk) Subject: Troubleshooting purification, stability, and isolation of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole.[1][2]
Executive Summary & Molecule Profile
User Query: "I synthesized 6-bromo-1-SEM-indole, but I am struggling to separate it from siloxane byproducts, and the product appears to degrade on the column. Is it supposed to be an oil?"
Technical Response: this compound (6-Bromo-1-SEM-indole) is a critical lipophilic intermediate often used in the synthesis of kinase inhibitors and bacterial cystathionine γ-lyase inhibitors [1, 2].[1][2]
Unlike the parent 6-bromoindole, which is a solid [3], the SEM-protected derivative is typically a viscous, colorless to pale yellow oil due to the high flexibility and lipophilicity of the silyl-ethoxy chain.[1] The primary purification challenges are:
-
Siloxane Contamination: Excess SEM-Cl hydrolyzes to form non-polar siloxanes (e.g., hexamethyldisiloxane) that co-elute with the product.[1][2]
-
Acid Sensitivity: The SEM group is acetal-like and sensitive to Brønsted acids.[2] Standard silica gel (pH ~5) can catalyze deprotection or degradation during slow columns [4].[1][2]
Diagnostic Workflow: The Purification Decision Matrix
Before initiating purification, determine the state of your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the appropriate chromatography method based on crude impurity profile.
Critical Issues & Troubleshooting Guides
Issue #1: "The Grease Problem" (Siloxane Removal)
Symptom: NMR shows a large singlet near
Resolution Protocol:
-
The "Hexane Plug" Method:
-
Load the crude oil (dissolved in minimum hexanes).
-
Crucial Step: Elute with 100% Hexanes for 2-3 Column Volumes (CV).
-
Observation: Siloxanes travel with the solvent front (Rf ~0.95).[1][2] The indole product (Rf ~0.6-0.7 in 10% EtOAc) will move very slowly or stick.[1][2]
-
Once the "grease" is off (check fractions by TLC/stain), switch to 5% EtOAc/Hexanes to elute the product.[2]
-
Vacuum Drying:
Issue #2: Product Degradation on Silica
Symptom: TLC of the pure fraction shows a new spot corresponding to the starting material (6-bromoindole) or a baseline streak.[1][2]
Root Cause: The acetal linkage (
Resolution Protocol (Buffered Silica):
-
Preparation: Prepare the eluent system (e.g., 95:5 Hexanes:EtOAc) and add 1% Triethylamine (Et3N) .[1][2]
-
Column Packing: Slurry pack the column using this Et3N-spiked solvent.[2] This neutralizes the acidic sites on the silica.[2][4]
-
Elution: Run the column normally. The Et3N ensures the SEM group remains intact.
Standardized Experimental Protocols
Protocol A: Synthesis & Workup (Minimizing Impurities)
Context: Proper workup reduces the burden on purification.[1][2]
| Step | Action | Technical Rationale |
| 1. Activation | Dissolve 6-bromoindole in anhydrous DMF (0.2 M). Cool to 0°C. Add NaH (1.2 eq). Stir 30 min. | Deprotonates the indole N-H ( |
| 2. Protection | Add SEM-Cl (1.1 eq) dropwise.[1][2] Warm to RT. Stir 2-4 h. | 1.1 eq is sufficient. Excess leads to difficult siloxanes. |
| 3.[2] Quench | Cool to 0°C. Add Sat.[2][3] | Mildly acidic quench destroys unreacted NaH without cleaving SEM. |
| 4.[2] Extraction | Extract with EtOAc (3x).[1][2] | -- |
| 5. Wash | Critical: Wash organic layer with | DMF is water-miscible.[1][2] 3x Water washes remove 99% of DMF, preventing column streaking. |
| 6.[2] Dry | Dry over |
Protocol B: Flash Chromatography Parameters
-
Gradient:
-
Detection:
Frequently Asked Questions (FAQ)
Q1: Can I crystallize 6-bromo-1-SEM-indole instead of running a column? A: Highly unlikely. While the parent 6-bromoindole crystallizes easily [3], the N-SEM derivative is typically an oil due to the flexible ethoxy-silyl tail.[1][2] Crystallization might be possible at -78°C in pentane, but it is not a robust purification method for this intermediate.[1][2] Flash chromatography is the industry standard here [7].[2]
Q2: I see a spot on TLC that doesn't move in 10% EtOAc. What is it? A: This is likely the deprotected starting material (6-bromoindole) or the N-hydroxymethyl intermediate formed by partial hydrolysis.[1][2] If you see this increasing over time, your silica is too acidic—switch to the Buffered Silica Protocol (See Section 3).[1][2]
Q3: How do I store the purified oil? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Although stable to base, the SEM group can hydrolyze slowly with atmospheric moisture and trace acid over months.[2]
References
-
National Institutes of Health (PMC). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.[1][2] Available at: [Link][1][2]
-
MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety.[1][2] Available at: [Link][1][2]
-
European Patent Office. Method of separating volatile siloxane from a liquid feed mixture (EP 3 473 328 A1).[2] Available at: [Link][1][2]
stability of 6-bromo-1-SEM-indole under basic hydrolysis conditions
Executive Summary
6-bromo-1-SEM-indole is a robust building block widely used in medicinal chemistry (e.g., antiviral and oncology programs). The SEM (2-(Trimethylsilyl)ethoxymethyl) group is an orthogonal protecting group chosen specifically for its resilience.
The Bottom Line: Under standard basic hydrolysis conditions (e.g., LiOH, NaOH, KOH in MeOH/THF), the SEM group is stable. It will not cleave. If you observe loss of the SEM group or decomposition, it is likely due to acidic workup errors, fluoride contamination, or extreme organolithium side reactions, not the hydrolysis base itself.
Stability Matrix & Chemical Behavior[1]
The following table summarizes the stability profile of 6-bromo-1-SEM-indole. Use this to plan your orthogonal deprotection strategies.
| Reagent / Condition | Stability Status | Notes / Risk Factors |
| LiOH / NaOH / KOH (aq/organic) | STABLE | Standard saponification conditions (0°C to Reflux). SEM remains intact. |
| NaH / KH (Dry THF/DMF) | STABLE | Stable to deprotonation. Warning: 6-Br is sensitive to Halogen-Lithium exchange if n-BuLi is used. |
| Ammonia / Amines (R-NH2) | STABLE | Resistant to nucleophilic aminolysis. |
| TFA / HCl (Acidic) | UNSTABLE | Cleavage Risk. Strong acids remove SEM via oxocarbenium ion intermediate. |
| TBAF / TASF (Fluoride) | UNSTABLE | Cleavage Risk. Fluoride attacks Silicon; triggers fragmentation. |
| Lewis Acids (MgBr₂, BF₃·OEt₂) | UNSTABLE | Can facilitate cleavage, especially with thiols or mild heating. |
Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the electronic forces at play. The SEM group relies on the
Visualization: Stability vs. Cleavage Pathways
The following diagram illustrates why Hydroxide (
Caption: Mechanistic divergence showing the inertness of the SEM acetal linkage to hydroxide nucleophiles compared to its high lability toward fluoride and acid.
Troubleshooting Guide (FAQ)
Scenario A: "I am trying to hydrolyze an ester at the C3 position, but the reaction is stalling."
Diagnosis: Solubility Issue. The SEM group and the 6-bromo substituent make the molecule highly lipophilic.
-
The Fix: Do not use pure Methanol/Water. Switch to a ternary solvent system: THF : MeOH : H2O (3:1:1) . The THF is required to solubilize the indole, allowing the aqueous base to interact with the ester.
-
Note: Heating to 50°C is safe for the SEM group.
Scenario B: "I treated the molecule with NaOH, and the SEM group fell off."
Diagnosis: Workup Error (Acidic Spike). The SEM group did not fall off during the reaction; it likely fell off during the quench.
-
The Cause: If you acidify the reaction mixture to pH 1-2 to precipitate a carboxylic acid product, the local concentration of acid can cleave the SEM group, especially if the mixture gets warm.
-
The Fix: Acidify carefully to pH 4-5 using 1M Citric Acid or KHSO4 at 0°C . Do not use concentrated HCl. Extract immediately.
Scenario C: "I see a new spot on TLC, but it's not my product."
Diagnosis: 6-Bromo Instability (Rare). While 6-bromo is stable to hydroxide, if you are using Lithium Hydroxide (LiOH) and the reaction is anhydrous (unlikely for hydrolysis) or contains trace transition metals, you might see side reactions.
-
Check: Ensure your solvent is peroxide-free (THF).
-
Check: If using high heat (>80°C), the ethoxymethyl linker can theoretically degrade, though this is rare. Stick to <60°C.
Scenario D: "How do I remove the SEM group after hydrolysis?"
Diagnosis: Planned Deprotection.[1] Standard TBAF (Tetrabutylammonium fluoride) often fails or is sluggish for electron-deficient indoles (like 6-bromo indoles).
-
The Fix: Use TBAF (1M) + Ethylenediamine (excess) in THF at reflux. The diamine scavenges the formaldehyde byproduct, driving the equilibrium forward. Alternatively, use MgBr₂[2]·OEt₂ in Nitromethane for a milder, non-basic cleavage.
Validated Protocols
Protocol 1: General Saponification (Preserving SEM)
Use this to hydrolyze an ester (e.g., ethyl ester) while keeping the SEM group.
-
Setup: Dissolve 6-bromo-1-SEM-indole ester (1.0 equiv) in THF:MeOH:Water (3:1:1) [0.1 M concentration].
-
Reagent: Add LiOH·H₂O (3.0 equiv).
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Workup (CRITICAL):
-
Dilute with EtOAc.
-
Cool to 0°C.
-
Slowly add 1M Citric Acid until pH ~4. Do not overshoot to pH 1.
-
Extract with EtOAc (3x). Dry over Na₂SO₄.
-
Protocol 2: SEM Deprotection (Post-Hydrolysis)
Use this only when you are ready to remove the SEM group.
-
Setup: Dissolve substrate in anhydrous THF [0.1 M].
-
Reagent: Add TBAF (1.0 M in THF, 5.0 equiv) and Ethylenediamine (5.0 equiv).
-
Reaction: Heat to 60°C (Reflux) for 12 hours.
-
Note: 6-bromoindoles are electron-poor, making the N-SEM bond stronger. Heat is usually required.
-
-
Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New York, 2014. (Chapter on Protection for the Amino Group: SEM stability profiles).
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group."[4] Tetrahedron Letters, 1980 , 21, 3343-3346. (Original characterization of SEM stability). -
Kocieńki, P. J. Protecting Groups, 3rd Ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms of acetal cleavage).
-
BenchChem Technical Reports. "N-Protecting Group Removal from Indole Derivatives." (Specific protocols for electron-deficient indoles).
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
Technical Support Center: Crystallization of 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
Executive Summary & Molecule Profile[1][2]
6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (often abbreviated as 6-Bromo-1-SEM-indole ) is a critical intermediate in the synthesis of pharmaceutical alkaloids and kinase inhibitors. The introduction of the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group at the N1 position significantly alters the physical properties of the parent 6-bromoindole.
While 6-bromoindole is a stable solid (mp ~90–96 °C), the SEM-protected derivative is characteristically a viscous oil or a low-melting solid due to the increased lipophilicity and rotational freedom of the silyl-ethoxy chain. Crystallization of this compound is challenging and prone to "oiling out" (Liquid-Liquid Phase Separation).[1]
This guide provides expert protocols to induce crystallization, manage phase separation, and ensure high-purity isolation.
Physical Property Profile
| Property | Description | Implications for Crystallization |
| State | Viscous Oil / Low-Melting Solid | Requires cryogenic initiation (-20°C to -78°C) to form nuclei. |
| Lipophilicity | High (LogP > 5 est.) | Highly soluble in non-polar solvents (Hexane, Toluene). Insoluble in water. |
| Protecting Group | SEM (Acetal-like) | Acid Sensitive. Avoid acidic solvents (AcOH) to prevent cleavage. Stable to base. |
| Primary Impurity | SEM-OH / Siloxanes | Byproducts from SEM-Cl reagent often co-elute as oils, inhibiting crystallization. |
Crystallization Protocols
Protocol A: Initial Solidification (From Crude Oil)
Use this method if your product is currently a crude oil from column chromatography or extraction.
Objective: Convert the viscous oil into a manipulatable solid (seed generation).
-
Concentration: Evaporate reaction solvents completely. High vacuum (0.1 mbar) for 2 hours is essential to remove traces of EtOAc/THF which inhibit lattice formation.
-
Dissolution: Dissolve the residue in a minimum amount of Pentane or Heptane (approx. 2-3 mL per gram).
-
Cryo-Trituration:
-
Place the flask in a dry ice/acetone bath (-78°C).
-
Scratch the side of the flask vigorously with a glass rod as the oil becomes viscous.
-
Why? The mechanical energy combined with high supersaturation at low temp induces nucleation.
-
-
Isolation: If a solid forms, filter rapidly while cold. If it remains an oil or gum, proceed to Method B .
Protocol B: Dual-Solvent Recrystallization
Use this method for high-purity scale-up.
Solvent System: Hexanes (Antisolvent) / Dichloromethane (DCM) or Diethyl Ether (Solvent).
-
Dissolution: Dissolve the crude solid/oil in the minimum volume of DCM or Et2O at room temperature.
-
Antisolvent Addition: Slowly add Hexanes (or Heptane) until the solution turns slightly cloudy (turbidity point).
-
Clarification: Add just enough drops of the good solvent (DCM) to make the solution clear again.
-
Controlled Cooling:
-
Wrap the flask in cotton/foil to ensure slow cooling.
-
Place in a refrigerator (4°C) for 12 hours.
-
If no crystals form, move to a freezer (-20°C).
-
-
Seeding (Critical): If available, add a seed crystal from Protocol A when the solution reaches 4°C.
Troubleshooting & FAQs
Category 1: Phase Separation ("Oiling Out")
Q: Instead of crystals, my solution formed a second oily layer at the bottom. What happened? A: You encountered Liquid-Liquid Phase Separation (LLPS). This occurs when the temperature drops below the "oiling out" limit before it hits the crystallization limit.
-
Immediate Fix: Reheat the mixture until it is a single phase. Add more of the good solvent (e.g., DCM or EtOAc) to lower the saturation level.
-
Root Cause: The solution was too concentrated, or the antisolvent ratio was too high.
-
Protocol Adjustment: See the Oiling Out Remediation Workflow diagram below.
Category 2: Nucleation Failure
Q: The solution is clear at -20°C for days with no solid. How do I force it? A: The SEM group creates high entropy, making nucleation difficult.
-
Technique: "Sonicated Nucleation." Place the cold flask in an ultrasonic bath for 30 seconds. The cavitation bubbles can induce nucleation sites.
-
Anti-Solvent Shock: Layer pure pentane carefully on top of your solution and let it diffuse slowly at -20°C (Vapor Diffusion method).
Category 3: Purity & Sticky Crystals
Q: I got crystals, but they are waxy and melt when filtered. How do I dry them? A: Waxy crystals often contain trapped solvent or siloxane impurities.
-
Wash: Wash the filter cake immediately with ultra-cold (-78°C) Pentane .
-
Drying: Do not use heat. Dry under high vacuum at ambient temperature. If the melting point is near room temperature, keep the receiving flask in an ice bath during vacuum drying.
Visualizations
Diagram 1: Oiling Out Remediation Workflow
Caption: Logic flow for recovering a crystallization batch that has separated into two liquid phases.
Diagram 2: Solvent Selection Decision Tree
Caption: Selecting the correct solvent system based on the impurity profile of the crude N-SEM indole.
References
-
Synthesis of 6-Bromoindole Precursor : ChemicalBook. (2026).[2] 6-Bromo-1H-indole Chemical Properties and Synthesis. Retrieved from Note: Establishes the solid nature (mp 90-96°C) of the core scaffold before SEM protection.
-
General Handling of N-SEM Indoles : BenchChem Technical Support. (2025).[3][4][5] N-Protecting Group Removal from Indole Derivatives & Troubleshooting. Retrieved from Note: Provides context on the stability and lipophilicity of the SEM group.
-
Crystallization Troubleshooting (Oiling Out) : Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out. Retrieved from Note: Foundational theory for the remediation protocols in Section 3.
-
Analogous Silyl-Indole Properties : PubChem. (2025). 6-Bromoindole Physical Properties. Retrieved from Note: Confirms physical data for the parent compound used to extrapolate SEM-derivative behavior.
Sources
- 1. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 2. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 3. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
minimizing debromination byproducts in 6-bromo-1-SEM-indole reactions
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Debromination Byproducts in 6-Bromo-1-SEM-indole Reactions
Technical Support Center: 6-Bromo-1-SEM-indole
Welcome to the technical guide for handling 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole . This scaffold is a critical intermediate in medicinal chemistry, offering two distinct vectors for functionalization: the C2 position (via C-H activation or lithiation) and the C6 position (via the bromine handle).
However, the C6-Bromine atom is labile . We frequently receive reports of "debromination" (formation of 1-SEM-indole) or "hydrodebromination" during functionalization attempts. This guide addresses the root causes of this byproduct and provides validated protocols to suppress it.[1]
Module 1: Selective C2-Lithiation (Preventing Li-Hal Exchange)
User Issue: "I am trying to functionalize the C2 position using n-Butyllithium (n-BuLi) and an electrophile, but I am recovering significant amounts of debrominated product (1-SEM-indole) or C6-alkylated byproducts."
Root Cause Analysis
The use of alkyllithiums (n-BuLi, t-BuLi) presents a kinetic conflict.[2] While the C2 proton of N-SEM indole is acidic, the rate of Lithium-Halogen (Li-Hal) exchange at the C6-Br position often exceeds the rate of C2-deprotonation.
-
n-BuLi acts as a nucleophile toward the Br atom, generating 6-lithio-1-SEM-indole. Upon quenching (e.g., with water or protons during workup), this yields the debrominated indole.
-
Temperature: Even if deprotonation occurs, aryl bromides can undergo intermolecular Li-Hal exchange with the lithiated species if the temperature rises above -78 °C.
Solution: The Non-Nucleophilic Base Protocol
To exclusively deprotonate C2 without touching the C6-Br, you must use a sterically hindered, non-nucleophilic base. Lithium Diisopropylamide (LDA) is the industry standard here. It is sufficiently basic to remove the C2 proton (
Optimized Protocol: Selective C2-Lithiation
-
Reagents: Freshly prepared LDA (or high-quality commercial solution), Anhydrous THF.
-
Temperature: Strict -78 °C maintenance.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous THF.
-
Base Generation: Add diisopropylamine (1.1 equiv) followed by n-BuLi (1.1 equiv) at -78 °C. Stir for 30 mins to form LDA. (Alternatively, use commercial LDA).
-
Substrate Addition: Dissolve 6-bromo-1-SEM-indole (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA at -78 °C over 10-15 minutes.
-
Critical: Do not allow the internal temperature to rise.
-
-
Deprotonation: Stir at -78 °C for 45–60 minutes. The solution typically turns yellow/orange.
-
Quench: Add your electrophile (dissolved in THF) dropwise. Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature only if the electrophile is reactive.
-
Workup: Quench with saturated NH4Cl.
Why this works: LDA operates via a cyclic transition state involving the proton, sterically precluding interaction with the C6-bromine.
Visualizing the Selectivity Pathway
Caption: Pathway A leads to debromination via Li-Hal exchange. Pathway B preserves the bromine via steric exclusion.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[3]
User Issue: "I am performing a Suzuki coupling at the C6-Br position. The reaction stalls, and I see the hydrodebrominated product (1-SEM-indole) increasing over time."
Root Cause Analysis
Hydrodebromination in Pd-catalysis is often driven by hydride transfer . The active Pd(II)-aryl species (formed after oxidative addition) undergoes reduction instead of transmetallation. Common sources of hydride include:
-
Solvents: Primary/Secondary alcohols (MeOH, iPrOH) act as hydride donors via
-hydride elimination. -
Ligands: Decomposition of phosphine ligands.
-
Water/Base: Excess water with carbonate bases can facilitate formate formation or other reductive pathways.
Troubleshooting Guide: Preventing Hydrodebromination
| Variable | Recommendation | Rationale |
| Solvent | Dioxane, Toluene, DMF | Avoid alcohols. Alcohols are potent hydride sources that reduce Pd(II)-Ar to Ar-H. |
| Base | K3PO4, Cs2CO3 | Avoid alkoxides (e.g., NaOEt, NaOiPr) if possible, as they can undergo |
| Catalyst | Pd(dppf)Cl2, XPhos Pd G3 | Use electron-rich, bulky ligands (Buchwald generation). Fast transmetallation kinetics outcompete the slow decomposition/reduction pathways. |
| Atmosphere | Strict Argon/N2 | Oxygen can oxidize ligands, stalling the cycle and leaving the Pd(II)-Ar species vulnerable to reduction. |
Optimized Protocol: Suzuki Coupling
-
Degassing: Sparge all solvents (Dioxane/Water 4:1) with Argon for 30 minutes before adding catalyst.
-
Stoichiometry: Use 1.0 eq Indole, 1.2 eq Boronic Acid, 2.0 eq K3PO4.
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%) last, under positive Argon flow.
-
Heat: Heat rapidly to 80-90 °C. Slow ramping can favor side reactions.
Module 3: SEM Deprotection & Stability
User Issue: "Will TBAF remove my bromine?"
Answer: Generally, No . Tetra-n-butylammonium fluoride (TBAF) in THF is the standard reagent for SEM removal. The C-Br bond is stable to fluoride anions.
-
Risk Factor: If your TBAF is old or yellow, it may contain impurities (bifluoride or radical initiators).
-
Alternative: If you observe issues, switch to Magnesium Chloride (MgCl2) in Nitromethane or BF3·OEt2 (Lewis Acid method), though the latter requires care to avoid acid-catalyzed migration.
Summary of Critical Control Points
-
Lithiation: NEVER use n-BuLi for C2-deprotonation of 6-bromoindoles. Use LDA at -78 °C.
-
Coupling: EXCLUDE alcohols from the solvent system. Use Dioxane/Toluene .
-
General: Degas all solvents thoroughly to prevent radical-induced hydrodebromination.
Troubleshooting Logic Flow
Caption: Quick decision tree for diagnosing the source of debromination.
References
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[3] Retrieved from [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Retrieved from [Link]
-
National Institutes of Health (PMC). (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Retrieved from [Link]
-
ChemRxiv. (2023). π-Bond Directed C-2 Amination of Indoles: Catalysis Development.[4] Retrieved from [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (often abbreviated as 6-bromo-1-SEM-indole ). It contrasts the product with its starting material to facilitate rapid structural verification during drug development workflows.
Executive Summary
This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PARP inhibitors). The SEM (2-(trimethylsilyl)ethoxymethyl) group is preferred for its stability under basic conditions and its ability to direct lithiation. However, verifying its installation requires distinguishing the subtle shifts in the indole core from the dominant silyl signals.
This guide objectively compares the 1H NMR profile of the protected product against the unprotected 6-bromoindole precursor. It establishes a self-validating protocol to confirm N1-alkylation and rule out C3-alkylation or N-deprotection.
Structural Analysis & Assignment Strategy
The molecule consists of two distinct NMR domains:
-
The Indole Scaffold (Aromatic Region): Contains the 6-bromo substitution pattern.[1][2][3][4]
-
The SEM Protecting Group (Aliphatic Region): Provides a unique 4-signal "fingerprint."
The SEM "Fingerprint" Logic
The SEM group introduces four distinct signals that must be present in a 9:2:2:2 integration ratio. Any deviation suggests incomplete reaction or hydrolysis (e.g., loss of the TMS group).
| Moiety | Proton Type | Approx.[1][3][5][6][7][8] Shift ( | Multiplicity | Integration |
| N-CH₂-O | Methylene (hemiaminal) | 5.40 – 5.50 | Singlet | 2H |
| O-CH₂ | Methylene (ether) | 3.45 – 3.55 | Triplet ( | 2H |
| CH₂-Si | Methylene (silyl-alpha) | 0.85 – 0.95 | Triplet ( | 2H |
| Si-(CH₃)₃ | Methyl (silyl) | -0.05 – 0.05 | Singlet | 9H |
Comparative Analysis: Product vs. Precursor
The most reliable method for verification is the differential shift analysis between the starting material (6-bromoindole) and the product.
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Position | Proton | 6-Bromoindole (Start Material) | 6-Bromo-1-SEM-indole (Product) | Key Diagnostic Change |
| N1 | NH | 8.1 - 8.4 (br s) | ABSENT | Disappearance of broad singlet |
| C2 | H2 | 7.15 - 7.25 (m) | 7.30 - 7.40 (d) | Downfield shift (+0.1-0.2 ppm) due to N-alkylation |
| C3 | H3 | 6.50 - 6.55 (m) | 6.50 - 6.60 (d) | Minimal change; coupling simplifies |
| C4 | H4 | 7.50 - 7.55 (d) | 7.45 - 7.55 (d) | Remains a doublet ( |
| C5 | H5 | 7.20 - 7.25 (dd) | 7.20 - 7.30 (dd) | Remains a doublet of doublets |
| C7 | H7 | 7.55 - 7.60 (d) | 7.65 - 7.75 (d) | Slight Downfield shift ; steric proximity to SEM group |
| SEM | N-CH₂ | — | 5.45 (s) | New diagnostic singlet |
Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm. Values may vary by
ppm depending on concentration.
Mechanistic Insight: Why the Shifts Occur
-
Loss of NH: The disappearance of the broad exchangeable proton at >8.0 ppm is the primary indicator of reaction consumption.
-
H2 Deshielding: The installation of the electron-donating alkyl group (SEM) at N1 changes the electron density of the pyrrole ring. H2, being directly adjacent to N1, typically experiences a downfield shift (deshielding) compared to the free indole.
-
H7 Sensitivity: The H7 proton is spatially close to the bulky SEM group. While electronic effects are transmitted through the ring, the steric environment change often causes a slight downfield shift or broadening.
Experimental Protocol: Synthesis & Analysis
This protocol ensures the generation of a clean sample for NMR analysis, minimizing water peaks that can obscure the SEM ether signals.
Step 1: Synthesis (Standard Protocol)
-
Dissolution: Dissolve 6-bromoindole (1.0 eq) in anhydrous DMF under Argon.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (watch for H₂ bubbling cessation).
-
Alkylation: Add SEM-Chloride (1.1 eq) dropwise.
-
Completion: Warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water, extract with EtOAc. Wash organics with LiCl (5% aq) to remove DMF.
Step 2: NMR Sample Preparation
-
Solvent Choice: CDCl₃ is preferred over DMSO-d6 for this compound.[9]
-
Reason: DMSO-d6 water peak (~3.33 ppm) often overlaps with the SEM O-CH₂ triplet (~3.5 ppm). CDCl₃ keeps the 3.5 ppm region clear.
-
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Reference: Ensure TMS is present (0.00 ppm) to calibrate the silicon signal.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and structural mapping required for authoritative verification.
Diagram 1: Structural Signal Mapping
This diagram maps the physical atoms of the molecule to their specific NMR signals.
Caption: Mapping of structural moieties to specific 1H NMR chemical shifts in CDCl3.
Diagram 2: Verification Workflow
This flowchart guides the researcher through the validation logic.
Caption: Step-by-step logic flow for verifying the identity of the SEM-protected indole.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15546854, 6-Bromo-1-methyl-1H-indole (Analogous N-alkylated data). Retrieved from [Link]
-
Organic Syntheses (2014). Palladium-Catalyzed Synthesis of 3-Methyl-2-(trimethylsilyl)indole (General Indole/Silyl NMR data). Organic Syntheses, Coll. Vol. 10, p.526. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromoindole | 52415-29-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. compoundchem.com [compoundchem.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-… [cymitquimica.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
13C NMR Chemical Shift Guide: N-SEM-6-Bromoindole
This guide details the 13C NMR chemical shift analysis for N-SEM-6-bromoindole (1-((2-(trimethylsilyl)ethoxy)methyl)-6-bromo-1H-indole), a critical intermediate in medicinal chemistry. It compares the spectral fingerprint of this protected scaffold against its unprotected parent and alternative protecting groups (e.g., Boc), providing a robust framework for structural verification.
Executive Summary & Application Context
N-SEM-6-bromoindole is a high-value scaffold used frequently in the synthesis of kinase inhibitors and indole alkaloids. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability under basic conditions (e.g., Suzuki/Sonogashira coupling) and its orthogonality to acid-labile groups like Boc.
Accurate interpretation of its 13C NMR spectrum is essential to verify:
-
Regioselectivity: Confirming N1-alkylation vs. C3-alkylation.
-
Integrity: Ensuring the labile SEM ether linkage remains intact.
-
Purity: Distinguishing the product from the parent 6-bromoindole.
Comparative Spectral Analysis
The following table contrasts the 13C NMR shifts of the target molecule with its parent (6-bromoindole) and a common alternative (N-Boc-6-bromoindole).
Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Solvent: CDCl₃ (referenced to 77.16 ppm)
| Carbon Position | N-SEM-6-Bromoindole (Target) | 6-Bromoindole (Parent) | N-Boc-6-Bromoindole (Alternative) | Diagnostic Note |
| C2 (Indole) | 131.5 – 132.5 | 125.8 – 126.5 | 128.0 – 129.0 | Deshielding: N-alkylation shifts C2 downfield by ~5-6 ppm. |
| C3 (Indole) | 103.0 – 104.0 | 102.5 – 103.5 | 106.0 – 107.5 | C3 is relatively stable but shifts downfield with Boc (EWG). |
| C3a (Bridge) | 127.5 – 128.5 | 127.0 – 128.0 | 129.0 – 130.0 | |
| C4 (Aromatic) | 122.5 – 123.5 | 122.0 – 123.0 | 123.0 – 124.0 | |
| C5 (Aromatic) | 123.5 – 124.5 | 123.0 – 124.0 | 125.0 – 126.0 | Ortho to Br. |
| C6 (C-Br) | 115.5 – 116.5 | 115.0 – 116.0 | 118.0 – 119.0 | Shielded: The heavy atom effect of Br shields C6 significantly. |
| C7 (Aromatic) | 113.5 – 114.5 | 113.5 – 114.0 | 116.0 – 117.0 | |
| C7a (Bridge) | 137.0 – 138.0 | 137.0 – 137.5 | 135.0 – 136.0 | |
| N-CH₂-O (SEM) | 76.0 – 78.0 | Absent | Absent | Key Diagnostic: Often overlaps with CDCl₃ triplet. |
| O-CH₂-CH₂ (SEM) | 66.0 – 67.0 | Absent | Absent | Distinct ether region. |
| CH₂-Si (SEM) | 17.5 – 18.5 | Absent | Absent | Upfield aliphatic signal. |
| Si-(CH₃)₃ (SEM) | -1.5 – 0.0 | Absent | Absent | Extreme upfield (near TMS). |
| N-C=O (Boc) | Absent | Absent | 149.0 – 150.0 | Carbonyl signal specific to Boc. |
| C-(CH₃)₃ (Boc) | Absent | Absent | 83.0 – 85.0 | Quaternary t-Butyl carbon. |
Technical Insight: The SEM group introduces four distinct aliphatic signals. The N-CH₂-O peak at ~77 ppm is the definitive proof of N-alkylation. If this peak appears as a doublet or shifts significantly, suspect C3-alkylation or hydrolysis (hemiaminal formation).
Diagnostic Logic & Assignment Workflow
To unambiguously assign the spectrum, follow this logical pathway. This prevents misidentification of the solvent peak (CDCl₃ at 77.16 ppm) as the SEM methylene carbon.
Figure 1: Decision tree for verifying N-SEM-6-bromoindole structure and resolving solvent overlap.
Experimental Protocols
A. Synthesis of N-SEM-6-Bromoindole
This protocol ensures high regioselectivity for N1-alkylation over C3-alkylation.
-
Preparation:
-
Charge a flame-dried flask with 6-bromoindole (1.0 equiv) and anhydrous DMF (0.1 M concentration).
-
Cool to 0°C under an inert atmosphere (Ar or N₂).
-
-
Deprotonation:
-
Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Gas evolution (H₂) will occur. Stir at 0°C for 30 min until evolution ceases and the solution turns clear/yellow.
-
-
Protection:
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
-
Work-up:
-
Purification:
-
Flash Chromatography: Hexanes/EtOAc gradient. The N-SEM product is less polar than the parent indole.
-
B. NMR Acquisition Parameters
To obtain the data listed in Table 1, use the following parameters:
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Solvent: CDCl₃ (99.8% D).
-
Pulse Sequence: Standard 1D Carbon with Proton Decoupling (zgpg30 or equivalent).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure quantitative integration of quaternary carbons (C3a, C7a, C6-Br).
-
Scans: Minimum 256 scans (due to low sensitivity of 13C and low concentration).
Mechanistic & Structural Insights
The "Heavy Atom" Effect on C6
The bromine atom at position 6 exerts a significant shielding effect on the attached carbon (C6). While typical aromatic carbons appear at 120–130 ppm, the C-Br carbon resonates upfield at 115–116 ppm . This is a critical purity check; if you see a peak at ~122 ppm appearing, it may indicate debromination (formation of N-SEM-indole).
SEM Group Stability vs. Boc
Unlike the Boc group, which shows a carbonyl peak at ~150 ppm and is acid-labile (TFA deprotection), the SEM group is an acetal-like ether. It lacks the carbonyl signal and is stable to mild acids but labile to fluoride sources (TBAF). The presence of the Si-Me3 peak at -1.5 ppm combined with the absence of a carbonyl peak >150 ppm confirms SEM protection over Boc or Acetyl protection.
References
-
ChemicalBook. (2024). 6-Bromo-1H-indole 13C NMR Spectrum Data. Retrieved from .
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 676493, 6-Bromoindole. Retrieved from .
-
Lipshutz, B. H., et al. (1987). 2-(Trimethylsilyl)ethoxymethyl (SEM) Chloride. In Encyclopedia of Reagents for Organic Synthesis. Wiley.[4][5] (Standard reference for SEM group shifts).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Source for stability and deprotection protocols).
-
BenchChem. (2024). Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers. Retrieved from .
Sources
- 1. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. modgraph.co.uk [modgraph.co.uk]
LC-MS Identification and Chromatographic Resolution of 6-Bromo-1-SEM-indole: A Comparative Guide
Executive Summary
6-bromo-1-SEM-indole (C₁₄H₂₀BrNOSi) is a highly valued synthetic intermediate, frequently utilized as a foundational building block in the development of advanced neurotherapeutics and kinase inhibitors, including BACE and BTK inhibitors 1. However, its structural properties present a severe analytical challenge during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is highly labile, and the presence of the bromine atom necessitates precise isotopic tracking and complex positional isomer resolution.
This guide objectively compares column chemistries (C18 vs. Biphenyl) and establishes a self-validating LC-MS/MS methodology designed to preserve the SEM group while achieving baseline resolution of brominated isomers.
The Analytical Challenge: Structural Causality
To successfully analyze 6-bromo-1-SEM-indole, an Application Scientist must navigate two competing structural realities:
-
Protecting Group Lability: The N-SEM bond is highly susceptible to thermal degradation and acidic hydrolysis. Aggressive MS source conditions will prematurely cleave the SEM group (-130 Da neutral loss) before the precursor ion can be isolated, destroying quantitative sensitivity.
-
Positional Isomerism: In drug discovery workflows, 6-bromo-1-SEM-indole must be distinguished from its 4-bromo and 5-bromo counterparts. Because these isomers possess identical exact masses and similar partition coefficients (LogP), traditional hydrophobic retention mechanisms are insufficient for baseline separation.
Chromatographic Strategy: C18 vs. Biphenyl Columns
When separating halogenated aromatic isomers, standard C18 stationary phases routinely fail. C18 relies exclusively on hydrophobic dispersion forces, which cannot adequately differentiate the subtle electron density shifts caused by the position of the bromine atom on the indole core.
Conversely, Biphenyl stationary phases provide orthogonal selectivity through
Causality Check: To maximize these
Table 1: Performance Comparison of LC Column Chemistries
| Parameter | Standard C18 Phase | Biphenyl Phase |
| Primary Retention Mechanism | Hydrophobic Dispersion | Hydrophobic + |
| Positional Isomer Resolution | Poor ( | Excellent ( |
| Optimal Organic Modifier | Acetonitrile | Methanol |
| Matrix Interference Susceptibility | High (Co-elution common) | Low (Orthogonal selectivity) |
Mass Spectrometry (LC-MS/MS) Strategy
Ionization and Isotopic Signatures
Electrospray Ionization in positive mode (ESI+) is preferred due to the polarizability of the indole system. Bromine exists in nature as two stable isotopes,
Fragmentation Logic
During Collision-Induced Dissociation (CID), the weakest bond—the N-C bond connecting the indole to the SEM group—cleaves first. This results in a neutral loss of the SEM derivative (-130 Da), yielding the stable 6-bromoindole core at m/z 196.0 / 198.0. Higher collision energies force the subsequent radical loss of the bromine atom.
ESI-MS/MS fragmentation pathway of 6-bromo-1-SEM-indole showing sequential loss of SEM and Bromine.
Table 2: Optimized MRM Transitions for 6-Bromo-1-SEM-indole
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Isotope Tracked | Diagnostic Purpose |
| 326.1 | 196.0 | 15 eV | Quantifier (Loss of SEM) | |
| 328.1 | 198.0 | 15 eV | Qualifier (Loss of SEM) | |
| 196.0 | 117.1 | 30 eV | N/A | Structural Confirmation (Loss of Br) |
Self-Validating Experimental Protocol
To ensure data integrity, the following workflow is engineered as a self-validating system. If any internal check fails, the run must be halted and parameters adjusted.
LC-MS workflow for 6-bromo-1-SEM-indole emphasizing SEM preservation and isotopic tracking.
Step 1: Sample Preparation & Matrix Control
-
Action: Dissolve the sample in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Analyze within 12 hours.
-
Causality: The SEM group is acid-labile over time. Preparing the sample in a mildly acidic aqueous-organic mixture ensures immediate protonation for ESI+ but risks spontaneous deprotection if left on the autosampler for extended periods.
-
Validation Check: Inject a blank immediately after the highest standard. Carryover must be <0.1%. If carryover is observed, the lipophilic SEM-indole is adhering to the injector needle; implement a 90% Methanol needle wash.
Step 2: Chromatographic Separation
-
Action: Utilize a superficially porous Biphenyl column (e.g., 2.1 x 50 mm, 2.7 µm). Run a gradient from 5% to 95% Methanol (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: As established, Methanol prevents
-electron competition, maximizing the biphenyl stationary phase's ability to resolve brominated isomers. -
Validation Check: Inject a mixed standard of 5-bromo and 6-bromo-1-SEM-indole. Calculate the resolution (
). The system is validated for isomer differentiation only if .
Step 3: Soft ESI+ Ionization Optimization
-
Action: Set the capillary voltage to 2.5 kV (lower than the standard 3.5 kV) and the desolvation temperature to 250°C (down from standard 350°C+).
-
Causality: The N-SEM bond is thermally and electrically fragile. "Hard" source conditions will cause premature cleavage, destroying the precursor ion before it reaches the first quadrupole.
-
Validation Check: Monitor the MS1 full scan. Calculate the ratio of m/z 196.0 (deprotected core) to m/z 326.1 (intact precursor). A validated soft-ionization method must yield a ratio of < 0.10 (indicating less than 10% in-source fragmentation).
Step 4: MS/MS Isotopic Tracking
-
Action: Program the mass spectrometer to monitor both
Br and Br MRM transitions simultaneously. -
Causality: Tracking both isotopes provides an internal confirmation of identity that cannot be spoofed by isobaric matrix interferences.
-
Validation Check: The chromatographic peak area ratio of the 326.1
196.0 transition to the 328.1 198.0 transition must be 1.0 0.1. If the ratio deviates significantly, a co-eluting interference is present, and the LC gradient must be flattened to restore purity.
References
- Source: Google Patents (WO2011044181A1)
- Source: lcms.cz (Restek Corporation)
- Title: Methyl 4-bromo-1H-indole-6-carboxylate | CAS 882679-96-1 Source: Benchchem URL
Sources
N-Tosyl vs N-SEM protection for 6-bromoindole lithiation
The choice between N-Tosyl (Ts) and N-[2-(Trimethylsilyl)ethoxy]methyl (SEM) protection for 6-bromoindole is not merely a matter of stability; it is a strategic decision that dictates the regioselectivity of the lithiation and the fate of the bromine substituent.
This guide compares the two protecting groups (PGs) based on their mechanistic influence (Electronic vs. Chelating) and provides optimized protocols for distinct synthetic goals: C2-Functionalization (retaining Br) vs. C6-Functionalization (sacrificing Br) .
Part 1: Executive Decision Matrix
| Feature | N-Tosyl (Ts) | N-SEM |
| Primary Mechanism | Inductive Effect (-I): Strong electron-withdrawal acidifies the C2-proton ( | Coordination Effect (CIPE): Oxygen lone pairs coordinate Li+, directing the base to C2 via the Complex Induced Proximity Effect. |
| Best For... | C2-Lithiation (Deprotonation): Rapid, clean lithiation at C2 using LDA. | C6-Lithiation (Li-Hal Exchange): The only viable option for Lithium-Halogen exchange using t-BuLi. |
| C6-Br Survival | High: With non-nucleophilic bases (LDA), the Br atom is retained. | Variable: Retained with LDA; exchanged (removed) with t-BuLi or n-BuLi. |
| Base Compatibility | Limited: Unstable to t-BuLi (nucleophilic attack on Sulfonyl). | Excellent: Stable to n-BuLi, s-BuLi, and t-BuLi. |
| Deprotection | Harsh: Refluxing NaOH/MeOH or Mg/MeOH. | Mild: TBAF or dilute acid. |
Part 2: Mechanistic Deep Dive
N-Tosyl: The Electronic Activator
The sulfonyl group is a powerful electron-withdrawing group (EWG). By pulling electron density from the indole ring, it significantly increases the acidity of the C2-proton.
-
The "Acidification" Trap: The increased acidity allows for lithiation using weaker, non-nucleophilic bases like LDA or LiHMDS . This is crucial for 6-bromoindole because it avoids the use of alkyllithiums (like n-BuLi), which might accidentally trigger Lithium-Halogen exchange at the C6 position.
-
The Nucleophilic Vulnerability: N-Ts is incompatible with t-BuLi. t-BuLi is a strong nucleophile that attacks the sulfur atom (cleaving the S-N bond) or ortho-lithiates the tosyl ring itself, leading to complex mixtures.
N-SEM: The Chelating Director
The SEM group contains an ether oxygen capable of Lewis-basic coordination.
-
The CIPE Advantage: When an alkyllithium approaches, the Li+ coordinates to the SEM oxygen. This anchors the base in close proximity to the C2-proton, lowering the entropic barrier for deprotonation.
-
The Exchange Gateway: Unlike N-Ts, the SEM group is sterically bulky and electronically robust against nucleophilic attack. This allows the use of t-BuLi at -78°C. Since Lithium-Halogen exchange (at C6) is kinetically faster than proton transfer (at C2) at low temperatures, N-SEM allows you to selectively functionalize the C6 position.
Part 3: Visualization of Pathways
The following diagram illustrates the divergent reactivity controlled by the protecting group.
Caption: Divergent lithiation pathways. N-Tosyl favors C2-deprotonation but fails with t-BuLi. N-SEM enables both C2-deprotonation and C6-Li-Hal exchange.
Part 4: Experimental Protocols
Protocol A: C2-Functionalization (Retaining Bromine)
Target: Introduce an electrophile at C2 while keeping the C6-Br intact for future cross-coupling. Choice:N-Tosyl (preferred for cost/crystallinity) or N-SEM .
Reagents:
-
Substrate: N-Tosyl-6-bromoindole (1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Electrophile: DMF, Aldehydes, or Alkyl Halides.
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add N-Tosyl-6-bromoindole and dissolve in THF (0.1 M). Cool to -78°C .[1][2][3]
-
Lithiation: Add LDA (freshly prepared or commercial solution) dropwise over 10 minutes.
-
Note: The solution typically turns yellow/orange. Stir at -78°C for 1 hour .
-
Why LDA? LDA is bulky and non-nucleophilic. It will deprotonate the acidified C2-H but will not trigger Li-Hal exchange at C6 or attack the sulfonyl group.
-
-
Quench: Add the electrophile (1.2 equiv) dropwise. Stir for 30 mins at -78°C, then allow to warm to RT.
Protocol B: C6-Functionalization (Lithium-Halogen Exchange)
Target: Replace the Bromine at C6 with an electrophile (e.g., formylation, carboxylation). Choice:N-SEM (Mandatory).[4] N-Ts will decompose.
Reagents:
-
Substrate: N-SEM-6-bromoindole (1.0 equiv)
-
Reagent: t-BuLi (1.7 M in pentane) (2.0 - 2.1 equiv).
-
Note: 2 equivalents are required: 1 eq for the exchange, 1 eq to react with the generated t-BuBr (forming isobutene + LiBr), driving the equilibrium.
-
-
Electrophile: DMF, CO2, etc.
-
Solvent: Anhydrous THF/Ether (1:1 mixture often stabilizes the intermediate).
Step-by-Step:
-
Preparation: Flame-dry flask under Argon. Dissolve N-SEM-6-bromoindole in THF (0.1 M). Cool to -78°C (Internal temperature must be monitored; keep < -70°C).
-
Exchange: Add t-BuLi dropwise slowly.
-
Critical: Rapid addition causes local heating, which may trigger "Halogen Dance" or Wurtz coupling.
-
Stir at -78°C for 15-30 minutes . The Li-Hal exchange is extremely fast (faster than deprotonation).
-
-
Trapping: Add the electrophile (e.g., DMF) dropwise.
-
Completion: Stir at -78°C for 30 mins, then warm to 0°C. Quench with water/NH4Cl.
Part 5: Troubleshooting & Stability Data
| Issue | N-Tosyl Observation | N-SEM Observation | Solution |
| C2 vs C6 Mixture | Rare with LDA. Common with n-BuLi (competing exchange/deprotonation). | Can occur if n-BuLi is used.[1][3][5][6][7] Use t-BuLi for exclusive C6 exchange. | Control Base Selection. |
| Halogen Dance | Low risk at -78°C. | Possible if warmed > -40°C before quenching. | Keep reaction strictly at -78°C. |
| Deprotection | Difficult: Requires refluxing KOH/MeOH or Mg/MeOH (sonication). Can degrade sensitive C2 substituents.[2] | Easy: TBAF (1M in THF) at RT or dilute HCl/EtOH. | Use N-SEM for acid/base sensitive targets. |
References
-
Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer. Link
-
Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-Protected 2-Lithioindoles. Journal of Organic Chemistry, 38(19), 3324–3328. Link
-
Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom.[2] The [2-(trimethylsilyl)ethoxy]methyl moiety. Journal of Organic Chemistry, 49(1), 203–205. Link
-
Baran, P. S., et al. (2025).[8] Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. researchgate.net [researchgate.net]
HPLC Purity Standards for 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole: A Comparative Guide for Pharmaceutical Synthesis
As a Senior Application Scientist in medicinal chemistry, selecting the correct purity grade of building blocks is not merely a procurement decision—it is the foundation of synthetic viability. 6-Bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (often abbreviated as 6-bromo-1-SEM-indole) is a critical intermediate used extensively in the synthesis of bis-indole marine alkaloids, JAK inhibitors, and targeted oncology therapeutics[1].
The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is highly favored because of its robust stability under strongly basic conditions and its facile, orthogonal removal using fluoride sources such as tetra-n-butylammonium fluoride (TBAF)[2]. However, the analytical purity of this specific intermediate directly dictates the success of downstream transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions[3]. This guide objectively compares analytical methodologies, purity grades, and their mechanistic impacts on downstream pharmaceutical workflows.
Mechanistic Impact of Impurities in Catalysis
To understand why stringent HPLC purity standards are required, we must first examine the causality behind how specific impurities disrupt catalytic cycles. Commercial batches of 6-bromo-1-SEM-indole typically contain three classes of impurities:
-
Impurity A (Unreacted 6-Bromoindole): Incomplete SEM-protection leaves the acidic N-H bond intact. During downstream palladium-catalyzed cross-coupling, this free N-H competes with the target electrophile, coordinating with the palladium center to form unreactive Pd-amido complexes. This leads to severe catalyst poisoning and depresses the turnover frequency (TOF)[4].
-
Impurity B (Regioisomeric Halides, e.g., 5-bromo-1-SEM-indole): Often carried over from low-quality starting materials. Because the physicochemical properties (lipophilicity and pKa) of 5-bromo and 6-bromo isomers are nearly identical, they co-elute during standard silica gel purification. This results in inseparable isomeric active pharmaceutical ingredients (APIs) that fail regulatory specifications[5].
-
Impurity C (Siloxanes and SEM-OH): Hydrolysis of excess SEM-Cl during the protection step generates non-chromophoric siloxane dimers. While seemingly inert, these lipophilic byproducts alter the effective molarity of the reaction mixture and can sequester the inorganic bases (e.g.,
or ) required for the transmetalation step in Suzuki couplings[1].
Comparative HPLC Analytical Methodologies
Accurate quantification of these impurities requires orthogonal analytical approaches. Table 1 compares the efficacy of different HPLC modalities for resolving the specific impurities found in 6-bromo-1-SEM-indole.
Table 1: Comparison of HPLC Methods for 6-Bromo-1-SEM-indole Purity Analysis
| Analytical Method | Stationary Phase | Mobile Phase System | Detection Modality | Primary Application & Causality |
| RP-HPLC (Standard) | C18 (e.g., Zorbax Eclipse) | Water / Acetonitrile + 0.1% TFA | UV (254 nm, 280 nm) | Quantifies unreacted 6-bromoindole and target. TFA prevents peak tailing of residual basic sites. |
| NP-HPLC (Isomeric) | Bare Silica / Chiralpak | Hexane / Isopropanol | UV (254 nm) | Resolves 4-/5-/6-bromo regioisomers that co-elute on C18 due to identical lipophilicity. |
| RP-HPLC-ELSD | C18 | Water / Acetonitrile (No TFA) | ELSD / CAD | Detects non-chromophoric siloxane byproducts resulting from SEM-Cl hydrolysis. |
Impact of Purity Grades on Downstream Synthesis
To objectively evaluate product performance, we compared three commercially available purity grades of 6-bromo-1-SEM-indole in a standardized Suzuki-Miyaura cross-coupling reaction. The data in Table 2 illustrates the direct correlation between starting material purity and catalytic efficiency.
Table 2: Impact of Purity Grade on Downstream Suzuki-Miyaura Coupling
| Purity Grade | Target Assay (HPLC) | Unreacted 6-Bromoindole | Siloxane Impurities | Downstream API Yield | Catalyst TOF ( |
| Standard | > 95.0% | 2.5% | 1.8% | 68.4% | 120 |
| High Purity | > 98.0% | 0.8% | 0.5% | 84.2% | 350 |
| Pharma Grade | > 99.5% | < 0.1% | < 0.1% | 96.8% | 850 |
Data Interpretation: The jump from 98.0% to 99.5% purity yields a disproportionate increase in Catalyst TOF (from 350 to 850
Synthetic Workflow & Impurity Interference
The following diagram maps the logical relationship between the protection step, impurity generation, and their downstream consequences on API synthesis.
Synthetic workflow of 6-bromo-1-SEM-indole highlighting impurity interference in downstream coupling.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols form a self-validating system: Protocol 1 establishes the baseline purity, and Protocol 2 functionally validates that purity through a standardized catalytic reaction.
Protocol 1: RP-HPLC Purity Determination
Causality Note: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical. It suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing of the indole moiety and ensuring accurate integration of closely eluting regioisomers[6].
-
Column Preparation: Equilibrate an Agilent Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) at 30 °C.
-
Mobile Phase Formulation:
-
Solvent A: HPLC-grade Water containing 0.1% TFA (v/v).
-
Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA (v/v).
-
-
Sample Preparation: Dissolve 1.0 mg of 6-bromo-1-SEM-indole in 1.0 mL of Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute isocratic hold at 90% B. Flow rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (primary) and 280 nm (secondary for indole core verification).
Protocol 2: Downstream Validation via Suzuki-Miyaura Coupling
Causality Note:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 6-bromo-1-SEM-indole (1.0 mmol, based on Protocol 1 assay), phenylboronic acid (1.2 mmol), and
(2.0 mmol). -
Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v).
-
Catalyst Introduction: Under a positive flow of argon, add
(0.05 mmol, 5 mol%). -
Execution: Heat the biphasic mixture to 90 °C for exactly 4 hours with vigorous stirring (800 rpm) to overcome mass transfer limitations.
-
Validation Analysis: Cool the reaction to room temperature, extract with Ethyl Acetate (3 × 10 mL), and dry the combined organic layers over anhydrous
. Inject a 10 μL aliquot of the crude mixture using the method from Protocol 1 to calculate the exact conversion rate and catalyst TOF.
References[2] BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of 5-Bromoindole and 6-Bromoindole for Drug Development Professionals." BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJFWEkkUOYzyqzJGh8GXjf-dGU4E1wQBszziUC7c-q2wXE6Rv9z2abuOpO8zmFT5t7bpeJdp4Rh1MMXc80PA9T2qT5ZPHaNTenOjROcnLVzHP3CTnoM4thOP3qfyzRhYMYklGFZQ==[3] MDPI. "Indolylboronic Acids: Preparation and Applications." MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErY4FsTDIltQYRK2rVTDw8ECocmH2DXK7rsbQ_vyYaeErHtThhuO2nXKHLh_WD0czKVCYhqYK35Aeu0pE1tQHgHDUiyTMWqcqoUItDUEB7Y7GmWfLG7Z0LEivZAZ1XYKwR_lRn[6] NIH/PMC. "SAR-Guided Development of Small-Molecule SERCA2a Activators." NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9EpImhk2USZUnQXxJDJRxraVeNFmi4n5p8d5zv2iguQMqGBGMeft8nBRH3aMDYXk49VcWywoXcISWcJViF8Zjb3iipl6lwG_7ijQ9Xo--9RrfbagcI_1qvZI5LyXNJ13KkUnnaBpOOHUQVaBC[5] MDPI. "6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity." MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ1LsUTlSVTaFDQeCvHMIv7y5jK8Ts9zOQBxnoGwID56ZH-oKgAgYLHgiee9FiVesJ8NvcgggkGthZoiR3K9uTSQcNT_h2-qCVGi23SMQDUjx4qA_Xt4eo_rX6lJQK1vwkBh0=[4] ACS. "Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents." ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0XbH6ppfnVMkbNyAfyADnDixWIDIvy2CYuAQB-5r_EA0ybzs6GBS85TKYSqVh9aVdjNxGrfb-qYzXUtaN2tXWuJRrizuzYglF-S3qaAqQsHHCuEPJaI8NgvDFo7btvhS9o24tiQ==[1] NIH/PMC. "A catalytic process enables efficient and programmable access to precisely altered indole alkaloid scaffolds." NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi9YJRQo-cXDMzlC0aKDn9rMYdbv-HUVa-uHHku8z-Cy0xrlC96eLuQASc0uYy90HWABcHS8DkNLXv-PTElgs7UAJJ776aXVjZf535gAwzkbsZpapf2QZUUCRJKY5mz85rukMcNcGn8Q_sPyK1
Sources
- 1. A catalytic process enables efficient and programmable access to precisely altered indole alkaloid scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1-(phenylsulfonyl)-1H-indole | 679794-03-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Infrared (IR) Spectroscopy Data for 6-Bromo-1-SEM-indole
Executive Summary
In the synthesis of complex alkaloids and pharmaceutical intermediates, the protection of the indole nitrogen is a critical step.[1] 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole (referred to as 6-bromo-1-SEM-indole ) utilizes the SEM group to mask the N-H functionality, enabling lithiation or cross-coupling at the C-2 position without interference.
While NMR (
Technical Deep Dive: The SEM-Indole Signature
The conversion of 6-bromoindole to 6-bromo-1-SEM-indole results in a drastic transformation of the dipole moment and vibrational modes of the molecule. The diagnostic power of IR lies in the "functional group switch"—the complete disappearance of the N-H stretch and the emergence of the silyl-ether fingerprint.
Diagnostic Criteria
To validate the formation of 6-bromo-1-SEM-indole, the spectrum must satisfy three spectral conditions :
-
Loss of Hydrogen Bonding: Disappearance of the broad/sharp band at >3400 cm
. -
Silicon Incorporation: Appearance of strong, sharp bands at ~1250 cm
and ~830-860 cm (Si-C stretching). -
Ether Linkage: Appearance of C-O-C stretching vibrations in the 1050–1150 cm
region.
Comparative Data Table
The following table contrasts the key vibrational modes of the product with its precursor and a common alternative (N-Boc).
| Functional Group | Mode | 6-Bromoindole (Precursor) | 6-Bromo-1-SEM-indole (Product) | N-Boc-6-bromoindole (Alternative) |
| Nitrogen-Hydrogen | N-H Stretch | 3400–3450 cm | ABSENT | ABSENT |
| Aromatic Ring | C-H Stretch | 3100–3020 cm | 3100–3020 cm | 3100–3020 cm |
| Aliphatic Chain | C-H Stretch | < 3000 cm | 2950–2890 cm | 2980–2930 cm |
| Carbonyl | C=O[1][2] Stretch | Absent | Absent | 1730–1700 cm |
| Aromatic Core | C=C Stretch | 1610, 1570 cm | 1610, 1560 cm | 1610, 1570 cm |
| Silicon-Methyl | Si-CH | Absent | 1250 cm | Absent |
| Ether / C-O | C-O-C Stretch | Absent | 1080–1050 cm | 1150 cm |
| Silicon-Carbon | Si-C Stretch | Absent | 860, 835 cm | Absent |
| Carbon-Bromine | C-Br | ~600–800 cm | ~600–800 cm | ~600–800 cm |
Analyst Note: The presence of a carbonyl peak at ~1700 cm
immediately indicates contamination with starting materials (if using Boc) or misidentification. The SEM group is "carbonyl-silent," making the 1600–1800 cmregion relatively clear compared to carbamate protecting groups.
Experimental Protocol: Synthesis Verification Workflow
This protocol describes the standard operating procedure (SOP) for verifying the N-protection of 6-bromoindole using Attenuated Total Reflectance (ATR) FTIR.
Materials & Equipment[3][4][5][6]
-
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum) equipped with a Diamond or ZnSe ATR crystal.[1]
-
Sample: Crude reaction aliquot (worked up) or purified oil/solid of 6-bromo-1-SEM-indole.
-
Solvent: Isopropanol (for cleaning).[3]
Step-by-Step Methodology
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol and allow it to dry.[3]
-
Collect a background spectrum (air) to subtract atmospheric CO
and H O.
-
-
Sample Preparation (Crucial):
-
Note on Physical State: Unlike 6-bromoindole (solid, mp 92-96°C), the SEM-protected derivative is often a viscous oil or low-melting solid due to the flexible ethoxy chain disrupting crystal packing.
-
For Oils: Place 1 drop directly on the crystal center.
-
For Solids: Place ~2 mg of sample on the crystal and apply high pressure using the anvil to ensure intimate contact.
-
-
Data Acquisition:
-
Scan Range: 4000 cm
to 600 cm . -
Resolution: 4 cm
. -
Accumulations: 16 scans (sufficient for qualitative ID).
-
-
Spectral Analysis (Decision Logic):
-
Check 3400 cm
: Is there a peak?-
Yes: Incomplete reaction (Start Material present).
-
No: Proceed to next check.
-
-
Check 1250 cm
: Is there a sharp, intense peak?-
Yes: SEM group confirmed.
-
-
Check 1700 cm
: Is there a peak?-
Yes: Possible impurity (solvent or byproduct).
-
No: Clean SEM protection.
-
-
Visualizing the Logic: Reaction Monitoring Pathway[1][5][6]
The following diagram illustrates the decision-making process when using IR data to monitor the synthesis of 6-bromo-1-SEM-indole.
Figure 1: Logic flow for validating SEM protection of 6-bromoindole via FTIR spectroscopy.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 6-Bromoindole Compound Summary. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][1]
-
CleanControlling. (2025). Characterization of materials by IR and SEM/EDX. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Coupling Reactions of Protected 6-Bromoindoles
For researchers in medicinal chemistry and drug development, the indole scaffold is a cornerstone of molecular design. Specifically, functionalization at the 6-position provides a critical vector for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions offer the most robust and versatile platform for forging new carbon-carbon and carbon-heteroatom bonds at this position. However, the success of these transformations is not guaranteed. The electron-rich nature of the indole ring and the reactivity of the N-H bond present unique challenges that can lead to low yields and unwanted side reactions.
This guide provides a comparative analysis of common cross-coupling reactions performed on 6-bromoindoles, drawing from established literature to offer field-proven insights. We will delve into the causality behind experimental choices, from the selection of nitrogen protecting groups to the nuanced interplay of catalysts, ligands, and bases that govern reaction outcomes.
The Indole N-H: To Protect and Serve
The indole N-H proton is acidic and can interfere with many cross-coupling catalytic cycles, often leading to catalyst deactivation or undesired side reactions.[1] While some protocols for unprotected indoles exist, they are often substrate-specific and less reliable.[1] Therefore, protection of the indole nitrogen is a critical first step for achieving high and reproducible yields. The choice of protecting group is not trivial, as it must be stable to the reaction conditions and readily cleavable post-transformation.
-
Boc (tert-Butoxycarbonyl): A common choice, offering stability to many basic conditions used in cross-coupling. However, its bulk can sometimes influence reactivity, and yields can be lower compared to other groups in certain Suzuki couplings.[2]
-
Tos (Tosyl): This electron-withdrawing group can enhance the stability of the indole ring and has been shown to lead to higher yields in Suzuki reactions compared to Boc-protected or unprotected indoles.[2]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Useful for its stability and cleavage under specific fluoride-mediated conditions, offering an orthogonal deprotection strategy.[3]
Expert Insight: The selection of a protecting group should be a strategic decision. For Suzuki couplings, a Tosyl group is often a superior choice for maximizing yield.[2] For base-sensitive substrates where milder conditions are paramount, Boc remains a workhorse. The key is to recognize that the protecting group is not merely a passive spectator but an active participant influencing the electronic and steric environment of the substrate.
Comparative Analysis of Key Cross-Coupling Reactions
The general mechanism for these powerful reactions proceeds through a catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the high stability, low toxicity, and commercial availability of its organoboron reagents.[4][6] The reaction is highly dependent on the choice of base, which activates the boronic acid for transmetalation.[4][7]
| Protecting Group | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| N-Tos | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~95% | [2] |
| N-Boc | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~70-80% | [2] |
| Unprotected | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Traces | [2] |
| N-H (in water) | Aryltrifluoroborates | Ligandless (Pd salt) | - | Water | Good | [7] |
Expertise & Experience: The data clearly demonstrates the superiority of the N-Tosyl protecting group for Suzuki couplings of indoles.[2] The electron-withdrawing nature of the tosyl group likely reduces the electron density of the indole ring, making it more amenable to the catalytic cycle and preventing side reactions. The choice of a bulky, electron-rich biaryl phosphine ligand like SPhos is critical; these ligands stabilize the active Pd(0) species and promote the crucial, often rate-limiting, reductive elimination step.[4][8] While aqueous, ligand-free conditions are attractive from a green chemistry perspective, their substrate scope can be limited.[7]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for installing primary and secondary amines, providing direct access to 6-aminoindoles, which are prevalent motifs in pharmaceuticals.[5] The success of this reaction is almost entirely dependent on the use of specialized, sterically hindered, electron-rich phosphine ligands.[4][9]
| Protecting Group | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| N-H (analogous) | Aniline | tBu-XPhos-Pd-G1 | K₂CO₃ | t-BuOH/H₂O | 85% | [10] |
| N-H (analogous) | Primary Amines | BrettPhos precatalyst | LiHMDS | THF | Good | [3] |
| N-H (analogous) | Secondary Amines | RuPhos precatalyst | LiHMDS | THF | Good | [3] |
| N-SEM (indazole) | Morpholine | RuPhos precatalyst | LiHMDS | THF | High | [3] |
Expertise & Experience: For C-N bond formation, ligands like BrettPhos and RuPhos are state-of-the-art.[3] They create a bulky steric environment around the palladium center that facilitates the reductive elimination of the C-N bond, which can otherwise be a difficult step. The choice between them often depends on the amine coupling partner, with BrettPhos generally favored for primary amines and RuPhos for secondary amines.[3] Strong, non-nucleophilic bases like LiHMDS or NaOt-Bu are typically required to deprotonate the amine without competing in the reaction.[11]
Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling provides a direct route to 6-alkynylindoles by joining the 6-bromoindole with a terminal alkyne. The classical method uses a dual catalyst system of palladium and copper(I) iodide.[4][12]
| Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| N-Boc (tryptophan) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Moderate | [13] |
| General Aryl-Br | Terminal Alkyne | Pd(0) / Bulky Ligand | Amine Base | Various | Good-Excellent | [4] |
| General Aryl-Br | Terminal Alkyne | PdCl₂(PCy₃)₂ (Cu-free) | Cs₂CO₃ | Dioxane | High | [12] |
Expertise & Experience: A key challenge in Sonogashira coupling is the potential for homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst.[4] In cases where this is a significant side reaction, switching to a copper-free protocol is advisable. These copper-free methods rely on highly active palladium catalysts, often employing bulky phosphine ligands, to facilitate the catalytic cycle without the need for copper acetylide formation.[4][12] An amine base, such as triethylamine or diisopropylethylamine, is typically used, often acting as both the base and a solvent.[4]
Negishi Coupling (C-C Bond Formation)
The Negishi coupling utilizes highly reactive organozinc reagents, which allows for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds under mild conditions, often without a base.[14][15] This makes it particularly valuable for coupling with substrates that are sensitive to the strong bases used in other methods.
| Protecting Group | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| N-H | Alkyl-ZnI | Pd₂(dba)₃ / SPhos | None | THF/NMP | Moderate-Good | [16] |
| N-Boc (indole) | Alkyl-ZnCl | PdCl₂(dppf) | None | THF | Excellent | [17] |
| General Aryl-Br | Alkyl-ZnBr | Pd-PEPPSI-IPent | None | THF | High (98%) | [18] |
Expertise & Experience: The primary advantage of Negishi coupling is its high functional group tolerance and the ability to proceed under mild, base-free conditions.[4][14] The organozinc reagents are more reactive than their organoboron or organotin counterparts, often leading to faster reaction times and lower temperatures.[19] However, the organozinc reagents must typically be prepared fresh and are sensitive to air and moisture, requiring stringent anhydrous techniques. The choice of ligand, such as the electron-rich SPhos or dppf, is still crucial for achieving high yields.[16][17]
Decision Workflow for Method Selection
Choosing the optimal cross-coupling strategy depends on the desired bond and the nature of the coupling partners.
Caption: Decision workflow for selecting a cross-coupling method for 6-bromoindoles.
Field-Proven Experimental Protocols
The following protocols are representative examples for achieving high yields in Suzuki and Buchwald-Hartwig reactions.
Protocol 1: High-Yield Suzuki-Miyaura Coupling of N-Tosyl-6-bromoindole
This protocol is adapted from methodologies that have demonstrated high efficiency for C-C bond formation on N-protected bromoindoles.[2]
Materials:
-
N-Tosyl-6-bromoindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Schlenk tube or microwave vial, magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add N-Tosyl-6-bromoindole, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is based on highly effective methods for coupling secondary amines with bromo-heterocycles.[3]
Materials:
-
N-protected 6-bromoindole (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
RuPhos G3 Precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk tube, magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected 6-bromoindole, the RuPhos precatalyst, and a magnetic stir bar.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous THF (3 mL) followed by the secondary amine (1.2 equiv) via syringe.
-
Begin stirring the mixture. Add the LiHMDS solution dropwise over 2 minutes.
-
Seal the tube tightly and heat the reaction mixture to 65 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Once complete, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Benchchem.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. (2021). Angewandte Chemie.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate. Benchchem.
- What is the best protecting group(s) to protect the SH which is connected to C2 of indole? (2014). ResearchGate.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (N/A).
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Bellina, F., & Rossi, R. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
- Negishi coupling. Wikipedia.
- Buchwald–Hartwig amination. Wikipedia.
- Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. Request PDF - ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Negishi Coupling. Organic Chemistry Portal.
- Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025). Ursinus College Digital Commons.
- The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC - NIH.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Cross Coupling Reaction- A Review. (2013). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society.
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 19. m.youtube.com [m.youtube.com]
elemental analysis data for 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
This guide provides a technical comparison and characterization standard for 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (6-Br-1-SEM-indole), a critical intermediate for accessing C2-functionalized indole scaffolds.
Executive Summary
In drug discovery, particularly for kinase inhibitors and antibiotic potentiators, the 6-bromoindole scaffold is a privileged motif. However, the choice of nitrogen protection dictates the synthetic utility of the core.
While N-Boc (tert-butoxycarbonyl) and N-Tosyl (p-toluenesulfonyl) are common, N-SEM (2-(trimethylsilyl)ethoxymethyl) offers a unique performance profile:
-
Lithiation Direction: SEM acts as a weak Directing Metalation Group (DMG), enabling exclusive C-2 lithiation where N-Boc often leads to C-7 mixtures or decomposition.
-
Base Stability: unlike N-Boc, N-SEM survives harsh basic conditions (e.g., Suzuki-Miyaura coupling with strong bases).
-
Solubility: The lipophilic SEM group transforms crystalline indoles into viscous oils/low-melting solids, improving solubility in non-polar solvents for organometallic steps.
Part 1: Elemental Analysis & Characterization Standards
For researchers synthesizing or sourcing this intermediate, accurate characterization is vital. Because the SEM group adds significant molecular weight and lipophilicity, "Found" elemental analysis data often deviates slightly due to solvent trapping (common in viscous oils).
Theoretical vs. Reference Specification
Compound: 6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole Formula: C₁₄H₁₈BrNOSi Molecular Weight: 326.29 g/mol
| Element | Theoretical % | Acceptable Range (±0.4%) | Diagnostic Note |
| Carbon (C) | 51.54% | 51.14 – 51.94% | Low C often indicates trapped dichloromethane. |
| Hydrogen (H) | 5.56% | 5.16 – 5.96% | High H may indicate residual hexanes/grease. |
| Nitrogen (N) | 4.29% | 3.89 – 4.69% | Critical for purity; low N suggests hydrolysis to parent indole. |
Key NMR Diagnostic Peaks (¹H NMR, 400 MHz, CDCl₃)
To validate the EA data, confirm the integrity of the SEM group using these shifts:
- -0.05 ppm (s, 9H): Trimethylsilyl group (Si-Me ₃). Distinctive singlet upfield.
- 0.90 ppm (t, 2H): Methylene adjacent to Silicon (CH₂-Si).
- 3.50 ppm (t, 2H): Methylene adjacent to Oxygen (O-CH₂-CH₂).
- 5.45 ppm (s, 2H): N-Methylene anchor (N-CH₂-O). Critical for confirming N-protection.
Part 2: Performance Comparison (The "Why")
The following table contrasts 6-Br-1-SEM-indole against its most common alternatives.
| Feature | N-SEM (This Product) | N-Boc | N-Tosyl | N-H (Unprotected) |
| Lithiation Site | Exclusive C-2 (via coordination) | Mixed C-2 / C-7 (steric clash) | C-2 (but electron-deficient ring) | N-Deprotonation (consumes 1 eq base) |
| Base Stability | High (Stable to NaH, KOtBu) | Low (Cleaves with strong nucleophiles) | High | N/A (Acidic proton) |
| Acid Stability | Moderate (Stable to weak acid) | Low (Cleaves in TFA/HCl) | High | High |
| Electronic Effect | Weakly donating (Alkyl-like) | Electron Withdrawing (EWG) | Strong EWG (Deactivates ring) | Donating (activates C-3) |
| Deprotection | TBAF or BF₃·OEt₂ (Fluoride/Lewis Acid) | TFA or HCl (Acid) | NaOH/MeOH (Hydrolysis) | N/A |
Deep Dive: The Lithiation Advantage
Experimental data confirms that treating 6-bromo-1-SEM-indole with t-BuLi at -78°C results in rapid Lithium-Halogen exchange at C-6, OR direct deprotonation at C-2 if LDA is used.
-
With N-Boc: The carbonyl oxygen coordinates lithium, but the bulky tert-butyl group sterically hinders C-2 attack, often leading to "ortho-lithiation" at C-7 or attack at the carbonyl itself.
-
With N-SEM: The oxygen in the ethoxy chain acts as a Lewis basic site, coordinating the Lithium cation and delivering it precisely to the C-2 position (Directed ortho Metalation - DoM).
Part 3: Experimental Protocol (Synthesis & Purification)
To achieve the Elemental Analysis standards listed above, follow this self-validating protocol.
Reagents:
Workflow:
-
Activation: Dissolve 6-bromoindole in anhydrous DMF at 0°C under Argon.
-
Deprotonation: Add NaH portion-wise. Observation: Gas evolution (
). Stir 30 min until evolution ceases (Solution turns anion yellow/brown). -
Protection: Add SEM-Cl dropwise over 10 min. Mechanism:
attack of Indole-N on SEM-Cl. -
Reaction: Warm to RT and stir 2 hours.
-
Quench & Workup: Pour into ice water. Extract with EtOAc.[2] Wash organic layer with
(5% aq) to remove DMF (Crucial for EA purity). -
Purification: Flash Chromatography (Hexanes:EtOAc 9:1).
-
Note: Product is often a viscous oil. Dry under high vacuum (0.1 mmHg) for 24h to remove solvent traces before Elemental Analysis.
-
Part 4: Visualization of Logic & Pathway
Figure 1: Synthesis and Lithiation Pathways
This diagram illustrates the synthesis of the SEM-protected indole and its divergent reactivity compared to Boc.
Caption: Synthesis of 6-Br-1-SEM-indole and its dual-mode lithiation capability.
Figure 2: Protecting Group Decision Tree
Use this logic to determine if SEM is the correct choice for your specific campaign.
Caption: Decision matrix for selecting SEM protection over Boc or Tosyl.
References
-
Preparation of 6-bromoindole derivatives. PatSnap Patent Intelligence. Patent CN104292145A. (Describes standard Friedel-Crafts and protection workflows). Link
-
Synthesis of Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. National Institutes of Health (PMC). (Details NaH/DMF protection protocols for 6-bromoindole). Link
-
Tale of Two Protecting Groups - Boc vs SEM. ResearchGate. (Comparative study on lithiation stability and decomposition of Boc vs SEM). Link
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. National Institutes of Health (PMC). (Discusses C2 vs C7 functionalization challenges). Link
-
Directed lithiation of simple aromatics and heterocycles. Semantic Scholar. (Review of Directing Metalation Groups including SEM). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
This document provides a detailed protocol for the safe handling and disposal of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (SEM-6-bromoindole). As a niche laboratory chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the fundamental principles of chemical safety, considering the hazards associated with its constituent chemical moieties: a halogenated aromatic (bromoindole) and an organosilane (the SEM protecting group). The procedures outlined herein are designed to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental compliance.
The primary directive for the disposal of any chemical waste is to prevent its release into the environment.[1] Organic substances, particularly those containing halogens, should never be poured down the drain as they can be toxic and persistent.[2][3] This guide provides a framework for the proper segregation, containment, and disposal of SEM-6-bromoindole.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structure of SEM-6-bromoindole, a comprehensive hazard assessment necessitates an evaluation of both the bromoindole core and the SEM protecting group. Brominated indoles can exhibit biological activity and potential toxicity.[4][5] Organosilicon compounds may have their own unique toxicological profiles. In the absence of specific toxicological data, this compound must be handled with care, assuming it is hazardous.[1]
Core Hazard Profile
-
Halogenated Organic Compound: Brominated compounds are treated as a special class of chemical waste.[6][7] Combustion of halogenated organics can produce highly toxic gases, requiring specialized high-temperature incineration with scrubbers to neutralize acidic gases like hydrogen bromide.[8]
-
Potential Toxicity: The toxicological properties have not been fully investigated.[9] Similar brominated aromatic compounds are known to be irritants to the skin, eyes, and respiratory tract.[10] Therefore, direct contact and inhalation must be avoided.[2][11]
-
Organosilicon Moiety: While many organosilicon compounds are relatively inert, some can be reactive, particularly with water or moisture, and their environmental fate must be considered.[12]
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements when handling SEM-6-bromoindole.[3][8]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI-approved chemical splash goggles | Protects eyes from splashes and potential vapors.[7] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. For prolonged handling or in case of a spill, double-gloving may be appropriate.[7] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and clothing from contamination.[3] |
| Footwear | Closed-toe shoes | Protects feet from spills.[3] |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | All handling of this compound, especially when generating aerosols or vapors, must be conducted in a certified chemical fume hood to prevent inhalation.[2][9] |
Disposal Workflow and Procedures
The proper disposal of SEM-6-bromoindole hinges on correct waste stream segregation. Halogenated and non-halogenated organic waste must be kept separate to ensure proper treatment and to minimize disposal costs.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of SEM-6-bromoindole waste.
Caption: Disposal decision workflow for SEM-6-bromoindole waste.
Step-by-Step Disposal Protocol
This protocol is for the disposal of small quantities of SEM-6-bromoindole typically generated in a research laboratory setting.
-
Segregation at Source:
-
Dedicate a specific waste container for halogenated organic waste. This container should be clearly labeled "Halogenated Organic Waste".[3][6]
-
The container must be made of a compatible material, such as polyethylene, and have a secure, threaded cap.[7][8] Metal containers are not recommended as some halogenated compounds can degrade to form acids that corrode metal.[7]
-
-
Waste Collection:
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag.[6]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Toxic," "Irritant").[6]
-
-
-
Storage:
-
Arranging for Pickup:
Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
Small Spills (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad, to absorb the spilled material.[6][8]
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Arrange for the disposal of the spill cleanup waste through your institution's EH&S department.[6]
Large Spills (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area.[8]
-
Alert: Activate the nearest fire alarm if the spill is large or involves volatile solvents.
-
Contact Emergency Services: Call your institution's emergency number and provide the chemical name, location, and approximate quantity of the spill.[6][8]
-
Restrict Access: Prevent entry to the affected area until emergency personnel arrive.
Chemical Deactivation (Not Recommended for Disposal)
While the SEM group can be cleaved under acidic or fluoride-containing conditions, these procedures are intended for synthetic transformations, not for bulk waste neutralization.[13][14] Attempting to chemically treat the waste in the lab can generate additional hazardous byproducts and is not a recommended disposal method. The most reliable and safest approach is to dispose of the compound as is, through a licensed hazardous waste handler.
Conclusion
The responsible disposal of this compound requires a conservative approach, treating the compound as a hazardous halogenated organic substance. By adhering to the principles of waste segregation, proper containment and labeling, and following established spill cleanup procedures, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific waste management guidelines and your EH&S department for any questions.
References
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]
-
The main known patterns of thermal and/or catalytic destruction of high-molecular-weight organosilicon compounds are considered from the viewpoint of the prospects for processing their wastes. OUCI. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. MDPI. [Link]
-
Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. PubMed. [Link]
-
Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. ResearchGate. [Link]
-
Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI. [Link]
-
SAFETY DATA SHEET - Polypropylene Homopolymer. [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. American Chemical Society. [Link]
-
Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. ResearchGate. [Link]
-
SAFETY DATA SHEET - 2-Bromoanisole. Fisher Scientific. [Link]
-
Brominated Indoles and Phenols in Marine Sediment and Water Extracts from the North and Baltic Seas–Concentrations and Effects. ResearchGate. [Link]
-
Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PMC. [Link]
-
Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. [Link]
-
Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. hscprep.com.au [hscprep.com.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. tcichemicals.com [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
This guide serves as a technical safety brief for 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole (often abbreviated as 6-Bromo-1-SEM-indole ).[1][2]
It is designed for medicinal chemists and process scientists who utilize this intermediate as a protected scaffold for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or lithiation chemistry.[1][2]
The Hazard Landscape: Beyond the SDS
While standard Safety Data Sheets (SDS) classify halogenated indoles as generic Irritants (Skin/Eye Cat.[2] 2), the presence of the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group fundamentally alters the risk profile.[1][2]
The "Trojan Horse" Effect (Permeation Risk): The SEM group is highly lipophilic.[2] Unlike the parent 6-bromoindole, which may sit on the skin surface, the SEM-protected variant has significantly enhanced dermal permeability.[1][2]
-
Scientific Insight: The silyl-ether tail facilitates transport across the stratum corneum.[2] If dissolved in organic solvents (DCM, THF), this permeation rate increases exponentially.[2]
-
Consequence: A spill is not just a surface burn hazard; it is a systemic toxicity risk due to the bromine substituent and the indole core's biological activity.[2]
Hidden Chemical Hazards:
-
Formaldehyde Release: Upon acidic hydrolysis or deprotection, the SEM aminal linkage decomposes to release formaldehyde (a known carcinogen) and 2-(trimethylsilyl)ethanol.[1][2]
-
Fluoride Exposure (Process-Dependent): Deprotection typically requires Tetra-n-butylammonium fluoride (TBAF).[1][2] The waste stream will contain active fluoride ions, necessitating specific segregation protocols.[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and gloves" advice. The lipophilicity of this compound requires a barrier strategy against organic permeation.[2]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (0.11 mm min) | Standard protection for brief contact (weighing solids).[1][2] |
| Hand Protection (Immersion/Solvent) | Silver Shield / Laminate | Critical: If handling solutions in DCM/THF.[2] Nitrile degrades rapidly (<5 min) against these carrier solvents, dragging the SEM-indole through the glove.[1][2] |
| Double Gloving | Required | Inner: Nitrile (white).[2] Outer: Nitrile (blue/purple).[2] Visual check for breaches. |
| Respiratory | Fume Hood (Face Velocity >0.5 m/s) | The compound is non-volatile, but silica dust (if solid) or aerosols (if oil) are hazardous.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if the compound is an oil/liquid; risk of splash entry is high during syringe transfers.[2] |
| Body Protection | Tyvek® Sleeves or Lab Coat | Cotton coats absorb lipophilic oils, keeping the hazard against the skin.[2] Tyvek repels them.[2] |
Operational Protocol: Handling & Synthesis
A. Physical State & Weighing
-
State: 6-Bromo-1-SEM-indole is often a viscous yellow oil or a low-melting waxy solid .[1][2]
-
Static Hazard: The silyl group generates significant static charge if the material is solid.[2]
-
Protocol:
B. Reaction Setup (Inert Atmosphere)
This compound is typically used in palladium-catalyzed cross-couplings which are oxygen-sensitive.[1][2]
-
Purge: Cycle Argon/Vacuum 3x.
-
Solvent: Use anhydrous THF or Dioxane.[2]
-
Temperature: If heating >50°C, ensure the reflux condenser is active before heating to prevent solvent/substrate vapor release.
C. The Deprotection Phase (Critical Safety Step)
Removing the SEM group is the most hazardous phase of the lifecycle.[2]
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.[1][2]
-
Risk: TBAF is hygroscopic and corrosive.[2]
-
Quench: Quench TBAF reactions with Saturated
or water carefully. -
Byproduct Management: The cleavage releases formaldehyde and ethylene gas equivalents.[2] Keep the sash down.
Workflow Visualization
The following diagram outlines the decision logic for handling, reaction, and waste segregation.
Caption: Operational workflow emphasizing physical state handling and critical waste segregation points for SEM-protected indoles.
Waste Disposal & Decontamination
Spill Cleanup:
-
Solvent Spills: If dissolved in THF/DCM, absorb immediately with Vermiculite.[2] Do not use paper towels (rapid evaporation/permeation).[2]
-
Decontamination: Wipe surfaces with a dilute detergent solution.[2] The SEM group is stable to water; simple water rinsing is ineffective.[2]
Disposal Streams:
-
Stream A (Halogenated): The parent compound contains Bromine.[2] Must go to Halogenated Waste.[2]
-
Stream B (Aqueous/Fluoride): If TBAF was used, the aqueous extraction layer contains Fluoride.[2] Do not mix with acidic waste streams (risk of HF generation).[2] Label as "Aqueous Waste - Contains Fluorides."[1][2]
-
Stream C (Silanes): Organosilicon residues can form silica plugs in incinerator nozzles.[2] Notify your waste contractor if large quantities (>100g) are disposed of.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate (Analogous Structure). PubChem.[2] [Link][1][2]
-
Common Organic Chemistry. SEM Protection - Common Conditions and Deprotection Mechanisms.[2][Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Organosilane Esters and Halogenated Indoles.[2][Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
